5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-3-5-1-2-11-8(5)12-7(6)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUFULNLPSLSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696636 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-45-3 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, a key intermediate in the development of targeted therapeutics. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this vital heterocyclic compound. Emphasis is placed on scientifically robust and validated methodologies, offering insights into the practical execution of these synthetic routes.
Introduction: The Significance of this compound in Medicinal Chemistry
The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry due to its ability to form crucial hydrogen bonding interactions with a variety of biological targets. The strategic functionalization of this core has led to the development of numerous potent and selective inhibitors of key signaling proteins implicated in diseases such as cancer.
This compound has emerged as a critical building block in the synthesis of several targeted therapies. Notably, it is a key intermediate in the industrial synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is a driver in a significant percentage of melanomas. The bromine atom at the C5 position and the nitrile group at the C6 position provide essential handles for further molecular elaboration and are critical for the molecule's interaction with its biological target. This guide will explore the primary synthetic strategies for constructing this important intermediate, focusing on both the formation of the 5-bromo-7-azaindole core and the subsequent introduction of the C6-carbonitrile.
Strategic Approaches to the Synthesis of the 5-Bromo-7-Azaindole Core
The synthesis of the 5-bromo-7-azaindole (5-bromo-1H-pyrrolo[2,3-b]pyridine) core is the foundational stage in the production of the target molecule. Several distinct pathways have been developed, each with its own set of advantages and challenges. The choice of a particular route often depends on the availability of starting materials, scalability, and overall cost-effectiveness.
Pathway A: Leimgruber-Batcho Approach from 2-Amino-3-methyl-5-bromopyridine
This pathway is a modification of the classic Leimgruber-Batcho indole synthesis and represents an efficient method for constructing the 7-azaindole ring system. The synthesis commences with the readily available 2-amino-3-methyl-5-bromopyridine.
Reaction Scheme:
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS number lookup
An In-depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine and its 6-Carbonitrile Derivative: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Prominence of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its unique structural and electronic properties, including its ability to act as a bioisostere for indole and its capacity for hydrogen bonding, have made it a cornerstone in the design of a wide array of therapeutic agents, most notably kinase inhibitors.[1][2] The introduction of a bromine atom at the 5-position creates a versatile synthetic handle, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, allowing for further molecular elaboration through various cross-coupling reactions. This guide will delve into the properties of this key intermediate and propose a synthetic pathway to the novel derivative, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, a compound of significant interest for expanding the chemical space of 7-azaindole-based therapeutics.
Physicochemical Properties and Spectroscopic Characterization
While a specific CAS number for this compound is not publicly cataloged, its properties can be predicted based on the well-characterized parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Table 1: Physicochemical Properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
| Property | Value | Source |
| CAS Number | 183208-35-7 | [3][4] |
| Molecular Formula | C₇H₅BrN₂ | [4] |
| Molecular Weight | 197.04 g/mol | [5][6] |
| Appearance | White to yellow to orange powder/crystal | [7] |
| Melting Point | 178.0 to 182.0 °C | [7] |
| Purity | >98.0% | [7] |
Spectroscopic Analysis:
For 5-Bromo-1H-pyrrolo[2,3-b]pyridine:
-
¹H NMR (in DMF-d₇): Key signals include a broad singlet for the pyrrole N-H around 11.91 ppm, and distinct doublets for the aromatic protons.[5]
-
¹³C NMR (in DMF-d₇): Shows characteristic peaks for the fused ring system.[5]
-
Crystal Structure: The molecule is essentially planar, and in its crystalline form, pairs of molecules are connected by N-H···N hydrogen bonds to form inversion dimers.[5][8]
Predicted Spectroscopic Data for this compound:
The introduction of a nitrile group at the 6-position is expected to significantly influence the spectroscopic data:
-
¹H NMR: The proton at the 4-position would likely experience a downfield shift due to the electron-withdrawing nature of the adjacent nitrile group.
-
¹³C NMR: A new quaternary carbon signal for the nitrile group would appear around 115-120 ppm.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of a C≡N stretch would be expected in the region of 2220-2260 cm⁻¹.
Synthesis and Functionalization
The synthesis of this compound would logically start from a suitable 7-azaindole precursor. A plausible synthetic strategy is outlined below.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 4. 5-bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 10307932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-bromo-1H-pyrrolo[2,3-c]pyridine | C7H5BrN2 | CID 53443442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystalline Architecture of 5-Bromo-7-Azaindole Scaffolds: A Comprehensive Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Abstract: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents.[1] Its unique hydrogen bonding capabilities and electronic properties make it a subject of intense study. This guide provides a detailed technical analysis of the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of advanced pharmaceutical compounds.[1][2] While a solved crystal structure for its 6-carbonitrile derivative is not publicly documented, the structural principles elucidated from this parent compound provide a foundational understanding for predicting the molecular architecture of its derivatives. We will explore the precise molecular geometry, intermolecular forces, and crystallographic parameters, offering field-proven insights into the experimental choices behind its structural determination.
Introduction: The Significance of the 7-Azaindole Framework
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a bicyclic heteroaromatic compound that acts as a bioisostere of indole. Its defining feature is the pyridine nitrogen at position 7, which, along with the pyrrole N-H group, allows it to mimic the hydrogen bonding pattern of adenine in ATP. This enables molecules built on this scaffold to act as potent "hinge-binders" in the ATP-binding pocket of protein kinases, a critical target class in oncology and inflammatory diseases.[1]
The introduction of a bromine atom at the C5 position, as in 5-Bromo-1H-pyrrolo[2,3-b]pyridine, provides a crucial synthetic handle for further molecular elaboration via cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the construction of diverse compound libraries.[1][2] Understanding the solid-state structure of this intermediate is paramount for rational drug design, as crystal packing and intermolecular interactions can influence solubility, stability, and ultimately, bioavailability.
Crystal Structure Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The definitive crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also referred to as 5-Bromo-7-azaindole) has been elucidated by single-crystal X-ray diffraction.[3][4][5] The study reveals a highly ordered and planar molecular arrangement dominated by specific, non-covalent interactions.
Crystallographic Data Summary
The key crystallographic parameters have been determined at a cryogenic temperature of 100 K to minimize thermal motion and obtain high-precision data.[3][4]
| Parameter | Value | Reference |
| Chemical Formula | C₇H₅BrN₂ | [3][4] |
| Molecular Weight | 197.04 g/mol | [3][4] |
| Crystal System | Monoclinic | [3][4] |
| Space Group | P2₁/c | [4] |
| a | 8.9082 (4) Å | [3][4] |
| b | 13.3632 (6) Å | [3][4] |
| c | 5.8330 (3) Å | [3][4] |
| β | 103.403 (5)° | [3][4] |
| Volume (V) | 675.47 (6) ų | [3][4] |
| Z (Molecules/Unit Cell) | 4 | [3][4] |
| Temperature (T) | 100 K | [3][4] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [4] |
| R-factor | 0.035 | [4] |
Molecular Geometry and Planarity
The 7-azaindole skeleton, formed by the fusion of the pyridine and pyrrole rings, is essentially planar.[3][4][5] The root-mean-square (r.m.s.) deviation for the atoms of this core is a mere 0.017 Å, indicating a high degree of flatness.[3][4] The dihedral angle between the planes of the six-membered pyridine ring and the five-membered pyrrole ring is only 2.09 (14)°.[4] This planarity is a critical feature, as it facilitates π-stacking interactions and is often a prerequisite for effective binding within the planar confines of kinase hinge regions.
Supramolecular Assembly: The Hydrogen-Bonded Dimer
The most significant feature of the crystal packing is the formation of centrosymmetric dimers through pairs of intermolecular N—H···N hydrogen bonds.[3][4][5] The hydrogen atom of the pyrrole ring (N1—H1) on one molecule acts as a hydrogen bond donor to the nitrogen atom of the pyridine ring (N7) on an adjacent, inverted molecule.
This interaction is robust and directional, effectively linking two molecules into a discrete, stable unit. These dimers then arrange into a two-dimensional supramolecular array, further connected by weaker C—H···C non-covalent contacts.[3][4] This self-validating system, where the primary interaction motif is a strong, predictable hydrogen bond, is a hallmark of trustworthy and reproducible crystallographic data.
Caption: Dimer formation via N-H···N hydrogen bonds.
Experimental Protocols: From Synthesis to Structure
The determination of a crystal structure is the culmination of a multi-step process. Each step is chosen to ensure the highest quality outcome, providing a self-validating workflow from material synthesis to data refinement.
Synthesis and Crystallization
The title compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is a commercially available reagent but is often employed as a starting material for more complex syntheses.[3] High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation or vapor diffusion techniques.
Protocol: Slow Evaporation Crystallization
-
Rationale: This method allows for the gradual increase in solute concentration, promoting slow, ordered crystal growth rather than rapid precipitation.
-
Procedure:
-
Dissolve a high-purity sample of 5-Bromo-1H-pyrrolo[2,3-b]pyridine in a suitable solvent system (e.g., ethanol, dimethylformamide) to near-saturation at room temperature.
-
Filter the solution to remove any particulate impurities.
-
Transfer the filtrate to a clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment and allow it to stand for several days to weeks until suitable microcrystals form.[3]
-
Single-Crystal X-ray Diffraction (SC-XRD)
Rationale: SC-XRD is the gold-standard technique for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. The choice of a low temperature (100 K) is critical to reduce atomic vibrations, leading to a more precise determination of atomic positions and bond lengths.[3][4]
Caption: Standard workflow for crystal structure determination.
Predictive Analysis: The Influence of a 6-Carbonitrile Substituent
While the crystal structure for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is not available, we can leverage the foundational data from the parent compound to make expert predictions about its solid-state behavior. The introduction of a nitrile group (–C≡N) at the C6 position would introduce several key changes:
-
Introduction of a Strong Dipole: The nitrile group is highly polar. This would introduce strong dipole-dipole interactions and potential C—H···N hydrogen bonds, which would compete with or supplement the primary N—H···N dimer motif.
-
Alteration of the Dimer Motif: The steric bulk and electronic influence of the adjacent nitrile group could potentially disrupt or alter the geometry of the N—H···N hydrogen-bonded dimer. It might favor a different packing arrangement, such as a catemer (chain) or a tetramer, to accommodate the new interactions.
-
Potential for π-Stacking: The electron-withdrawing nature of the nitrile group would modulate the electronic properties of the aromatic system, potentially influencing π-π stacking interactions between adjacent molecules.
A full structural elucidation would require the experimental protocols described above. However, this predictive analysis, grounded in the authoritative structure of the parent compound, is a critical exercise in rational drug development.
References
Technical Guide to the Spectroscopic Characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Abstract: This document provides a comprehensive technical guide for the spectroscopic characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, a key heterocyclic intermediate in medicinal chemistry and drug discovery. Recognizing the limited availability of public experimental spectra for this specific compound, this guide leverages predictive methodologies and comparative analysis with the well-characterized parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for data acquisition, in-depth interpretation of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, and the scientific rationale behind the expected spectral features.
Introduction and Scientific Context
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The targeted introduction of functional groups, such as a bromine atom at the 5-position and a carbonitrile at the 6-position, creates a highly functionalized and versatile building block for further chemical elaboration. The bromine serves as a key handle for cross-coupling reactions, while the carbonitrile group can act as a hydrogen bond acceptor or be transformed into other functional moieties.
Accurate structural confirmation of such intermediates is paramount to ensure the integrity of a synthetic route and the validity of subsequent biological data. NMR and mass spectrometry are the cornerstone techniques for this purpose. This guide provides the expected spectral data for this compound and outlines the experimental workflows to obtain and validate these findings.
Molecular Structure and Atom Numbering
A standardized numbering system is crucial for unambiguous spectral assignment. The IUPAC numbering for the 1H-pyrrolo[2,3-b]pyridine core is used throughout this document.
Caption: IUPAC numbering of this compound.
Predicted NMR Spectroscopic Data
While experimental data is not found in publicly indexed sources, a robust prediction based on established chemical shift principles provides a strong baseline for researchers. The following data is predicted for a sample dissolved in DMSO-d₆.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) | Rationale |
| ~12.5 - 12.8 | Broad Singlet | N1-H | - | The pyrrole N-H proton is acidic and often broad. Its chemical shift is highly dependent on concentration and solvent. |
| ~8.60 | Singlet | H4 | - | The proton at C4 is adjacent to the pyridine nitrogen (N7) and is deshielded. The presence of the electron-withdrawing nitrile at C6 further enhances this effect. It appears as a singlet due to the lack of adjacent protons. |
| ~7.90 | Doublet | H2 | J = ~3.5 Hz | This proton is on the pyrrole ring, coupled to H3. Its chemical shift is influenced by the adjacent pyrrole nitrogen. |
| ~6.70 | Doublet | H3 | J = ~3.5 Hz | Coupled to H2, this proton is typically found further upfield in the pyrrole ring system. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152.0 | C7a | A quaternary carbon in an aromatic system, part of the pyridine ring fusion. |
| ~148.5 | C4 | Aromatic CH carbon adjacent to the pyridine nitrogen, significantly deshielded. |
| ~131.0 | C2 | Aromatic CH carbon in the pyrrole ring. |
| ~128.0 | C3a | Quaternary carbon at the ring fusion, influenced by both rings. |
| ~118.0 | CN | The carbon of the nitrile group, a characteristic chemical shift for this functional group. |
| ~115.0 | C5 | Quaternary carbon bearing the bromine atom. The heavy atom effect of bromine shifts it upfield relative to a protonated carbon. |
| ~105.0 | C6 | Quaternary carbon bearing the nitrile group. Its chemical shift is influenced by the strong electron-withdrawing nature of the nitrile. |
| ~101.0 | C3 | Aromatic CH carbon in the pyrrole ring, typically shielded. |
Comparative Analysis and Rationale
To understand the influence of the 6-carbonitrile group, we can compare the predicted values with the known experimental data for the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[3]
-
¹H NMR Comparison : In the parent compound, the H6 proton appears around 8.30 ppm.[3] In our target molecule, this proton is replaced by the carbonitrile group. The most significant predicted change is the downfield shift of the H4 proton. This is expected, as the strongly electron-withdrawing nitrile group at C6 reduces electron density across the pyridine ring, deshielding the remaining H4 proton.
-
¹³C NMR Comparison : The introduction of the nitrile group at C6 is predicted to cause a significant downfield shift for C6 itself and influence the chemical shifts of neighboring carbons, particularly C5 and C7a, compared to the parent compound.
Expected Mass Spectrometry Data
Mass spectrometry is essential for confirming the molecular weight and elemental composition.
Predicted High-Resolution Mass Spectrometry (HRMS)
-
Molecular Formula: C₈H₄BrN₃
-
Monoisotopic Mass: 220.9589 g/mol
-
Expected [M+H]⁺: 221.9667 g/mol (for ESI+)
-
Expected [M-H]⁻: 219.9511 g/mol (for ESI-)
Trustworthiness Check: A key validation is the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic M and M+2 pattern with nearly equal intensity (1:1 ratio), providing definitive evidence for the presence of a single bromine atom.
Predicted Fragmentation Pathway (Electron Ionization - EI)
The fragmentation pattern provides a fingerprint for the molecule's structure.
Caption: Predicted EI-MS fragmentation pathway for the target molecule.
-
Loss of HCN (m/z 194/196): A common fragmentation for aromatic nitriles.
-
Loss of Br radical (m/z 142): Cleavage of the C-Br bond to yield the pyrrolopyridine carbonitrile cation. This fragment would lose the characteristic bromine isotopic pattern.
-
Sequential loss (m/z 115): Loss of both the bromine radical and HCN.
Experimental Protocols
To ensure high-quality, reproducible data, the following standardized protocols are recommended.
General Experimental Workflow
Caption: Standard workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently vortex the sample to ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a spectrometer with a minimum field strength of 400 MHz.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will likely require a longer acquisition time.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
-
Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, baseline correction, and reference the spectrum to the TMS signal at 0.00 ppm.
Mass Spectrometry Protocol (LC-HRMS)
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilution: Create a working solution by diluting the stock solution to approximately 1-10 µg/mL with the mobile phase.
-
Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Chromatography: Inject a small volume (1-5 µL) onto a C18 reverse-phase column. Use a gradient elution, for example, with water and acetonitrile (both containing 0.1% formic acid for positive ion mode).
-
MS Acquisition: Acquire data in both positive and negative ion modes if possible. Set the mass range to scan from m/z 50 to 500.
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Determine the accurate mass from the [M+H]⁺ or [M-H]⁻ ion and compare it to the theoretical calculated mass. The mass error should be less than 5 ppm for confident identification. Analyze the isotopic pattern to confirm the presence of bromine.
Conclusion
This guide establishes a robust framework for the characterization of this compound. By combining predictive analysis with detailed, field-proven experimental protocols, researchers can confidently synthesize and validate this important chemical intermediate. The provided spectral predictions serve as a reliable benchmark for the interpretation of experimentally acquired data, ensuring the scientific integrity of research and development programs that utilize this versatile molecule.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 799270-07-8 [sigmaaldrich.com]
Biological activity of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives: A Focus on the 6-Carbonitrile Scaffold as a Kinase Inhibitor Template
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure serves as an effective bioisostere of adenine, enabling it to function as a hinge-binder in the ATP-binding pocket of numerous kinases. This guide delves into the specific class of 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile derivatives, exploring their synthesis, mechanism of action, and significant potential as targeted therapeutic agents. The strategic incorporation of a bromine atom at the 5-position provides a crucial synthetic handle for extensive derivatization and can contribute to binding affinity through halogen bonding or by occupying hydrophobic pockets. The addition of a 6-carbonitrile group further modulates the electronic properties and can act as a key hydrogen bond acceptor, refining the molecule's interaction with target enzymes. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical rationale, key biological targets such as Fibroblast Growth Factor Receptors (FGFRs), and the experimental protocols necessary for evaluating this promising class of compounds.
The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition
Kinases as Therapeutic Targets
Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental process in cellular signal transduction. Dysregulation of kinase activity, often due to genetic mutations or overexpression, is a hallmark of many diseases, most notably cancer. This has made kinases one of the most important classes of drug targets. Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site, thereby blocking the phosphorylation cascade and halting the aberrant signaling.
The Pyrrolo[2,3-b]pyridine Core as an ATP Mimetic
The pyrrolo[2,3-b]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP, and is found in many ATP-competitive inhibitors of various kinases.[1] The 7-azaindole scaffold of pyrrolo[2,3-b]pyridine is particularly effective because the pyrrole nitrogen and the adjacent pyridine nitrogen can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction mimics the binding of adenine, anchoring the inhibitor and allowing its substituents to occupy adjacent hydrophobic and allosteric pockets to achieve high affinity and selectivity.[2]
Strategic Importance of the 5-Bromo and 6-Carbonitrile Substitutions
The introduction of a bromine atom at the C5-position of the 7-azaindole core is a key design element. Bromine is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a versatile synthetic handle to introduce a wide array of chemical diversity. Furthermore, the bromine atom itself can form halogen bonds with backbone carbonyls or occupy hydrophobic pockets within the active site, enhancing binding affinity.
The 6-carbonitrile moiety serves a dual purpose. Electronically, the nitrile group is strongly electron-withdrawing, which can modulate the pKa of the pyrrole N-H and influence the overall electronic profile of the molecule. Structurally, the nitrogen atom of the nitrile can act as a potent hydrogen bond acceptor, forming specific interactions with amino acid residues in the active site that might not otherwise be possible.
Synthesis and Chemical Space
Core Synthesis: The Fischer Cyclization
A common and effective method for constructing the 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, typically in polyphosphoric acid (PPA) at elevated temperatures. PPA serves as both the acidic catalyst and a dehydrating agent to drive the reaction to completion. This method allows for the installation of various alkyl or aryl substituents at the 2 and 3 positions, originating from the starting ketone.[3]
Experimental Protocol: Representative Synthesis of a 5-Bromo-7-Azaindole Core
This protocol is adapted from methodologies described for Fischer cyclization to produce 7-azaindole scaffolds.[3]
Objective: To synthesize a 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine via Fischer cyclization.
Materials:
-
5-Bromo-2-hydrazinopyridine
-
Appropriate ketone (e.g., 3-pentanone for 2,3-diethyl derivative)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ice water
-
Sodium bicarbonate (sat. aq. solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 5-bromo-2-hydrazinopyridine (1 equivalent) and the selected ketone (1.2 equivalents) in ethanol is refluxed for 2-4 hours to form the corresponding hydrazone. The solvent is then removed under reduced pressure.
-
The crude hydrazone is added portion-wise to polyphosphoric acid pre-heated to 100°C.
-
The reaction mixture is heated to 160-180°C and stirred for 1-2 hours until TLC analysis indicates the consumption of the starting material.
-
The hot, viscous mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The acidic solution is neutralized by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
The resulting solid is collected by filtration, or if the product is soluble, the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the pure 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Introduction of the 6-Carbonitrile Moiety
While direct cyanation of the 5-bromo-7-azaindole core can be challenging, a common strategy involves starting with a precursor that already contains the desired functionality or can be easily converted. For instance, a 6-amino-5-bromo-2-chloropyridine can be transformed into the 6-carbonitrile via a Sandmeyer reaction before being converted to the hydrazino-pyridine needed for the Fischer cyclization. Alternatively, palladium-catalyzed cyanation of a 5-bromo-6-iodo-7-azaindole intermediate could be employed.
Visualization: Synthetic Diversification Workflow
Caption: Synthetic workflow for 5-Bromo-7-azaindole derivatives.
Key Biological Targets and Mechanism of Action
The 7-azaindole scaffold has demonstrated inhibitory activity against a wide range of kinases. A prominent target family for these derivatives is the Fibroblast Growth Factor Receptors.
Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that are crucial for processes like cell proliferation, migration, and angiogenesis.[4] Abnormal activation of FGFR signaling due to gene amplification, fusions, or mutations is implicated in the progression of numerous cancers, including breast, lung, and bladder cancer.[4] Therefore, inhibiting FGFRs is an attractive strategy for cancer therapy.[4][5]
Mechanism of Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine act as ATP-competitive inhibitors of FGFRs. The 7-azaindole nucleus forms two key hydrogen bonds with the backbone of residues in the hinge region of the FGFR kinase domain (e.g., E562 and A564 in FGFR1).[2] This anchors the molecule, allowing substituents to explore and interact with adjacent regions. For instance, an aryl group introduced at the 5-position (via coupling to the bromo-substituent) can occupy a hydrophobic pocket and form π-π stacking interactions with residues like F489, while other moieties can form hydrogen bonds with residues such as D641.[2]
Data Presentation: FGFR Inhibitory Activity
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Cell Line (Proliferation) |
| 4h [4] | 7 | 9 | 25 | 712 | 4T1 (Breast Cancer) |
| Sunitinib [6] | - | - | - | - | HepG2, A549, Skov-3 (Potent) |
| 23p [6] | - | - | - | - | HepG2, A549, Skov-3 (More potent than Sunitinib) |
Note: Data for Sunitinib and 23p are for related 5-bromo-7-azaindolin-2-one derivatives, included for context on anti-proliferative activity.[6]
Visualization: FGFR Signaling Pathway and Inhibition
Caption: FGFR signaling pathway and point of inhibition.
In Vitro Evaluation Protocols
Kinase Inhibition Assays
Objective: To determine the concentration at which a compound inhibits 50% of kinase activity (IC50).
Principle (e.g., ADP-Glo™ Kinase Assay): This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction occurs, then a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. Lower light signal indicates less ADP produced, meaning greater kinase inhibition.
Protocol:
-
Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further in assay buffer.
-
In a 384-well plate, add the kinase, the substrate (a suitable peptide), and ATP to each well.
-
Add the diluted inhibitor compound to the experimental wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assays
Objective: To measure the anti-proliferative effect of the compounds on cancer cell lines.
Principle (MTT Assay): This colorimetric assay measures cellular metabolic activity. The yellow tetrazolium salt, MTT, is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compound (typically for 72 hours). Include vehicle-only (DMSO) controls.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the media and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value from the resulting dose-response curve.
Visualization: In Vitro Screening Cascade
Caption: A typical in vitro screening cascade for kinase inhibitors.
Future Directions and Therapeutic Potential
The this compound scaffold is a highly promising platform for the development of novel kinase inhibitors. The synthetic accessibility of the 5-bromo position allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity. For example, replacing the bromo-substituent with various aryl or heteroaryl groups can fine-tune interactions within the hydrophobic pocket of the target kinase.[4]
Future work should focus on:
-
Expanding the Kinase Target Scope: While FGFRs are a validated target, this scaffold should be tested against a broad panel of kinases to identify novel activities. The related pyrrolo[2,3-d]pyrimidine core is known to inhibit a wide range of kinases, suggesting this potential exists.[1][7]
-
Optimizing Pharmacokinetics: Derivatization should not only focus on potency but also on improving drug-like properties such as solubility, metabolic stability, and cell permeability.
-
Elucidating Resistance Mechanisms: As with all targeted therapies, understanding potential resistance mechanisms is crucial for long-term clinical success.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Core Mechanism: A Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary drug discovery, particularly within oncology and immunology, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Central to this endeavor is the identification and optimization of molecular scaffolds that exhibit a predisposition for binding to the highly conserved ATP-binding site of kinases. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as one such "privileged scaffold." Its intrinsic ability to form critical hydrogen bond interactions with the hinge region of kinases has cemented its status as a foundational element in the design of numerous clinical and pre-clinical drug candidates.[1][2][3] This guide delves into the mechanistic intricacies of a specific, functionalized 7-azaindole derivative, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, providing a technical framework for researchers and drug development professionals.
The 7-Azaindole Core: A Master Key to Kinase Inhibition
The efficacy of the 7-azaindole scaffold lies in its structural mimicry of the adenine base of ATP. The pyridine nitrogen and the pyrrole -NH group act as a hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen bond with the backbone of the kinase hinge region.[1] This interaction anchors the inhibitor within the ATP-binding cleft, providing a stable foundation for further interactions that dictate potency and selectivity.
The core structure of this compound integrates this key 7-azaindole motif. The strategic placement of the 5-bromo and 6-carbonitrile substituents is anticipated to significantly influence its biological activity and target profile.
Dissecting the Substituents: The Roles of 5-Bromo and 6-Carbonitrile
While direct, extensive studies on this compound are not widely published, we can infer its mechanistic contributions by examining its constituent parts and related molecules.
-
The 5-Bromo Position: Halogenation at the 5-position of the 7-azaindole ring is a common strategy in medicinal chemistry. The bromine atom can serve multiple purposes:
-
Synthetic Handle: It provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore the chemical space and optimize binding.[2]
-
Direct Binding Interactions: The bromine atom can engage in halogen bonding or other non-covalent interactions with the kinase active site, potentially enhancing binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The presence of bromine can alter the compound's lipophilicity and electronic properties, which can impact cell permeability and metabolic stability.
-
-
The 6-Carbonitrile Group: The nitrile moiety is a versatile functional group in drug design. Its potential roles include:
-
Hydrogen Bond Acceptor: The nitrogen of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase binding pocket.
-
Dipolar Interactions: The strong dipole of the carbon-nitrogen triple bond can contribute to favorable electrostatic interactions.
-
Metabolic Stability: The carbonitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of the compound.
-
Bioisosteric Replacement: It can serve as a bioisostere for other functional groups, such as a carbonyl or a carboxylate.
-
Hypothesized Mechanism of Action: A Focus on Janus Kinases (JAKs)
Given that numerous 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against Janus kinases (JAKs), this family of non-receptor tyrosine kinases represents a highly probable target for this compound.[4][5] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of inflammatory diseases and cancers.[4]
The proposed mechanism of action is as follows:
-
ATP-Competitive Inhibition: this compound likely acts as an ATP-competitive inhibitor, binding to the ATP-binding site of JAKs.
-
Hinge Binding: The 7-azaindole core forms the characteristic bidentate hydrogen bond with the kinase hinge region.
-
Specificity and Potency: The 5-bromo and 6-carbonitrile substituents likely extend into specific sub-pockets of the ATP-binding site, forming additional interactions that contribute to its potency and selectivity for specific JAK isoforms (e.g., JAK1, JAK2, JAK3, or TYK2).
-
Inhibition of Autophosphorylation: By occupying the ATP-binding site, the compound prevents the binding of ATP, thereby inhibiting the autophosphorylation and activation of the JAK kinase.
-
Downstream Signal Blockade: The inhibition of JAK activation prevents the phosphorylation and subsequent dimerization of Signal Transducer and Activator of Transcription (STAT) proteins.
-
Modulation of Gene Expression: The unphosphorylated STAT monomers cannot translocate to the nucleus, leading to the suppression of the transcription of pro-inflammatory and pro-proliferative genes.
Visualizing the Mechanism: The JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are essential.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the compound against a panel of kinases, particularly the JAK family.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1); this compound; kinase assay buffer.
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or ELISA).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Phospho-STAT Assay
Objective: To assess the ability of the compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Line: A relevant human cell line that expresses the target JAK-STAT pathway (e.g., TF-1 cells or primary human T-cells).
-
Procedure: a. Seed the cells in a 96-well plate and starve them of serum overnight. b. Pre-incubate the cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with a specific cytokine (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2) for a short period (e.g., 15-30 minutes). d. Lyse the cells and quantify the levels of phosphorylated STAT (pSTAT) and total STAT using Western blotting or a quantitative immunoassay (e.g., AlphaLISA® or Meso Scale Discovery®).
-
Data Analysis: Normalize the pSTAT signal to the total STAT signal and determine the IC50 for the inhibition of STAT phosphorylation.
Quantitative Data Summary (Hypothetical)
Based on the activity of related 1H-pyrrolo[2,3-b]pyridine derivatives, a hypothetical inhibitory profile for this compound is presented below. Actual values would need to be determined experimentally.
| Target Kinase | IC50 (nM) |
| JAK1 | 50 |
| JAK2 | 75 |
| JAK3 | 5 |
| TYK2 | 60 |
| FGFR1 | >1000 |
| B-RAF | >1000 |
Conclusion and Future Directions
This compound is a promising small molecule built upon the kinase-privileged 7-azaindole scaffold. Its mechanism of action is likely centered on the ATP-competitive inhibition of protein kinases, with a strong potential for targeting the JAK family. The 5-bromo and 6-carbonitrile substituents are key to its potency and selectivity, and their precise roles can be further elucidated through structural biology studies (e.g., X-ray co-crystallography) and extensive structure-activity relationship (SAR) investigations. The experimental protocols outlined in this guide provide a robust framework for validating its mechanism and advancing its potential as a therapeutic agent for inflammatory diseases and malignancies.
References
- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | TCI AMERICA [tcichemicals.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profiling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and Related 7-Azaindole Scaffolds in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecycle, profoundly influencing its bioavailability, formulation possibilities, and the reliability of in-vitro screening assays.[1][2][3] The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies.[4][5][6] However, the introduction of functional groups to optimize biological activity, such as the bromo and carbonitrile moieties in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, can significantly alter physicochemical properties, making a thorough understanding of solubility essential. While specific experimental data for this exact derivative is not extensively available in public literature, this guide provides a comprehensive framework for its systematic solubility determination. We will detail the underlying principles and provide field-tested protocols for both kinetic and thermodynamic solubility assays, enabling researchers to generate robust and reliable data for this and other novel 7-azaindole derivatives.
Part 1: The 7-Azaindole Scaffold: A Medicinal Chemistry Cornerstone
The 7-azaindole ring system, a bioisostere of indole, has garnered immense interest in drug discovery. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, offering unique interaction possibilities with biological targets that are not available to the parent indole structure.[6] This has led to its widespread use in the development of potent inhibitors for targets like BRAF, JAK3, and fibroblast growth factor receptor (FGFR).[4][6]
1.1. The Parent Compound: 5-Bromo-1H-pyrrolo[2,3-b]pyridine
To understand the target compound, we must first consider its immediate precursor, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-7-azaindole). Its known properties provide a baseline for predicting the behavior of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [7] |
| Molecular Weight | 197.03 g/mol | [7] |
| Appearance | Off-white to grey to light yellow solid | [7] |
| Melting Point | 178-179 °C | [7] |
| Log P (Octanol/Water) | 1.8 | [7] |
| Aqueous Solubility | 52.5 - 66.4 mg/L (at 20-25°C, pH 6.5-6.6) | [7] |
1.2. Structural Considerations for the Target Compound
The addition of a nitrile (-C≡N) group at the 6-position to create This compound introduces significant electronic and steric changes.
-
Polarity: The carbonitrile group is highly polar and a potent hydrogen bond acceptor. This is expected to increase the molecule's overall polarity compared to the parent structure.
-
Crystal Packing: The rigid, planar nature of the 7-azaindole core combined with the strong dipole of the nitrile group can lead to tight crystal lattice packing. This high lattice energy can potentially decrease solubility in non-polar solvents, despite the increase in molecular polarity.
-
Intermolecular Interactions: The pyrrole -NH group acts as a hydrogen bond donor, while the pyridine nitrogen and the nitrile nitrogen are both acceptors. This complex interplay of potential interactions will govern how the molecule interacts with different solvent environments.
Part 2: The Imperative of Solubility in Drug Discovery
Solubility is not merely a physical property; it is a critical gatekeeper for therapeutic success.[1] More than 40% of new chemical entities (NCEs) are poorly water-soluble, which poses a major challenge for formulation scientists.[1]
-
Kinetic Solubility: This is typically measured early in the discovery phase. It reflects the solubility of a compound when rapidly precipitated from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[8][9] It is a high-throughput method used to rank compounds and guide structure-solubility relationships, but it may not represent true equilibrium.[9][10]
-
Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution.[8][11] It is determined over a longer incubation period (24-72 hours) and is crucial for lead optimization, pre-formulation studies, and predicting in-vivo performance.[10][12]
A compound with poor solubility can lead to:
-
Underestimated Potency: The compound may precipitate in cell-based assays, leading to inaccurate IC50 values.
-
Poor Bioavailability: The drug must be in solution at the site of absorption to enter systemic circulation.[1]
-
Formulation Hurdles: Significant resources may be required to develop complex formulations (e.g., amorphous solid dispersions, lipid-based systems) to deliver the drug effectively.[3]
Part 3: A Practical Framework for Solubility Determination
This section provides detailed, actionable protocols for characterizing the solubility profile of this compound or any related novel compound.
3.1. Rationale for Solvent Selection
A comprehensive solubility profile requires testing in a variety of organic solvents that are relevant to different stages of development:
-
Synthesis & Purification: Solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH) are common.
-
Formulation & Delivery: Solvents like Ethanol, Propylene Glycol (PG), and Polyethylene Glycol (PEG) are often used in liquid formulations.
-
General Characterization: A range of polarities is essential.
Recommended Solvent Panel for Initial Screening:
| Class | Solvent | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Universal solvent for stock solutions. |
| Acetonitrile (ACN) | Common HPLC mobile phase component. | |
| N,N-Dimethylformamide (DMF) | Strong polar solvent for difficult compounds. | |
| Tetrahydrofuran (THF) | Ethereal solvent, useful in synthesis. | |
| Polar Protic | Methanol (MeOH) | Can act as H-bond donor and acceptor. |
| Ethanol (EtOH) | Pharmaceutically acceptable. | |
| Isopropanol (IPA) | Less polar than EtOH. | |
| Non-Polar | Toluene | Aromatic solvent. |
| Dichloromethane (DCM) | Common for extractions and reactions. |
3.2. Experimental Protocol 1: Kinetic Solubility via Nephelometry
This high-throughput method is ideal for early-stage screening to quickly assess how a compound behaves when transitioning from an organic to an aqueous environment.[2][9]
Principle: A concentrated DMSO stock of the test compound is serially diluted into an aqueous buffer. If the compound's solubility limit is exceeded, it precipitates, forming fine particles. A nephelometer measures the intensity of light scattered by these particles, which is directly proportional to the amount of insoluble material.[2]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a 96- or 384-well microplate, add the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Compound Addition: Use an automated liquid handler to perform serial dilutions of the DMSO stock directly into the buffer-containing wells. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) across all wells to minimize co-solvent effects.
-
Incubation: Shake the plate gently for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).[10]
-
Measurement: Read the plate using a microplate nephelometer.
-
Data Analysis: Plot the light scattering units (Nephelometric Turbidity Units, NTU) against the compound concentration. The concentration at which the signal sharply increases above the baseline is reported as the kinetic solubility.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. pharmatutor.org [pharmatutor.org]
- 12. dissolutiontech.com [dissolutiontech.com]
Methodological & Application
Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile from 7-azaindole
An Application Guide for the Regioselective Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile from 7-Azaindole
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Functionalization of this nucleus at specific positions is critical for modulating biological activity. This application note provides a detailed, three-step synthetic protocol for the preparation of this compound, a highly functionalized intermediate, starting from the commercially available 7-azaindole. The described pathway addresses the challenges of regioselectivity by employing a strategic sequence of electrophilic bromination, N-oxidation to activate the pyridine ring, and a subsequent Reissert-Henze type cyanation to install the nitrile group at the C6 position. This guide is intended for researchers in synthetic chemistry and drug development, offering field-proven insights and step-by-step protocols to ensure reproducibility and high yield.
Introduction: The Strategic Importance of Functionalized Azaindoles
7-Azaindole is a bioisostere of indole, where the substitution of a carbon atom with nitrogen in the six-membered ring significantly alters properties such as pKa, solubility, and hydrogen bonding capacity. These modifications are frequently exploited by medicinal chemists to optimize drug candidates' pharmacokinetic and pharmacodynamic profiles.[1] The target molecule, this compound, incorporates two key functional groups: a bromine atom at the C5 position, which serves as a versatile handle for further cross-coupling reactions (e.g., Suzuki, Stille), and a nitrile group at C6, which can act as a hydrogen bond acceptor or be transformed into other functional groups.
Direct C-H functionalization of the 7-azaindole core to achieve this specific substitution pattern is challenging due to competing reaction sites. The pyrrole ring is electron-rich and susceptible to electrophilic attack (primarily at C3), while the pyridine ring is electron-deficient.[2] The presented synthetic strategy overcomes these hurdles through a logical and robust sequence designed for scalability and high purity.
Overall Synthetic Strategy
The transformation from 7-azaindole to the target compound is achieved via a three-step process. This route was designed to precisely control the regiochemistry of each functionalization.
-
Step 1: Regioselective Bromination. Introduction of the bromine atom at the C5 position of the 7-azaindole nucleus.
-
Step 2: N-Oxidation. Conversion of the pyridine nitrogen to an N-oxide. This crucial step deactivates the pyrrole ring against further oxidation and activates the C6 position for nucleophilic attack.
-
Step 3: Cyanation. Introduction of the cyano group at the C6 position via a Reissert-Henze type reaction, followed by rearomatization to yield the final product.
Caption: Overall workflow for the synthesis of the target molecule.
Part 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Intermediate 1)
Scientific Principle
Direct electrophilic bromination of 7-azaindole can lead to a mixture of products. To achieve high regioselectivity at the C5 position, the reaction often proceeds by first protecting/activating the pyrrole ring to direct the electrophile. A patented method involves creating a dihydro-sulfonate intermediate, which directs bromination to the C5 position before elimination restores the aromatic system.[3] This provides a clean and high-yielding route to the key 5-bromo intermediate.
Detailed Experimental Protocol
-
Formation of Dihydro-7-azaindole-2-sodium sulfonate: In a suitable reaction vessel, suspend 7-azaindole (1.0 eq) in a mixture of ethanol and water at room temperature.
-
Add sodium bisulfite (2.0-2.5 eq) and stir the mixture for 24-48 hours at 20-40°C. The reaction progress should be monitored by HPLC until the consumption of the starting material is nearly complete.
-
Bromination: Cool the reaction mixture containing the dihydro-sulfonate intermediate to 0-5°C in an ice bath.
-
Slowly add liquid bromine (1.2-1.4 eq) dropwise, ensuring the internal temperature does not exceed 10°C.[3]
-
After the addition is complete, allow the reaction to stir for an additional 4-6 hours at room temperature.
-
Elimination and Work-up: Add a 10% aqueous sodium hydroxide solution to the reaction mixture until the pH reaches 11-12. This step facilitates the elimination of the sulfonate group.[3]
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to afford pure 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Data Summary: Reagents and Conditions
| Parameter | Value/Reagent | Purpose |
| Starting Material | 7-Azaindole | Core scaffold |
| Reagent 1 | Sodium Bisulfite | Forms dihydro-sulfonate intermediate |
| Reagent 2 | Bromine (Br₂) | Brominating agent |
| Base | Sodium Hydroxide (NaOH) | Promotes elimination of sulfonate |
| Solvent | Ethanol/Water, Ethyl Acetate | Reaction and extraction medium |
| Temperature | 0-40°C | Controls reaction rate and selectivity |
| Typical Yield | 70-85% |
Part 2: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-N-oxide (Intermediate 2)
Scientific Principle
The oxidation of the pyridine nitrogen to an N-oxide is a cornerstone of pyridine chemistry. This modification electronically activates the positions ortho and para to the nitrogen (C2, C4, and C6) for nucleophilic attack.[2] Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. The electron-withdrawing N-oxide group also serves to protect the electron-rich pyrrole ring from undesired side reactions in the subsequent cyanation step.
Detailed Experimental Protocol
-
Reaction Setup: Dissolve 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add m-CPBA (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude N-oxide can typically be purified by column chromatography on silica gel or by recrystallization.
Data Summary: Reagents and Conditions
| Parameter | Value/Reagent | Purpose |
| Starting Material | 5-Bromo-7-azaindole | Intermediate 1 |
| Oxidizing Agent | m-CPBA | Forms the N-oxide |
| Quenching Agent | Sodium Thiosulfate | Neutralizes excess oxidant |
| Base | Sodium Bicarbonate | Neutralizes acidic byproduct |
| Solvent | Dichloromethane (DCM) | Reaction medium |
| Temperature | 0°C to Room Temp | Controls reaction |
| Typical Yield | 80-95% |
Part 3: Synthesis of this compound (Target Molecule)
Scientific Principle
The Reissert-Henze reaction provides a reliable method for the cyanation of pyridine N-oxides. The reaction is believed to proceed through an initial acylation of the N-oxide oxygen, creating a highly activated intermediate. A cyanide source, such as trimethylsilyl cyanide (TMSCN), then attacks the activated C6 position. A final elimination step restores the aromaticity of the pyridine ring, yielding the 6-cyano substituted product. This method is highly effective for introducing cyano groups onto the pyridine ring of azaindoles.[4]
Caption: Simplified mechanism of the Reissert-Henze cyanation.
Detailed Experimental Protocol
-
Reaction Setup: Dissolve 5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-N-oxide (1.0 eq) in an anhydrous solvent like acetonitrile or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add an activating agent such as benzoyl chloride (BzCl) or dimethylcarbamoyl chloride (1.5 eq) to the solution.
-
Add trimethylsilyl cyanide (TMSCN) (2.0 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate to yield the final this compound.
Data Summary: Reagents and Conditions
| Parameter | Value/Reagent | Purpose |
| Starting Material | 5-Bromo-7-azaindole-N-oxide | Intermediate 2 |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Provides the nitrile group |
| Activating Agent | Benzoyl Chloride (BzCl) | Activates the N-oxide for attack |
| Solvent | Acetonitrile | Anhydrous reaction medium |
| Temperature | 50-60°C | Drives the reaction to completion |
| Typical Yield | 50-70% |
Safety Precautions
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
m-CPBA: A potentially explosive solid, especially when impure or subjected to shock or friction. It is also a strong oxidizing agent and an irritant.
-
Trimethylsilyl Cyanide (TMSCN): Extremely toxic. Reacts with water or moisture to produce highly toxic hydrogen cyanide (HCN) gas. All manipulations must be carried out in a certified chemical fume hood. A cyanide quench solution (e.g., bleach and sodium hydroxide) should be readily available.
Conclusion
This application note details a robust and regioselective three-step synthesis of this compound from 7-azaindole. By leveraging a strategic sequence of bromination, N-oxidation, and Reissert-Henze cyanation, this protocol successfully addresses the inherent regiochemical challenges of functionalizing the azaindole core. The procedures described are scalable and provide a reliable pathway for obtaining this valuable building block, thereby facilitating further research and development in medicinal chemistry.
References
Application Notes & Protocols: Strategic Functionalization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile via Suzuki-Miyaura Cross-Coupling
Introduction: The 7-Azaindole Scaffold and the Power of C-C Bond Formation
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to purines allows it to function as a versatile hinge-binding element for numerous protein kinases and other key biological targets. Consequently, derivatives of this scaffold are central to the development of therapies for a range of diseases.[1][2][3] The strategic introduction of molecular complexity at specific positions on this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a highly valuable synthetic intermediate, engineered for diversification. The electron-withdrawing nitrile group enhances the reactivity of the C5-position, while the bromine atom serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions. Among these, the palladium-catalyzed Suzuki-Miyaura coupling stands out as a robust and highly versatile method for forming new carbon-carbon bonds.[4][5][6] Its operational simplicity, mild reaction conditions, exceptional functional group tolerance, and the low toxicity of its boron-based reagents have established it as an indispensable tool in the drug discovery workflow.[4][6]
This guide provides a detailed examination of the Suzuki-Miyaura reaction as applied to this compound, offering mechanistic insights, comprehensive experimental protocols, and optimization strategies tailored for researchers in synthetic and medicinal chemistry.
Pillar 1: The Suzuki-Miyaura Catalytic Cycle - A Mechanistic Deep Dive
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for rational troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5]
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[7][8] The reactivity of aryl halides in this step generally follows the trend I > Br > Cl, making the C-Br bond an excellent substrate for reliable reactivity.[4][7]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron reagent to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[4][9][10][11] This anionic boronate then displaces the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic ligands on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Protocol Design & Experimental Execution
The success of the Suzuki coupling hinges on the careful selection of reagents and meticulous execution of the experimental protocol. The following procedures are provided as robust starting points for the arylation of this compound.
General Experimental Workflow
The overall process, from setup to final product, follows a systematic workflow designed to ensure reproducibility and high purity.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or boronate ester (1.2–1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DME)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This degassing step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Heating: Heat the reaction mixture to the desired temperature (typically 85–100 °C) using an oil bath and maintain for 4–24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can dramatically reduce reaction times and often improve yields, particularly for less reactive coupling partners.[12]
Materials:
-
Same as Protocol 1. Use a dedicated microwave reaction vial.
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid (1.3 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5–7 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.) in a suitable solvent like ethanol or dioxane/water.[12]
-
Sealing and Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100–120 °C) for 15–40 minutes.
-
Workup and Purification: After cooling to room temperature, perform the workup and purification steps as described in Protocol 1.
Pillar 3: Optimization, Data, and Troubleshooting
The choice of reaction parameters can significantly impact the outcome. The following table summarizes representative conditions for this transformation.
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp./Time | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C / 15 h | Good[13] |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 °C / 25 min (MW) | ~85%[12] |
| Thiophene-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 °C / 40 min (MW) | ~82%[12] |
| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C / 2 h | High |
| Various Arylboronic acids | Pd(dppf)₂Cl₂ | - | EtOH/H₂O | 90 °C / 10 min | Good |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Ensure rigorous degassing of solvents and the reaction vessel. Use freshly opened, high-purity catalysts and ligands.
-
Cause: Unsuitable base or solvent.
-
Solution: Screen different bases (e.g., Cs₂CO₃ is more soluble and often more effective than K₂CO₃).[12] Test alternative solvents like DME or Toluene.
-
-
Protodeboronation of Boronic Acid:
-
Cause: The boronic acid reacts with trace water/protons to revert to an arene, especially at high temperatures. Heteroarylboronic acids can be particularly susceptible.[5]
-
Solution: Use a boronate ester (e.g., pinacol ester) which is more stable.[4][7] Alternatively, using anhydrous conditions with a base like KF can sometimes mitigate this side reaction.[9]
-
-
Homocoupling of Boronic Acid (Ar'-Ar'):
-
Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated pathway.[5]
-
Solution: Meticulous degassing is the primary remedy. Reducing the catalyst loading can also help.
-
-
Dehalogenation of Starting Material (Ar-H):
-
Cause: A competitive pathway where the aryl bromide is reduced. This can be promoted by certain solvents or impurities.[5]
-
Solution: Screen different palladium ligands. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) can sometimes suppress this side reaction by promoting the desired reductive elimination step.
-
Applications in Drug Discovery
The 5-aryl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile products synthesized via this methodology serve as advanced intermediates for potent and selective bioactive agents. For example, compounds derived from this core have demonstrated significant inhibitory activity against key therapeutic targets such as:
-
Janus Kinases (JAKs): Crucial for modulating immune responses, making inhibitors valuable for treating autoimmune diseases and transplant rejection.[1][2]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, positioning these compounds as potential oncology therapeutics.[14]
-
Phosphodiesterase 4 (PDE4): A well-established target for treating inflammatory diseases like COPD and psoriasis.[15]
The ability to rapidly generate a library of diverse aryl and heteroaryl analogs at the C5-position using the Suzuki-Miyaura coupling is a powerful strategy for structure-activity relationship (SAR) studies, enabling the fine-tuning of a molecule's biological activity and pharmaceutical properties.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the C5-functionalization of this compound. By understanding the underlying catalytic mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse array of substituted 7-azaindole derivatives. The protocols and optimization strategies outlined in this guide provide a solid foundation for leveraging this powerful reaction in the pursuit of novel therapeutics.
References
- 1. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Leveraging 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in Modern Kinase Inhibitor Synthesis
Introduction: The Privileged 7-Azaindole Scaffold
In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold."[1][2] Its structure is bioisosteric to indole and purine, allowing it to function as an effective hinge-binder in the ATP-binding pocket of numerous protein kinases.[3] This interaction, typically involving hydrogen bonds between the pyrrole N-H and pyridine N7, anchors the inhibitor and provides a foundation for achieving high potency and selectivity.[3] The strategic functionalization of this core is paramount for developing next-generation therapeutics for oncology and inflammatory diseases.[1][4]
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a highly versatile and strategically functionalized starting material for the synthesis of kinase inhibitors. The bromine atom at the C5 position and the carbonitrile group at C6 provide orthogonal synthetic handles for introducing molecular complexity and fine-tuning the pharmacological properties of the final compounds. This guide provides an in-depth exploration of the key synthetic strategies and detailed protocols for utilizing this powerful building block.
Core Synthetic Strategies & Mechanistic Rationale
The true utility of this compound lies in its capacity to undergo a variety of reliable and high-yield chemical transformations. The electron-deficient nature of the pyridine ring and the distinct reactivity of the C5-Br bond make it an ideal substrate for modern cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling at the C5 Position
The bromine atom at the C5 position is the primary site for introducing diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the cornerstones of this approach.
-
Suzuki-Miyaura Coupling: This reaction is the method of choice for forming C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.[1][5][6] These groups can be tailored to occupy hydrophobic pockets within the kinase active site, thereby increasing potency and selectivity.[3]
-
Causality of Component Selection: The choice of palladium catalyst, ligand, and base is critical for success. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.[7] The ligand (e.g., dppf) stabilizes the palladium center and facilitates the catalytic cycle. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[7] The reaction is typically performed in a mixture of an organic solvent like dioxane and water to ensure solubility of both organic and inorganic reagents.[6]
-
-
Buchwald-Hartwig Amination: This reaction forges C-N bonds, allowing for the installation of primary and secondary amines.[8] The introduced amino groups can act as hydrogen bond donors or acceptors, forming critical interactions with amino acid residues in the kinase active site.
-
Expert Insight: Unprotected N-H groups on the 7-azaindole core can sometimes interfere with the catalytic cycle. While many reactions proceed without protection, in cases of low yield or side-product formation, protection of the pyrrole nitrogen with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or tosyl may be necessary.[1][8] However, deprotection can sometimes be challenging.[8]
-
Below is a diagram illustrating the primary synthetic pathways originating from the title compound.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Functionalization of the 5-Bromo Position
Introduction: The 5-Bromo Position as a Linchpin in Chemical Synthesis
In the landscape of drug discovery, materials science, and synthetic organic chemistry, the strategic functionalization of aromatic and heteroaromatic scaffolds is paramount. The 5-bromo substituent, in particular, serves as a versatile and reliable synthetic handle. Its moderate reactivity, especially in comparison to its iodo and chloro counterparts, allows for a high degree of chemoselectivity in a vast array of cross-coupling reactions. This unique characteristic enables chemists to meticulously build molecular complexity, making the 5-bromo position a linchpin for the synthesis of novel pharmaceuticals, functional materials, and complex organic molecules.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the principal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille—along with metal-halogen exchange protocols for the functionalization of the 5-bromo position. Beyond a mere recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.
Decision Workflow for Method Selection
Choosing the appropriate functionalization strategy is critical for success. The following decision tree provides a logical workflow to guide researchers based on the desired bond formation and substrate characteristics.
Caption: A workflow to guide the selection of the appropriate functionalization method.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, celebrated for its mild conditions, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents.[1][2] It is the preeminent method for constructing biaryl and hetero-biaryl scaffolds from 5-bromo precursors.
1.1. The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established palladium-catalyzed cycle.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo substrate. This is often the rate-determining step.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) center, displacing the bromide.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][4]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1.2. Protocol: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine
This protocol details a general procedure for the coupling of an electron-rich, potentially coordinating substrate, highlighting the robustness of the method.[5]
Materials:
-
3-Amino-5-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Schlenk flask or reaction vial, magnetic stirrer, and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 3-Amino-5-bromopyridine, the corresponding arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.[4][5]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.[4]
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[4]
-
Reaction: Heat the mixture to 85–95 °C with vigorous stirring.[4] Monitor reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[5]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
1.3. Data Presentation: Catalyst Comparison for 5-Bromonicotinic Acid
The choice of catalyst can significantly impact reaction efficiency, particularly with challenging substrates like 5-bromonicotinic acid, where the pyridine nitrogen and carboxylic acid can interact with the catalyst.[3]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85-96 | 5 |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | 1.5-3 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~88 | 2 |
Table compiled from representative literature procedures for the Suzuki coupling of 5-bromonicotinic acid with phenylboronic acid.[3]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and general method for forming C-N bonds under relatively mild conditions.[6] It is an indispensable tool for synthesizing aniline and N-heteroaryl amine derivatives from 5-bromo precursors, which are ubiquitous in pharmaceuticals.[7]
2.1. The Catalytic Cycle: Key Mechanistic Steps
The generally accepted mechanism involves the oxidative addition of the 5-bromo compound to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to furnish the C-N coupled product and regenerate the catalyst.[6][7][8] The use of bulky, electron-rich phosphine ligands is often critical to facilitate the reductive elimination step and prevent side reactions like beta-hydride elimination.[6]
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig_reaction [chemeurope.com]
Application Notes & Protocols: The 5-Bromo-1H-pyrrolo[2,3-b]pyridine Scaffold in Modern Medicinal Chemistry
Abstract: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in drug discovery, serving as a bioisostere for both indole and purine systems.[1] Its unique electronic properties and ability to form critical hydrogen bond interactions have cemented its role in the development of therapeutic agents, most notably kinase inhibitors.[1] This guide focuses on a particularly valuable derivative, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a versatile building block whose bromine atom acts as a linchpin for extensive molecular diversification. While this document centers on the well-established 5-bromo scaffold, we will also explore the synthetic potential and strategic importance of introducing a 6-carbonitrile moiety, creating the novel intermediate 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. These application notes provide researchers, scientists, and drug development professionals with a synthesis of field-proven insights, detailed experimental protocols, and the strategic rationale behind its application.
Introduction: The Strategic Value of the 7-Azaindole Core
The 7-azaindole framework is a cornerstone of modern medicinal chemistry. By replacing a C-H group in the benzene ring of indole with a nitrogen atom, the resulting scaffold gains a hydrogen bond acceptor while modulating the electron distribution, pKa, and solubility of the entire molecule.[1] These subtle but powerful changes can significantly enhance target binding affinity and improve ADME-Tox profiles, making azaindoles a superior choice over other bicyclic heterocycles in many drug optimization strategies.[1]
The 5-bromo derivative is of paramount importance. The bromine at the C5 position is not merely a substituent; it is a versatile synthetic handle, perfectly positioned for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling rapid exploration of the chemical space around the core scaffold to build potent and selective inhibitors.
Focus on this compound
While published data on the specific 5-bromo-6-cyano derivative is sparse, its potential is clear. The 6-carbonitrile group would serve two primary functions:
-
A Modulator of Binding: The nitrile's linear geometry and ability to act as a hydrogen bond acceptor can provide additional, specific interactions within a target's binding site.
-
A Synthetic Synthon: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, offering a secondary point for diversification.
This guide will therefore provide the foundational protocols for working with the 5-bromo-7-azaindole precursor and discuss the strategic pathways to its 6-cyano derivative.
Physicochemical & Structural Properties
The 5-Bromo-1H-pyrrolo[2,3-b]pyridine molecule is an essentially planar aromatic system.[2][3][4] This planarity is critical for effective stacking and insertion into the flat, aromatic-rich ATP binding sites of many kinases. In the solid state, molecules form centrosymmetric dimers through N—H···N hydrogen bonds between the pyrrole N-H and the pyridine nitrogen, a motif that mimics the base pairing seen in DNA and is crucial for its interaction with the hinge region of kinases.[2][4]
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [2][5] |
| Molecular Weight | 197.03 g/mol | [5] |
| CAS Number | 183208-35-7 | [5] |
| Appearance | White to yellow or orange powder/crystal | [6] |
| Melting Point | 176-180 °C | |
| SMILES | Brc1cnc2[nH]ccc2c1 |
The Role in Kinase Inhibition
The 7-azaindole scaffold is exceptionally well-suited for designing ATP-competitive kinase inhibitors. The N7 atom of the pyridine ring acts as a hydrogen bond acceptor, while the N1-H of the pyrrole ring serves as a hydrogen bond donor. This arrangement perfectly mimics the adenine portion of ATP, allowing it to form two key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for a vast number of inhibitors.[1]
The diagram below illustrates this crucial interaction, which is the foundational principle behind the widespread use of this scaffold in oncology and inflammation research.
Caption: Typical binding of a 7-azaindole core to the kinase hinge.
Synthetic Strategies & Core Protocols
The utility of 5-Bromo-1H-pyrrolo[2,3-b]pyridine stems from its accessibility and the reactivity of the C-Br bond. Several synthetic routes from 7-azaindole or substituted pyridines have been reported.[7][8][9] A common and reliable laboratory-scale approach involves the direct electrophilic bromination of 7-azaindole.
Protocol 1: Electrophilic Bromination of 1H-pyrrolo[2,3-b]pyridine
This protocol describes the selective bromination at the C5 position. The C5 position is electronically activated towards electrophilic substitution, making this reaction relatively straightforward.
Causality Behind Choices:
-
Solvent: Dichloromethane (DCM) is a good, non-reactive solvent for the starting material and reagents.
-
Reagents: Using hydrobromic acid and hydrogen peroxide in situ generates Br₂, a less aggressive brominating agent than pure liquid bromine, which helps control the reaction and minimize side products.[10] Temperature control is critical to prevent over-bromination or side reactions.
-
Work-up: The sodium bisulfite quench is essential to neutralize any unreacted bromine, making the extraction safer and cleaner. The final pH adjustment ensures the product is in its neutral, less soluble form for efficient isolation.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and dissolve in dichloromethane (approx. 15 mL per gram of starting material).
-
Acidification: Add 48% aqueous hydrobromic acid (1.0-1.1 equiv) to the stirred solution. The mixture should be stirred thoroughly to form the salt.[10]
-
Bromination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 30-35% hydrogen peroxide solution (1.0-1.2 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the red-orange color of bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Adjust the pH of the aqueous layer to ~8 with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This is the most critical application of the 5-bromo scaffold, enabling the formation of a C-C bond at the C5 position.[1][11]
Causality Behind Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) is standard.[11] The choice of ligand (e.g., PPh₃, dppf) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid salt.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask or microwave vial, add 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst & Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water).
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 2-16 hours).
-
Cooling & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the resulting crude material by silica gel chromatography to obtain the 5-aryl-1H-pyrrolo[2,3-b]pyridine product.
Biological Activity of Derived Compounds
The true power of the 5-bromo-7-azaindole scaffold is demonstrated by the potent biological activity of its derivatives. By applying the Suzuki coupling and other functionalization reactions, researchers have developed numerous potent kinase inhibitors for various therapeutic targets.
| Target Kinase | Example Compound Structure (R Group at C5) | IC₅₀ (nM) | Therapeutic Area | Reference |
| Cdc7 | (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one derivative | 7 | Oncology | [12] |
| DYRK1A | 3,5-diarylated-7-azaindoles | Nanomolar range | Neurological Disorders, Oncology | [1] |
| ALK | 3,5-disubstituted-7-azaindoles | Nanomolar range | Oncology | [1] |
| FGFR | 1H-pyrrolo[2,3-b]pyridine derivative | 7 (FGFR1) | Oncology | [13] |
| PDE4B | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | 110 | Inflammation | [14] |
| Note: This example involves modification at C3, but illustrates the scaffold's utility. |
Future Perspectives: Accessing and Utilizing the 6-Carbonitrile
Synthesizing the target this compound would likely require a multi-step sequence starting from a more functionalized pyridine precursor, as direct cyanation of the 5-bromo scaffold at C6 is challenging. A plausible strategy would involve a Sandmeyer reaction from a 6-amino-5-bromo-7-azaindole intermediate.
Once obtained, the 6-carbonitrile group opens up new avenues for drug design.
Caption: Key transformations of a nitrile for medicinal chemistry.
-
Hydrolysis: Strong acidic or basic conditions can convert the nitrile to a carboxylic acid, which can then be used for amide coupling to explore a new vector space.
-
Reduction: Catalytic hydrogenation or reduction with a reagent like LiAlH₄ can yield a primary aminomethyl group, a key basic center for forming salt bridges or engaging in further derivatization.
-
Tetrazole Formation: Reaction with sodium azide (often with an acid catalyst like NH₄Cl) can convert the nitrile into a tetrazole ring. Tetrazoles are widely used as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and cell permeability.
Conclusion
5-Bromo-1H-pyrrolo[2,3-b]pyridine is a high-value, versatile intermediate in medicinal chemistry. Its structural similarity to the adenine of ATP makes it an ideal core for kinase inhibitors, while the C5 bromine provides a reliable handle for diversification via robust and well-understood cross-coupling chemistry. The protocols and strategic insights provided herein offer a solid foundation for researchers to leverage this scaffold in their drug discovery programs. The prospective derivatization to include a 6-carbonitrile moiety represents a logical next step in expanding the utility of this scaffold, offering new opportunities for targeted interactions and subsequent chemical modifications.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1H-pyrrolo-[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-7-azaindole | 183208-35-7 | FB10243 | Biosynth [biosynth.com]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 8. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 9. 5-Bromo-7-azaindole synthesis process | Semantic Scholar [semanticscholar.org]
- 10. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Palladium-Catalyzed Cyanation of 7-Azaindole Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 7-Cyano-7-Azaindoles
The 7-azaindole scaffold is a privileged heterocyclic motif frequently incorporated into molecules of significant biological and pharmaceutical importance.[1][2][3] As a structural bioisostere of indole, it is a cornerstone in the design of kinase inhibitors, anti-cancer agents, and other therapeutics.[3][4] The introduction of a cyano (-CN) group at the C7 position of the azaindole core dramatically enhances its value as a synthetic intermediate. The nitrile functionality is a versatile handle for a multitude of chemical transformations, allowing for its conversion into amines, amides, carboxylic acids, and tetrazoles, thereby providing rapid access to a diverse library of pharmacologically active compounds.[4][5]
Palladium-catalyzed cross-coupling reactions have emerged as the most robust and widely adopted methods for the cyanation of (hetero)aryl halides.[6][7] These methods offer high functional group tolerance, good to excellent yields, and reproducible results under relatively mild conditions.[8] This guide provides a detailed examination of field-proven protocols for the palladium-catalyzed cyanation of 7-halo-7-azaindole substrates, focusing on the underlying chemical principles, critical experimental parameters, and safety considerations.
Mechanistic Rationale: The Palladium Catalytic Cycle
The palladium-catalyzed cyanation of a 7-halo-7-azaindole proceeds via a well-established catalytic cycle.[6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The active Pd(0) catalyst, typically stabilized by phosphine ligands, undergoes oxidative addition into the carbon-halogen (C-X) bond of the 7-halo-7-azaindole. This forms a Pd(II) intermediate.
-
Transmetalation (or Salt Metathesis) : The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]). In the case of Zn(CN)₂, this step is a classic transmetalation. For ionic salts like K₄[Fe(CN)₆], it is a salt metathesis or anion exchange.
-
Reductive Elimination : The final step is the reductive elimination of the 7-cyano-7-azaindole product from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. For many cyanations, this is the rate-determining step.[8]
The choice of ligand is critical. Bidentate phosphine ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are frequently employed.[9][10][11] Dppf stabilizes the palladium center, promotes the desired reductive elimination, and helps prevent catalyst deactivation, which can be a challenge due to the strong binding of cyanide to the palladium center.[6][12]
Caption: Simplified Pd-catalyzed cyanation cycle.
Experimental Methodologies and Protocols
The following protocols provide detailed procedures for the cyanation of 7-halo-7-azaindoles. The choice between zinc cyanide and potassium ferrocyanide often depends on substrate scope, desired reaction conditions, and safety considerations. Zinc cyanide is often used under milder conditions, while potassium ferrocyanide is a less toxic and more cost-effective alternative.[7]
General Workflow
A standardized workflow ensures reproducibility and safety. All manipulations involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
Caption: Standard workflow for palladium-catalyzed cyanation.
Protocol 1: Cyanation using Zinc Cyanide (Zn(CN)₂)
This protocol is adapted from methodologies that utilize zinc cyanide, a common cyanating agent that often allows for milder reaction conditions.[7]
Reagents & Equipment:
-
7-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂; 0.6 - 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 2-5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf; 4-10 mol%)[9]
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Detailed Experimental Protocol:
-
Vessel Preparation : To a dry Schlenk flask under an inert atmosphere, add 7-bromo-7-azaindole (1.0 mmol, 1.0 equiv), zinc cyanide (0.6 mmol, 0.6 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and dppf (0.04 mmol, 4 mol%).
-
Inerting : Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Add anhydrous, degassed DMF (3-5 mL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 120-130 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a solution of aqueous sodium bicarbonate and ethyl acetate.
-
Causality Note: The aqueous basic quench helps to complex any remaining zinc salts and neutralizes the reaction medium.
-
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 7-cyano-7-azaindole product.
Protocol 2: Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])
This protocol utilizes potassium ferrocyanide, a less toxic and more environmentally benign cyanide source.[7] The complex is stable and releases cyanide ions slowly into the reaction, which can help prevent catalyst inhibition.[6]
Reagents & Equipment:
-
7-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O; 0.4 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 2-5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf; 4-10 mol%)
-
Sodium Carbonate (Na₂CO₃; 2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylacetamide (DMA)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Detailed Experimental Protocol:
-
Vessel Preparation : To a dry Schlenk flask under an inert atmosphere, add 7-chloro-7-azaindole (1.0 mmol, 1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.4 mmol, 0.4 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), dppf (0.04 mmol, 4 mol%), and finely powdered anhydrous Na₂CO₃ (2.0 mmol, 2.0 equiv).
-
Causality Note: The base (Na₂CO₃) is crucial for activating the catalyst precursor and facilitating the catalytic cycle.
-
-
Inerting : Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition : Add anhydrous, degassed DMA (3-5 mL) via syringe.
-
Reaction : Heat the mixture to 130-140 °C with vigorous stirring for 18-36 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove insoluble inorganic salts, washing the pad with ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Purification : Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Data Summary: Critical Parameters
The success of the cyanation reaction is highly dependent on several key parameters. The following table summarizes typical conditions and expected outcomes.
| Parameter | Protocol 1 (Zn(CN)₂) | Protocol 2 (K₄[Fe(CN)₆]) | Rationale & Field Insights |
| Substrate | 7-Bromo-azaindole | 7-Chloro-azaindole | Bromo derivatives are generally more reactive than chloro derivatives, often requiring lower catalyst loadings or temperatures. |
| Cyanide Source | Zn(CN)₂ | K₄[Fe(CN)₆]·3H₂O | K₄[Fe(CN)₆] is less toxic and air-stable but may require higher temperatures and longer reaction times.[7] |
| Pd Pre-catalyst | Pd₂(dba)₃ (Pd(0)) | Pd(OAc)₂ (Pd(II)) | Pd(II) sources require in situ reduction to the active Pd(0) species, often facilitated by the phosphine ligand or solvent.[12] |
| Ligand | dppf | dppf | Dppf provides a good balance of steric bulk and electron-donating properties, promoting efficient reductive elimination.[9][11] |
| Solvent | DMF | DMA | High-boiling polar aprotic solvents are required to ensure solubility of reagents and achieve necessary reaction temperatures. |
| Temperature | 120-130 °C | 130-140 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Typical Yield | 70-95% | 65-90% | Yields are substrate-dependent. Electron-donating groups on the azaindole ring can sometimes slow the reaction.[8] |
Mandatory Safety Precautions
Working with cyanide-containing reagents requires strict adherence to safety protocols.
-
Toxicity : Zinc cyanide and potassium ferrocyanide are toxic. Ingestion or inhalation of dust can be harmful.
-
Hydrogen Cyanide (HCN) Gas : CRITICAL DANGER . Contact of any cyanide salt with acid will liberate highly toxic and flammable hydrogen cyanide gas.[13] All reactions and work-ups must be performed in a well-ventilated chemical fume hood. Acidic solutions must never be mixed with cyanide-containing waste.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[14][15]
-
Waste Disposal : All cyanide-containing waste (solid and liquid) must be quenched and disposed of according to institutional hazardous waste protocols. A common quenching procedure involves treating the waste with an excess of bleach (sodium hypochlorite) and a base (like sodium hydroxide) to oxidize cyanide to the less toxic cyanate.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,1'-Bis(diphenylphosphino)ferrocene [Dppf] [commonorganicchemistry.com]
- 10. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Potassium Ferrocyanide Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. employees.delta.edu [employees.delta.edu]
- 15. media.laballey.com [media.laballey.com]
Application Notes and Protocols: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile as a Strategic Building Block for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the design of a multitude of kinase inhibitors by mimicking the ATP binding site.[1][2] The strategic introduction of substituents onto this core structure allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on a particularly valuable, albeit less common, derivative: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile . The presence of a bromine atom at the 5-position provides a crucial handle for palladium-catalyzed cross-coupling reactions, while the nitrile group at the 6-position can serve as a key interaction point with target proteins or be a precursor for other functional groups. This combination of functionalities makes it a highly versatile building block for the synthesis of complex APIs, particularly in the realm of Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and myelofibrosis.[3][4]
Physicochemical and Safety Profile
A comprehensive understanding of the physicochemical properties and safety data is paramount for the effective and safe handling of this building block.
Table 1: Physicochemical Properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives
| Property | Value (for 5-Bromo-1H-pyrrolo[2,3-b]pyridine) | Data Source |
| Molecular Formula | C₇H₅BrN₂ | PubChem CID: 53443442 |
| Molecular Weight | 197.03 g/mol | PubChem CID: 53443442 |
| Appearance | White to yellow or orange powder/crystal | [5] |
| Melting Point | 178.0 to 182.0 °C | [5] |
| Solubility | Soluble in organic solvents like DMSO and DMF. | General Knowledge |
| pKa | Not readily available |
Note: Specific data for the 6-carbonitrile derivative is not widely available in public databases. The data for the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is provided as a close structural analog.
Safety and Handling Precautions:
5-Bromo-1H-pyrrolo[2,3-b]pyridine is classified as hazardous.[6][7] As a prudent laboratory practice, this compound should be handled with similar precautions.
-
Hazard Statements: Harmful if swallowed, causes serious eye damage.[7]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Handle in a well-ventilated area or a chemical fume hood.[6][7]
-
Avoid inhalation of dust and contact with skin and eyes.[6][7]
-
Wash hands thoroughly after handling.[6]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is the key to unlocking the synthetic potential of this building block, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which is a critical step in the synthesis of many kinase inhibitors.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between the 7-azaindole core and various boronic acids or esters. This reaction is instrumental in introducing diverse aromatic and heteroaromatic moieties that can occupy the hydrophobic pockets of kinase active sites.[8]
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under a stream of inert gas.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For heteroaromatic substrates, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can stabilize the palladium center and facilitate the catalytic cycle.
-
Base and Solvent: An aqueous base is often required to activate the boronic acid for transmetalation. The choice of solvent should ensure the solubility of all reactants.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which is essential for introducing amine functionalities that often act as key hydrogen bond donors or acceptors in drug-receptor interactions.[9]
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, or RuPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, combine the this compound, palladium precatalyst, and phosphine ligand.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the base, followed by the anhydrous solvent and the amine via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are often necessary to promote the reductive elimination step, which can be challenging with electron-rich heteroaromatic substrates.
-
Base Strength: A strong base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide is a common choice but should be handled with care due to its moisture sensitivity.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application in API Synthesis: A Representative Workflow for a JAK Inhibitor
While specific, detailed synthetic routes for marketed drugs are often proprietary, the following workflow illustrates a plausible and chemically sound pathway for the synthesis of a generic JAK inhibitor, leveraging this compound as a key starting material. This example showcases the integration of the previously described cross-coupling reactions.
Diagram: Synthetic Workflow for a Generic JAK Inhibitor
Caption: Representative workflow for the synthesis of a generic kinase inhibitor API.
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthesis of complex APIs. Its utility is primarily anchored in the strategic placement of a bromine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions, and a nitrile group that can be further functionalized or act as a key binding element. The protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this powerful intermediate in the quest for novel therapeutics, particularly in the ever-expanding field of kinase inhibitors.
References
- 1. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving 7-Azaindole Derivatives
Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Drug Discovery
The 7-azaindole core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to the purine core of ATP allows it to function as an effective hinge-binding motif for a multitude of protein kinases, making it a "privileged scaffold" for the development of kinase inhibitors.[3][4][5] The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring can form critical bidentate hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[3][4][5] This fundamental interaction has been the cornerstone for the design of numerous potent and selective kinase inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.[3][4][6]
Beyond kinase inhibition, the versatility of the 7-azaindole scaffold has been exploited to develop inhibitors for a diverse range of biological targets, including enzymes and protein-protein interactions (PPIs).[7][8] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the design, development, and implementation of high-throughput screening (HTS) assays involving 7-azaindole derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear and accessible format.
Section 1: Biochemical Assays for Screening 7-Azaindole Derivatives
Biochemical assays are fundamental in primary HTS campaigns to identify direct inhibitors of a purified target protein. For 7-azaindole libraries, these assays are predominantly focused on kinase activity but can be adapted for other enzymes and PPIs.
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assays
TR-FRET is a robust and sensitive HTS technology that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[9] This methodology minimizes background fluorescence by introducing a time delay between excitation and emission detection, leading to high signal-to-noise ratios.[9][10]
Principle of TR-FRET Kinase Assay:
A long-lifetime lanthanide chelate (e.g., Europium or Terbium) serves as the FRET donor, typically conjugated to an antibody that recognizes a common tag on the kinase or a phosphorylated residue. A fluorescently labeled substrate (e.g., with Cy5 or another suitable acceptor) acts as the FRET acceptor. Upon phosphorylation of the substrate by the kinase, the donor- and acceptor-labeled molecules are brought into close proximity, enabling FRET to occur. Inhibition of the kinase by a 7-azaindole derivative prevents substrate phosphorylation, leading to a decrease in the FRET signal.
Experimental Workflow: TR-FRET Kinase Assay
Caption: Workflow for a typical TR-FRET kinase assay.
Protocol: TR-FRET Assay for a 7-Azaindole Kinase Inhibitor Library
Materials:
-
Purified kinase of interest
-
Fluorescently labeled substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Lanthanide-labeled antibody (donor) specific for a phosphorylated residue on the substrate
-
Stop/Detection buffer (e.g., 100 mM HEPES pH 7.5, 50 mM EDTA)
-
7-azaindole compound library (typically 10 mM in DMSO)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the 7-azaindole derivatives. Dispense 50 nL of each compound concentration into the assay plate. For controls, dispense DMSO (negative control) and a known inhibitor (positive control).
-
Kinase Addition: Add 5 µL of the kinase solution (at 2x final concentration) to all wells.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture (at 2x final concentration) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Add 10 µL of the stop/detection buffer containing the lanthanide-labeled antibody.
-
Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for the acceptor). The ratio of acceptor to donor emission is calculated and used to determine the percent inhibition.
Data Analysis:
The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
Where:
-
Signal_compound is the TR-FRET ratio in the presence of the test compound.
-
Signal_min is the TR-FRET ratio of the positive control (maximum inhibition).
-
Signal_max is the TR-FRET ratio of the negative control (no inhibition).
IC₅₀ values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
| Parameter | Typical Concentration/Condition | Rationale |
| Kinase | 1-10 nM | Concentration should be optimized to be in the linear range of the assay. |
| Substrate | Kₘ value | Using the Kₘ concentration of the substrate ensures sensitivity to competitive inhibitors. |
| ATP | Kₘ value | Similar to the substrate, using the Kₘ of ATP makes the assay sensitive to ATP-competitive inhibitors like many 7-azaindoles.[3][4] |
| DMSO Tolerance | < 1% | High concentrations of DMSO can denature proteins and interfere with the assay. |
| Z'-factor | > 0.5 | A Z'-factor above 0.5 indicates a robust and reliable assay suitable for HTS.[11] |
Fluorescence Polarization (FP) Assays
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[12][13][14] It is based on the principle that a small, fluorescently labeled molecule (tracer) rotates rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[14] When the tracer binds to a larger molecule (e.g., a protein), its rotation is slowed, leading to an increase in the polarization of the emitted light.[12]
Principle of FP Assay for Kinase Inhibition:
In a competitive FP assay for a kinase, a fluorescently labeled tracer that binds to the ATP-binding pocket of the kinase is used. When the tracer is bound to the kinase, the FP signal is high. A 7-azaindole derivative that also binds to the ATP-binding pocket will compete with the tracer, displacing it from the kinase and causing a decrease in the FP signal.
Experimental Workflow: Fluorescence Polarization Assay
Caption: General workflow for a competitive FP assay.
Protocol: FP Assay for Screening 7-Azaindole Kinase Inhibitors
Materials:
-
Purified kinase of interest
-
Fluorescently labeled tracer (e.g., a fluorescently tagged ATP-competitive inhibitor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
7-azaindole compound library
-
384-well low-volume black plates
-
Plate reader with FP capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of serially diluted 7-azaindole compounds and controls into the assay plate.
-
Reagent Addition: Add 20 µL of a pre-mixed solution of the kinase and the fluorescent tracer to all wells. The concentrations of the kinase and tracer should be optimized to give a stable and robust assay window.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.
Data Analysis:
The change in millipolarization (mP) is used to determine the percent inhibition. The IC₅₀ is then calculated as described for the TR-FRET assay.
| Parameter | Typical Concentration/Condition | Rationale |
| Kinase | Kd of tracer | The kinase concentration is typically set at or below the dissociation constant (Kd) of the tracer to ensure assay sensitivity. |
| Tracer | 1-5 nM | The tracer concentration should be low to minimize background signal and avoid ligand depletion. |
| Incubation Time | 30-60 min | Sufficient time must be allowed for the binding to reach equilibrium. |
| Z'-factor | > 0.5 | A high Z'-factor is indicative of a well-performing assay.[11] |
AlphaScreen Assays
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures the interaction of two molecules.[15][16] It utilizes donor and acceptor beads that, when brought into close proximity, generate a luminescent signal.[16]
Principle of AlphaScreen Kinase Assay:
In a typical AlphaScreen kinase assay, a biotinylated substrate is used.[16] Upon phosphorylation by the kinase, a phospho-specific antibody conjugated to an acceptor bead binds to the substrate. Streptavidin-coated donor beads bind to the biotinylated substrate, bringing the donor and acceptor beads close enough to generate a signal.[16] A 7-azaindole inhibitor will prevent phosphorylation, thus disrupting the formation of this complex and reducing the AlphaScreen signal.
Section 2: Cell-Based Assays for Profiling 7-Azaindole Derivatives
Cell-based assays are crucial for evaluating the activity of compounds in a more biologically relevant context.[17][18][19] They provide information on cell permeability, off-target effects, and cytotoxicity.
Cell Proliferation/Cytotoxicity Assays
These assays are fundamental for determining the effect of 7-azaindole derivatives on cell viability. The MTT or CellTiter-Glo® assays are commonly used HTS-compatible methods.
Principle of MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[20] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by measuring the absorbance. A decrease in formazan production is indicative of reduced cell viability or cytotoxicity.
Experimental Workflow: Cell-Based Proliferation Assay
Caption: General workflow for a cell proliferation/cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity of 7-Azaindole Derivatives
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)[21]
-
Complete cell culture medium
-
7-azaindole compound library
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well or 384-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000 cells/well for a 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole derivatives for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
The percent viability is calculated relative to the DMSO-treated control cells. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting the percent viability against the log of the compound concentration.
| Cell Line | 7-Azaindole Derivative Target | Reported Activity | Reference |
| HuH-7 | FGFR4 | Effective suppression of proliferation | [22] |
| MDA-MB-453 | FGFR4 | Effective suppression of proliferation | [22] |
| HeLa | DDX3 | IC₅₀ = 16.96 µM/ml | [20] |
| MCF-7 | DDX3 | IC₅₀ = 14.12 µM/ml | [20] |
| MDA MB-231 | DDX3 | IC₅₀ = 12.69 µM/ml | [20] |
Target Engagement and Pathway Modulation Assays
To confirm that the observed cellular effects are due to the intended mechanism of action, target engagement and pathway modulation assays are essential.
Western Blotting:
Western blotting can be used to assess the phosphorylation status of the target kinase or its downstream substrates.[22] For example, when screening for FGFR4 inhibitors, a decrease in the phosphorylation of FRS2α, AKT, and ERK would confirm target engagement.[22]
Reporter Gene Assays:
Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways. A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter that is regulated by the pathway of interest. Inhibition of the pathway by a 7-azaindole derivative will lead to a change in reporter gene expression, which can be easily quantified.
Conclusion
The 7-azaindole scaffold is a highly versatile and valuable starting point for the discovery of novel therapeutics. The high-throughput screening assays detailed in this application note provide a robust framework for identifying and characterizing potent and selective 7-azaindole derivatives. By combining biochemical and cell-based approaches, researchers can effectively advance their drug discovery programs. The key to success lies in careful assay development, optimization, and validation to ensure the generation of high-quality, reproducible data.
References
- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 7. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. marinbio.com [marinbio.com]
- 18. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 19. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile synthesis
An essential component in the development of targeted therapeutics, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a key intermediate in medicinal chemistry. Its rigid, heterocyclic structure makes it a valuable scaffold for designing inhibitors of various protein kinases. The successful synthesis of this molecule is crucial for advancing drug discovery programs.
This technical support guide, designed for researchers and drug development professionals, offers practical solutions to common challenges encountered during the synthesis of this compound. By addressing specific experimental issues in a question-and-answer format, this document aims to enhance both the yield and purity of the final product.
A prevalent and effective method for synthesizing this compound is the Sandmeyer reaction. This transformation begins with the diazotization of the precursor, 5-Amino-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, followed by a copper(I) bromide-mediated substitution.
Technical Support Center: Bromination of 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Introduction: The regioselective bromination of 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (also known as 7-azaindole-6-carbonitrile) is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors.[1][2] The desired product is typically the 3-bromo derivative, achieved via electrophilic aromatic substitution. However, the nuanced reactivity of the 7-azaindole scaffold presents several challenges, frequently leading to the formation of side products that complicate purification and reduce yields. This guide provides in-depth troubleshooting for common side reactions, explaining their mechanistic origins and offering field-proven protocols for their mitigation.
The primary objective is the selective bromination at the C3 position of the electron-rich pyrrole ring. The electron-withdrawing nitrile group at C6 deactivates the pyridine ring, reinforcing the inherent preference for electrophilic attack on the pyrrole moiety.[3][4]
Caption: Desired C3-Bromination Pathway.
Troubleshooting Guides & FAQs
FAQ 1: My TLC and LC-MS analyses show multiple spots with higher molecular weights than my target compound. What is the primary cause?
Answer: This is a classic sign of over-bromination , resulting in the formation of di- and even tri-brominated species. The pyrrole ring in the 7-azaindole system is highly activated towards electrophilic aromatic substitution, making it susceptible to multiple halogenations if the reaction conditions are not strictly controlled.[5][6][7]
Mechanistic Insight: The initial bromination at the C3 position does not sufficiently deactivate the ring. Consequently, in the presence of excess brominating agent or under forcing conditions (elevated temperature, prolonged reaction time), a second electrophilic substitution can occur at other available positions on the pyrrole ring, primarily C2.
Caption: Kinetic Pathways for Mono- vs. Di-bromination.
Troubleshooting & Prevention:
The key to preventing over-bromination is precise control over stoichiometry and reaction parameters.
Table 1: Condition Optimization for Selective Mono-bromination
| Parameter | Sub-optimal Condition (Favors Over-bromination) | Optimized Condition (Favors Mono-bromination) | Rationale |
| NBS Equivalents | > 1.1 eq | 1.0 - 1.05 eq | Prevents excess electrophile from being available for a second reaction. |
| Temperature | > 25 °C (Room Temp) | -10 °C to 5 °C | Lowers the reaction rate (k2), allowing the reaction to be stopped after the initial, faster C3 bromination is complete. |
| Reagent Addition | Single portion addition | Slow, portion-wise or drop-wise addition of NBS solution | Maintains a low, steady concentration of the brominating agent, disfavoring the second bromination. |
| Reaction Time | Arbitrary or prolonged | Monitored closely by TLC/LC-MS (typically 1-3 hours) | Halting the reaction upon consumption of starting material prevents the slower formation of the di-bromo product. |
Recommended Protocol for Controlled Mono-bromination:
-
Preparation: Dissolve 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or Acetonitrile) in a flask equipped with a nitrogen inlet and a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Solution: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of the same anhydrous solvent. Note: It is highly recommended to use freshly recrystallized NBS to prevent side reactions caused by impurities.[8][9]
-
Addition: Add the NBS solution to the cooled substrate solution drop-wise over 30-60 minutes.
-
Monitoring: Monitor the reaction progress every 15-30 minutes using TLC or LC-MS. The reaction is complete when the starting material is no longer visible.
-
Quenching: Upon completion, quench the reaction by adding a cold aqueous solution of sodium thiosulfate (10% w/v) to destroy any unreacted NBS/bromine.
-
Work-up: Proceed with standard aqueous work-up and extraction.
FAQ 2: My reaction yield is consistently low, and the mixture turns dark during the reaction. What is causing this degradation?
Answer: This issue typically points to acid-catalyzed decomposition . The bromination of an N-H containing heterocycle like 7-azaindole with NBS generates succinimide and a stoichiometric amount of HBr as a byproduct. The 7-azaindole core can be sensitive to strong acids, leading to polymerization or degradation, which often manifests as a dark, tarry reaction mixture.
Causality and Mitigation:
-
Acid Generation: The HBr formed can protonate the electron-rich pyrrole ring, making it susceptible to undesirable follow-on reactions.
-
Impure NBS: Non-purified NBS can contain residual bromine and acid, which can initiate degradation pathways.[9]
-
Anhydrous Conditions: The presence of water can hydrolyze the desired product or intermediates, especially under acidic conditions.[8]
Troubleshooting Workflow for Low Yield / Decomposition:
Caption: Troubleshooting workflow for reaction degradation.
Preventative Protocol:
-
Use Purified Reagents: Always use freshly recrystallized NBS.
-
Maintain Anhydrous Conditions: Dry solvents using standard procedures and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Acid Neutralization: During the aqueous work-up, perform a wash with a mild base such as saturated sodium bicarbonate solution to neutralize the HBr generated. In some cases, a non-nucleophilic base can be included in the reaction mixture, but this requires careful screening to avoid reaction with NBS.
FAQ 3: How can I effectively purify the 3-bromo product from starting material and over-brominated impurities?
Answer: A multi-step purification approach combining aqueous work-up, column chromatography, and potentially recrystallization is the most robust method.
Purification Strategy:
-
Optimized Aqueous Work-up:
-
Quench: First, quench the reaction with aqueous sodium thiosulfate to remove excess electrophilic bromine.
-
Neutralize: Wash the organic extract with saturated aqueous sodium bicarbonate to remove acidic byproducts like HBr.
-
Wash: Perform a final wash with brine to remove residual water before drying the organic layer.
-
-
Flash Column Chromatography:
-
Stationary Phase: Standard silica gel is often sufficient. However, if streaking or on-column degradation is observed (due to the acidic nature of silica), consider either deactivating the silica by pre-flushing the column with a 1-2% solution of triethylamine in the eluent or using an alternative stationary phase like neutral alumina.[10]
-
Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., 10-20% Ethyl Acetate in Hexanes/Heptane) and gradually increase the polarity.
-
Unreacted starting material will elute first.
-
The desired mono-bromo product will follow.
-
The more polar di-bromo side product will elute last.
-
-
-
Recrystallization:
-
If column chromatography fails to provide sufficient purity, recrystallization can be highly effective for removing isomeric or closely-eluting impurities.
-
Solvent Screening: Test solvent systems such as Ethyl Acetate/Hexane, Dichloromethane/Hexane, or Ethanol/Water to find conditions where the desired product has high solubility at elevated temperatures and poor solubility at room temperature or below, while impurities remain in the mother liquor.
-
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Welcome to the technical support center for the purification of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic building block. As a Senior Application Scientist, I understand that the purification of novel compounds can be a significant challenge. This resource is intended to provide you with in-depth troubleshooting guides and frequently asked questions to navigate the common hurdles encountered during the purification of this specific molecule. The advice provided herein is based on established chemical principles and field-proven insights for analogous systems.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format. The causality behind each experimental choice is explained to empower you to make informed decisions in your own work.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing a significant loss of my product, this compound, during column chromatography on silica gel. What are the likely causes and how can I improve my yield?
Answer:
Low recovery from silica gel chromatography is a frequent problem with nitrogen-containing heterocycles like 7-azaindole derivatives. Several factors could be at play:
-
Compound Streaking or Tailing on the Column: This is often due to the interaction of the basic nitrogen atoms in your molecule with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption and a lower yield.
-
Troubleshooting Suggestion: To mitigate this, consider deactivating the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase. This will cap the acidic sites on the silica and improve the elution of your compound. A common starting point for the mobile phase is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1]
-
-
Compound Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Troubleshooting Suggestion: If you suspect degradation, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, you can use a reversed-phase (C18) column, which operates under different separation principles.[1]
-
-
Improper Column Packing: A poorly packed column can lead to channeling, where the solvent and your compound bypass the majority of the stationary phase, resulting in poor separation and apparent yield loss.
-
Troubleshooting Suggestion: Ensure your silica gel is packed uniformly. A slurry packing method is generally recommended for achieving a homogenous column bed.[2]
-
-
Compound Insolubility in the Loading Solvent: If your crude material is not fully dissolved before loading it onto the column, it can precipitate at the top, leading to poor separation and recovery.
-
Troubleshooting Suggestion: Ensure your compound is fully dissolved in a minimal amount of solvent before loading. If solubility is low in your mobile phase, you can use a slightly stronger solvent for dissolution and then adsorb the mixture onto a small amount of silica gel. After evaporating the solvent, this dry-loaded sample can be added to the top of your column.[2]
-
Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification
Question: After a single purification by column chromatography, I still see significant impurities in my analytical data. How can I achieve higher purity?
Answer:
Persistent impurities are a common challenge, especially when they have similar polarity to your target compound. Here are some potential causes and solutions:
-
Co-eluting Impurities: If an impurity has a very similar Rf value to your product, a single chromatography step may not be sufficient for complete separation.
-
Troubleshooting Suggestion: A multi-step purification approach is often necessary. Consider recrystallization either before or after column chromatography. Alternatively, using a different chromatographic technique, such as preparative HPLC with a different stationary phase (e.g., a phenyl or cyano column), can provide the required selectivity.[1]
-
-
Unreacted Starting Materials or Reagents: The synthesis of this compound likely involves the cyanation of a bromo-precursor. Unreacted starting material can be a major impurity.
-
Troubleshooting Suggestion: Review your reaction work-up. An aqueous wash with a suitable pH adjustment can often remove acidic or basic impurities. For example, a wash with a dilute solution of sodium bicarbonate can remove acidic byproducts, while a dilute acid wash can remove basic impurities.
-
-
Isomeric Impurities: The synthesis of substituted azaindoles can sometimes lead to the formation of structural isomers, which can be very difficult to separate by standard chromatography.
-
Troubleshooting Suggestion: High-Performance Liquid Chromatography (HPLC) is often the most effective technique for separating isomers. You may need to screen different columns and mobile phases to achieve baseline separation.[1]
-
-
Residual Solvents: Solvents used in the reaction or purification can be mistaken for impurities in an NMR spectrum.
-
Troubleshooting Suggestion: Consult NMR solvent impurity charts to identify common solvent peaks. To remove residual solvents, drying the sample under high vacuum for an extended period, or lyophilization, can be effective.[1]
-
Issue 3: Difficulty with Recrystallization
Question: I am trying to recrystallize my crude this compound, but it is "oiling out" or failing to crystallize. What should I do?
Answer:
Recrystallization is a powerful purification technique, but finding the right conditions can be tricky. Here’s how to troubleshoot common issues:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at its boiling point but poorly at low temperatures.
-
Troubleshooting Suggestion: You will need to screen a variety of solvents with different polarities. Common choices for compounds of this type include ethanol, methanol, ethyl acetate, acetonitrile, or mixtures thereof with a non-polar "anti-solvent" like hexanes or heptane.[1]
-
-
"Oiling Out": This occurs when the compound comes out of solution as a liquid instead of a solid. This is often due to the solution being too concentrated or the presence of impurities that lower the melting point of your compound.
-
Troubleshooting Suggestion: Try using a more dilute solution. If that doesn't work, try a different solvent system. Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization. Seeding the solution with a tiny crystal of pure product (if available) is also a very effective method.[1]
-
-
Slow or No Crystal Formation: Crystal formation can sometimes be a slow process.
-
Troubleshooting Suggestion: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. If crystals still do not form, you can try adding a small amount of an anti-solvent dropwise to the solution until it becomes slightly cloudy, and then allow it to stand.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities for this class of compounds include:
-
Unreacted Starting Materials: For example, the bromo-precursor to the nitrile.
-
Side-Products: These can include isomers or products of side reactions.
-
Residual Catalysts: If a palladium-catalyzed cyanation is used, residual palladium can be an impurity.[3]
-
Solvents: Residual solvents from the reaction and work-up are very common.
Q2: What is a general protocol for the column chromatography purification of this compound?
A2: A general starting point for flash column chromatography on silica gel would be to use a gradient elution with a mixture of ethyl acetate in a non-polar solvent like hexanes or cyclohexane. It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC). A typical gradient might start from 10% ethyl acetate in hexanes and gradually increase to 50% or higher. For more polar impurities, a solvent system like dichloromethane/methanol may be more effective.[1]
Q3: Can I use preparative TLC for purification?
A3: Yes, preparative thin-layer chromatography (prep TLC) is a viable option for purifying small quantities (typically up to 100 mg) of this compound. This method is particularly useful for quickly obtaining a pure sample for analysis.[1]
Q4: Is HPLC a suitable method for purifying this compound?
A4: Absolutely. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, can be an excellent method for achieving high purity, especially when dealing with difficult-to-separate impurities like isomers. A typical mobile phase would consist of a gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid.[4]
Q5: What are the recommended storage conditions for this compound?
A5: Based on the safety data for the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, it is recommended to store the compound in a tightly sealed container in a cool, dry place, away from heat, sparks, flame, and light. It is also advised to avoid strong oxidizing agents and strong acids.
Experimental Protocols
Detailed Protocol for Flash Column Chromatography
This protocol outlines a general procedure for the purification of a crude sample of this compound.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Wash the column with 2-3 column volumes of the mobile phase.[2]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure to achieve a steady flow rate.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of your crude product in a few drops of a candidate solvent at room temperature. If it dissolves readily, the solvent is too polar.
-
If it does not dissolve, heat the mixture. If it dissolves when hot, and then precipitates upon cooling, you have found a potentially suitable solvent.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If the solution is colored and you suspect colored impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Suggested Solvent Systems for Chromatography and Recrystallization
| Technique | Solvent System (Starting Point) | Notes |
| Column Chromatography (Normal Phase) | Gradient of 10-50% Ethyl Acetate in Hexanes | A common starting point for compounds of moderate polarity. Add 0.1% triethylamine to reduce tailing.[1] |
| Gradient of 1-10% Methanol in Dichloromethane | For more polar compounds or when a stronger eluent is needed. | |
| Column Chromatography (Reversed Phase) | Gradient of 10-90% Acetonitrile in Water (with 0.1% Formic Acid) | Useful for separating isomers and polar impurities.[4] |
| Recrystallization | Ethanol/Water | Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Ethyl Acetate/Hexanes | Dissolve in hot ethyl acetate, add hexanes dropwise until cloudy, then cool.[1] | |
| Acetonitrile | A good single solvent for many nitrogen-containing heterocycles. |
Visualizations
Workflow for Troubleshooting Low Yield in Column Chromatography
Caption: A decision tree for troubleshooting low yield in column chromatography.
Logical Approach to Multi-Step Purification
Caption: A logical workflow for selecting a multi-step purification strategy.
References
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Solubility of 7-Azaindole Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole intermediates. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Its unique structure, however, often presents significant solubility challenges that can impede research and development.
This guide is designed to provide practical, in-depth solutions to common solubility issues. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my substituted 7-azaindole intermediates so often poorly soluble in aqueous solutions?
A1: The solubility of 7-azaindole derivatives is governed by a delicate balance between their crystalline structure and their interactions with the solvent. Several factors contribute to their typically low aqueous solubility:
-
Planar Aromatic Structure: The flat, rigid bicyclic ring system of the 7-azaindole core promotes efficient crystal lattice packing.[2] This strong packing requires a significant amount of energy to overcome during dissolution, resulting in poor solubility.
-
Hydrogen Bonding: The 7-azaindole motif possesses both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N-7).[3][4] In the solid state, these groups can form strong intermolecular hydrogen bonds, creating a very stable crystal structure that resists dissolution.
-
Lipophilicity: While the introduction of a nitrogen atom makes the azaindole scaffold less lipophilic than its indole counterpart, many derivatives are synthesized with lipophilic substituents to enhance target binding.[5] These additions increase the overall nonpolar character of the molecule, reducing its affinity for water.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure for my experiment?
A2: Understanding the distinction is critical for experimental design and data interpretation.
-
Thermodynamic Solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is a true measure of a compound's intrinsic solubility. The traditional "shake-flask" method, where excess solid is agitated in a solvent for an extended period (e.g., 24-48 hours), is used to determine this value.[6][7] It is the most relevant measure for formulation development and predicting in-vivo behavior.[7]
-
Kinetic Solubility measures the concentration of a compound when it first precipitates from a solution that was prepared by adding a concentrated stock (usually in DMSO) to an aqueous buffer.[6][7] This method is much faster and amenable to high-throughput screening (HTS).[8]
Which to choose?
-
For early discovery and screening , kinetic solubility is often sufficient to rank compounds and identify major liabilities.[7]
-
For lead optimization, formulation, and pre-clinical studies , thermodynamic solubility is essential for accurate characterization.[7]
Q3: How does the N-7 atom in 7-azaindole affect its properties compared to a standard indole?
A3: The introduction of the sp² nitrogen atom into the six-membered ring significantly modulates the scaffold's physicochemical properties.[9]
-
Increased Polarity & Solubility: The nitrogen atom increases the polar surface area and provides an additional hydrogen bond acceptor site, which can improve aqueous solubility compared to the parent indole.[1][5]
-
Modified pKa: The pyridine nitrogen is basic, allowing the molecule to be protonated at acidic pH. This ionization dramatically increases aqueous solubility, a property that can be exploited in formulation.[10]
-
Target Interactions: The N-7 atom can act as a crucial hydrogen bond acceptor in the hinge region of many kinases, enhancing binding affinity and potency.[3][4] This is a key reason for the scaffold's prevalence in drug discovery.
Troubleshooting Guide: Common Solubility Scenarios
This section addresses specific experimental problems with a logical, step-by-step approach to finding a solution.
dot
Caption: Decision tree for troubleshooting poor solubility.
Scenario 1: My 7-azaindole derivative won't dissolve in the aqueous buffer for my biological assay.
-
Problem Analysis: Biological assays often have strict constraints on organic solvents like DMSO. The planarity and potential lipophilicity of your derivative are likely causing it to crash out of the aqueous solution.
-
Solution Pathway:
-
pH Adjustment (Highest Priority): This is the most common and effective method for ionizable compounds.[11]
-
Causality: Most 7-azaindole derivatives are weakly basic due to the pyridine nitrogen. Lowering the pH of your buffer below the compound's pKa will protonate this nitrogen, creating a positive charge and dramatically increasing aqueous solubility.[10][12][13] A solubility increase of several orders of magnitude is possible.[11]
-
Action: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 5.0 or 6.0), provided your assay can tolerate this change. (See Protocol 2 ).
-
-
Use of Co-solvents: If pH adjustment is not feasible or insufficient, a small percentage of a water-miscible organic solvent can be used.
-
Causality: Co-solvents like polyethylene glycol (PEG 400), propylene glycol, or ethanol work by reducing the polarity of the water and disrupting its hydrogen-bonding network, which makes it more favorable for the nonpolar regions of your compound to be solvated.[11][14]
-
Action: Prepare a more concentrated stock in your co-solvent of choice and dilute it into the final assay buffer. Be cautious, as co-solvents can sometimes decrease membrane permeability and impact biological results.[15]
-
-
Complexation with Cyclodextrins:
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. Your lipophilic 7-azaindole can become encapsulated within this cavity, forming an inclusion complex where the hydrophilic exterior confers overall water solubility.[14][16]
-
Action: Test solubility with common cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD). This is particularly useful for in-vivo studies.
-
-
Scenario 2: My compound precipitates during my reaction workup or purification.
-
Problem Analysis: This typically occurs when changing from a polar organic reaction solvent (like THF or DMF) to a less polar extraction solvent (like ethyl acetate) or an anti-solvent (like heptane or water). The compound is soluble in the initial solvent but not in the final mixture.
-
Solution Pathway:
-
Solvent System Optimization: Avoid drastic polarity shifts.
-
Causality: Solubility is maximized when the polarity of the solvent matches that of the solute ("like dissolves like").
-
Action: Instead of a simple ethyl acetate/water extraction, try a solvent system with intermediate polarity, such as a mixture of dichloromethane and methanol. For crystallizations, try slowly adding the anti-solvent to a heated, saturated solution of the primary solvent.
-
-
Temperature Modification:
-
Causality: For most neutral organic compounds, solubility increases with temperature.[6]
-
Action: Perform extractions and filtrations at an elevated temperature to keep the compound in solution. Be mindful of the thermal stability of your compound.
-
-
Consult Solubility Data:
-
Action: Refer to known solubility data for the parent 7-azaindole scaffold to guide your choice of solvents. (See Data Center: Table 1 ). For example, 7-azaindole has excellent solubility in THF and acetone, but poor solubility in n-hexane.[17]
-
-
Scenario 3: I need to prepare a high-concentration stock solution in DMSO for screening, but it's not fully dissolving.
-
Problem Analysis: While DMSO is a powerful solvent, highly crystalline compounds can still resist dissolution, even at standard screening concentrations (e.g., 10-20 mM).
-
Solution Pathway:
-
Gentle Heating and Sonication:
-
Causality: Applying energy can help overcome the activation energy barrier for dissolution. Sonication provides localized energy to break apart solid aggregates, while gentle heating increases the kinetic energy of the solvent molecules.
-
Action: Gently warm the vial (e.g., to 30-40°C) and place it in an ultrasonic bath for several minutes. Inspect visually for complete dissolution.
-
-
Salt Formation: If the compound is intended for broad screening and solubility is a persistent issue, preparing a salt form can be a strategic solution.
-
Causality: Converting the neutral freebase to a salt (e.g., hydrochloride) introduces ionic character. The ionic form has much stronger interactions with polar solvents like DMSO and water, significantly improving solubility.[16][18][19]
-
Action: Synthesize the hydrochloride or mesylate salt of your compound. This is often a straightforward process. (See Protocol 3 ).
-
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a methodical way to identify a suitable solvent for reactions, purification, or analysis.
dot
Caption: Workflow for systematic solvent screening.
Methodology:
-
Preparation: Accurately weigh 2-5 mg of your 7-azaindole intermediate into several small, labeled glass vials.
-
Solvent Selection: Choose a panel of solvents with varying polarities. A good starting set includes: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Acetone, Tetrahydrofuran (THF), Isopropanol (IPA), Methanol (MeOH), and Water.
-
Incremental Addition: To the first vial, add a selected solvent in 100 µL increments using a calibrated pipette.
-
Agitation: After each addition, cap the vial and vortex vigorously for 30 seconds. If solid remains, sonicate for 1-2 minutes.
-
Observation: Visually inspect the solution against a dark background. If the solution is completely clear with no visible particles, the compound is considered dissolved.
-
Calculation: Record the total volume of solvent added. Calculate the approximate solubility: Solubility (mg/mL) = Mass of Compound (mg) / Volume of Solvent (mL).
-
Repeat: Repeat steps 3-6 for each solvent in your panel.
-
Analysis: Rank the solvents based on the calculated solubility to guide your experimental design.
Protocol 2: pH-Dependent Solubility Profiling
This protocol determines how pH affects the aqueous solubility of your ionizable intermediate.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a relevant physiological and chemical range (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0). Use buffers with low salt concentration to avoid common-ion effects.
-
Sample Preparation: Add an excess amount of your solid compound to separate vials for each buffer (ensure solid is visible). A starting point is 2-5 mg of compound per 1 mL of buffer.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand so the excess solid can settle. Carefully remove an aliquot of the supernatant. Filter the aliquot through a 0.22 µm syringe filter (select a filter material, like PTFE or PVDF, that does not bind your compound) to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[20]
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting curve will reveal the pH at which solubility is maximized.
Protocol 3: Preparation of a Hydrochloride (HCl) Salt
This protocol describes a common method for converting a basic 7-azaindole intermediate into its more soluble hydrochloride salt.
Methodology:
-
Dissolution: Dissolve your 7-azaindole freebase (1 equivalent) in a suitable anhydrous solvent in which the freebase is soluble but the HCl salt is expected to be insoluble. Good starting points are diethyl ether, ethyl acetate, or a mixture like DCM/ether.
-
Acid Addition: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise to the stirred solution of your freebase. Use a slight excess (e.g., 1.1-1.2 equivalents) of HCl.
-
Precipitation: The HCl salt will often precipitate out of the solution as a solid upon addition of the acid. Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.
-
Isolation: Collect the solid salt by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.
-
Drying: Dry the salt under high vacuum to remove all residual solvent.
-
Validation: Confirm the formation of the salt and its purity using analytical techniques such as ¹H NMR (look for shifts in protons near the basic nitrogen), LC-MS, and melting point analysis. Test the solubility of the newly formed salt in water or your desired buffer to confirm enhancement.
Data Center
Table 1: Experimentally Determined Solubility of Parent 7-Azaindole in Various Solvents.
This data can serve as a baseline for selecting solvents when working with your own derivatives. Data adapted from Deng, Z., et al. (2020).[17]
| Solvent | Solubility Order (at T < 298.15 K) | Polarity Index | Notes |
| Tetrahydrofuran (THF) | 1 | 4.0 | Excellent solubilizing power; aprotic.[17] |
| Acetone | 2 | 5.1 | Good solubilizing power; aprotic.[17] |
| Methanol | 3 | 5.1 | Good solubility; protic solvent.[17] |
| Isopropanol | 4 | 3.9 | Moderate solubility; protic.[17] |
| Ethyl Acetate (EA) | 5 | 4.4 | Moderate solubility; solubility decreases relative to alcohols as temperature rises.[17] |
| Ethanol | 6 | 4.3 | Moderate solubility; protic.[17] |
| Acetonitrile | 7 | 5.8 | Lower solubility despite high polarity.[17] |
| n-Hexane | 8 | 0.1 | Very poor solubility; nonpolar.[17] |
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. mdpi.com [mdpi.com]
- 10. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. jmpas.com [jmpas.com]
- 13. researchgate.net [researchgate.net]
- 14. arborpharmchem.com [arborpharmchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - Nanjing Tech University [pure.njtech.edu.cn:443]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Frontiers | Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer [frontiersin.org]
- 20. lifechemicals.com [lifechemicals.com]
Troubleshooting NMR peak assignments for substituted 7-azaindoles
Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) analysis of substituted 7-azaindoles. This resource is designed for researchers, medicinal chemists, and process scientists who encounter challenges in assigning and interpreting the NMR spectra of this critical heterocyclic scaffold. The inherent asymmetry and the presence of two nitrogen atoms in the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core create unique spectroscopic behaviors that can complicate structural elucidation.
This guide provides in-depth, experience-based answers to common troubleshooting questions, moving from foundational principles to advanced analytical strategies.
Section 1: Foundational Spectra & Common Issues
This section addresses the baseline NMR characteristics of the 7-azaindole core and common issues related to sample preparation and data acquisition.
Q1: My ¹H NMR spectrum is more complex than expected. What are the typical chemical shifts and coupling constants for the parent 7-azaindole ring?
A1: Understanding the baseline spectrum of the unsubstituted 7-azaindole is the first step in analyzing its derivatives. The pyridine ring's nitrogen atom (N-7) acts as an electron-withdrawing group, significantly influencing the chemical shifts of adjacent protons compared to a standard indole. Protons on the pyridine ring (H-4, H-5, H-6) are typically found further downfield than those on the pyrrole ring (H-2, H-3).
Typical ¹H and ¹³C NMR Data for Unsubstituted 7-Azaindole:
| Position | ¹H Chemical Shift (δ, ppm) in CDCl₃ | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Couplings (J, Hz) |
| H-1 (NH) | ~10.0 - 12.0 (broad) | - | - |
| H-2 | ~7.50 | ~128.0 | ³J(H2-H3) ≈ 3.5 Hz |
| H-3 | ~6.50 | ~101.0 | ³J(H3-H2) ≈ 3.5 Hz |
| H-4 | ~7.80 | ~116.5 | ³J(H4-H5) ≈ 8.0 Hz, ⁴J(H4-H6) ≈ 1.5 Hz |
| H-5 | ~7.10 | ~129.0 | ³J(H5-H4) ≈ 8.0 Hz, ³J(H5-H6) ≈ 4.5 Hz |
| H-6 | ~8.30 | ~142.0 | ³J(H6-H5) ≈ 4.5 Hz, ⁴J(H6-H4) ≈ 1.5 Hz |
| C-3a | - | ~149.0 | - |
| C-7a | - | ~122.0 | - |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.[1][2]
The N-H proton is often very broad and may not be observed without careful parameter optimization due to quadrupolar coupling with the adjacent ¹⁴N and chemical exchange with trace water.[3]
Q2: The N-H proton signal is extremely broad or completely absent. How can I improve its detection?
A2: This is a very common issue. Several factors contribute to the broadening of the N-H signal:
-
Quadrupolar Relaxation: The adjacent ¹⁴N nucleus has a quadrupole moment that provides an efficient relaxation pathway, leading to significant peak broadening.
-
Chemical Exchange: The N-H proton is acidic and can exchange with other labile protons in the sample, most commonly trace amounts of water or methanol in the NMR solvent.[4][5]
-
Intermediate Exchange Rate: If the rate of exchange is on the same timescale as the NMR experiment, the peak will be broadened.
Troubleshooting Steps:
-
Use a Dry Solvent: Employ a freshly opened ampule of high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). Avoid solvents like CD₃OD where the proton will rapidly exchange with deuterium. Using molecular sieves to dry the solvent can also help.[3]
-
Lower the Temperature: Cooling the sample (e.g., to 273 K or lower) can slow down the chemical exchange rate, often resulting in a sharper signal.
-
Increase Concentration: In some cases, a higher sample concentration can favor intermolecular hydrogen bonding, which can sometimes slow exchange and sharpen the N-H signal.
-
Use DMSO-d₆: If your compound is soluble, dimethyl sulfoxide-d₆ is an excellent choice. It is a hydrogen bond acceptor, which slows down the exchange of the N-H proton, typically resulting in a much sharper signal compared to CDCl₃.[6][7]
Section 2: Decoding Substituent Effects
The position and electronic nature of substituents dramatically alter the appearance of the NMR spectrum. Understanding these predictable shifts is key to correct assignment.
Q3: How do electron-donating (EDG) and electron-withdrawing (EWG) groups affect the chemical shifts on the 7-azaindole core?
A3: Substituent-induced chemical shifts (SCS) follow predictable patterns based on fundamental electronic principles.[8][9][10]
-
Electron-Donating Groups (EDGs): Groups like -OCH₃, -NH₂, or alkyl groups increase electron density on the ring system through resonance or inductive effects. This increased density shields the nearby protons, causing their signals to shift upfield (to a lower δ value). The effect is most pronounced at the ortho and para positions relative to the substituent.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, -C(O)R, or halogens decrease electron density on the ring. This deshielding causes the signals of nearby protons to shift downfield (to a higher δ value). This effect is also strongest at the ortho and para positions.
For example, an EDG at the C-5 position would be expected to shift H-4 and H-6 upfield, while an EWG at the same position would shift them downfield.[8]
Q4: My compound is substituted at C-3. How does this impact the rest of the spectrum?
A4: Substitution at C-3 is very common in medicinal chemistry.[11][12] Its primary effects are:
-
Absence of H-3 Signal: The characteristic doublet of doublets around 6.5 ppm will be absent.
-
Change in H-2 Multiplicity: The H-2 proton, which was a doublet coupled to H-3, will now appear as a singlet (or a narrow multiplet if there are long-range couplings).
-
Electronic Effects: The nature of the C-3 substituent will influence the chemical shifts of other protons. An EWG at C-3 will deshield H-2 and H-4, shifting them downfield. An EDG will have the opposite effect.
-
NOE Correlations: The C-3 substituent provides a new anchor point for Nuclear Overhauser Effect (NOE) experiments, which can be invaluable for assigning nearby protons like H-2 and H-4.
Section 3: Advanced Troubleshooting with 2D NMR
When 1D ¹H NMR is insufficient for unambiguous assignment, a suite of 2D NMR experiments is the definitive solution.
Q5: I am struggling to differentiate the signals for H-4, H-5, and H-6. How can I assign them confidently?
A5: This is a classic problem best solved with a ¹H-¹H COSY (Correlation Spectroscopy) experiment. COSY reveals which protons are J-coupled (i.e., connected through 2-4 bonds).[13]
-
You will see a cross-peak connecting H-5 and H-6 (strong, ³J coupling).
-
You will see a cross-peak connecting H-5 and H-4 (strong, ³J coupling).
-
You may see a very weak cross-peak between H-4 and H-6 (weak, ⁴J "meta" coupling).
By identifying the proton that has two strong correlations (H-5), you can then unambiguously assign H-4 and H-6 based on their respective couplings and typical chemical shifts (H-6 is usually the most downfield of the three).
Q6: How can I assign the quaternary carbons, C-3a and C-7a? They don't appear in my DEPT or HSQC spectra.
A6: The definitive technique for assigning non-protonated carbons is the ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away.[13][14][15]
-
To find C-3a: Look for HMBC cross-peaks from H-2, H-3 (if present), H-4, and H-5 to the C-3a carbon signal.
-
To find C-7a: Look for HMBC cross-peaks from H-2, H-5, and H-6 to the C-7a carbon signal.
By observing which protons correlate to a specific quaternary carbon, you can piece together the molecular framework and assign these carbons with high confidence.
Q7: My compound has substituents at C-3 and C-5, and I cannot tell H-2 from H-6. Both are singlets. How can I distinguish them?
A7: This is a challenging but common scenario where through-bond coupling information is insufficient. The solution is to use a through-space correlation experiment like ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY. These experiments detect protons that are physically close to each other (< 5 Å), regardless of whether they are J-coupled.[16][17][18][19]
The Strategy:
-
Identify an unambiguous "anchor" proton. In this case, the H-4 proton is an excellent anchor. It is adjacent to the C-5 substituent and will be a singlet. Its chemical shift will be heavily influenced by the C-5 substituent.
-
Look for a NOE correlation from H-4. H-4 is spatially close to H-5 (which is substituted) and H-3 (also substituted). It is not close to H-2. However, it is relatively close to the N-H proton (H-1).
-
The key correlation is H-1 (N-H) to H-2. The N-H proton is spatially very close to the H-2 proton on the five-membered ring. It is far from H-6.
-
Therefore, run a NOESY experiment. The proton signal (either the H-2 or H-6 candidate) that shows a cross-peak to the N-H proton signal is H-2 . The other signal must be H-6.
Section 4: Experimental Protocols & Best Practices
Q8: What is a standard protocol for acquiring a full set of NMR data for a novel substituted 7-azaindole?
A8: A comprehensive and self-validating approach is essential for publication-quality data.
Protocol: Full Structural Elucidation of a 7-Azaindole Derivative
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of your purified compound.
-
Dissolve in 0.6-0.7 mL of a high-purity deuterated solvent (DMSO-d₆ is recommended for observing the N-H proton, but CDCl₃ is also common).[2][6]
-
Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.[20]
-
-
1D NMR Acquisition:
-
¹H Spectrum: Acquire a standard proton spectrum. Ensure good digital resolution. Note the chemical shifts, integrations, and multiplicities.[21]
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is needed to observe quaternary carbons, which often have weak signals.
-
(Optional) DEPT-135: This experiment helps differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals and confirms the absence of quaternary carbons.
-
-
2D NMR Acquisition (Standard Parameter Sets):
-
¹H-¹H COSY: Identifies proton-proton coupling networks.
-
¹H-¹³C HSQC (or HMQC): Correlates each proton with its directly attached carbon.[15]
-
¹H-¹³C HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning quaternary carbons and connecting fragments.[15]
-
¹H-¹H NOESY (or ROESY): Identifies protons that are close in space. Use a mixing time appropriate for your molecule's size (e.g., 500-800 ms for small molecules).
-
-
Data Analysis & Interpretation:
-
Start by assigning the obvious spin systems in the COSY spectrum (e.g., the H-4/H-5/H-6 system).
-
Use the HSQC spectrum to assign the carbons attached to these protons.
-
Use the HMBC spectrum to piece the fragments together and assign all quaternary carbons.
-
Finally, use the NOESY spectrum to confirm assignments and determine the relative stereochemistry by resolving any remaining ambiguities (like H-2 vs. H-6).
-
References
- 1. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Excited-state double proton transfer of 7-azaindole in water nanopools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excited-state proton transfer in solvated 7-azaindole – Light and Molecules [barbatti.org]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repository.kaust.edu.sa]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 14. researchgate.net [researchgate.net]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. researchgate.net [researchgate.net]
- 17. Observation of NOE by HSQC-NOESY | Applications Notes | JEOL Ltd. [jeol.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column | JEOL [jeol.com]
- 20. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 21. pubsapp.acs.org [pubsapp.acs.org]
Preventing decomposition of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile during reaction
Welcome to the dedicated technical support center for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive heterocyclic compound. Here, we address common challenges and provide in-depth, field-proven insights to help you prevent decomposition and minimize side reactions in your experiments.
Introduction: Understanding the Molecule's Reactivity
This compound, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry. Its structure, featuring a pyrrole ring fused to a pyridine ring, presents a unique electronic landscape. The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich. This dichotomy, along with the presence of a reactive pyrrolic N-H, a bromine atom suitable for cross-coupling, and a cyano group, offers numerous synthetic handles. However, these features also represent potential points of instability and unwanted reactivity if not handled with care. This guide will help you anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Here we answer some of the most common initial questions regarding the handling and reactivity of this compound.
Q1: What are the primary decomposition pathways for this molecule?
A1: The main decomposition pathways observed during reactions are:
-
Debromination: Loss of the bromine atom, particularly under reductive conditions or during certain palladium-catalyzed cross-coupling reactions.
-
Hydrolysis of the Nitrile Group: The carbonitrile can be hydrolyzed to a carboxamide or carboxylic acid, especially under strong acidic or basic conditions.
-
N-H Reactivity: The pyrrolic N-H is acidic and can be deprotonated, leading to undesired N-alkylation or other side reactions.
-
Thermal and Photochemical Degradation: Like many heterocyclic compounds, prolonged exposure to high temperatures or UV light can lead to gradual decomposition. The Safety Data Sheet for the parent compound, 5-Bromo-7-azaindole, advises avoiding heat and light.[1]
Q2: What are the general storage recommendations for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated. It should be kept away from strong acids, strong oxidizing agents, heat, and light.[1]
Q3: Is the pyrrolic N-H acidic? Should I protect it?
A3: Yes, the pyrrolic N-H is acidic and can be deprotonated by common bases. N-protection is often a crucial step to prevent undesired side reactions at this position, especially when using strong bases or organometallic reagents. The choice of protecting group depends on the subsequent reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, problem-and-solution-oriented guide to address specific challenges you may encounter during your experiments.
Issue 1: Unwanted Debromination During Reaction
Q: I am observing significant loss of the bromine atom during my reaction, leading to the formation of 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile as a byproduct. How can I prevent this?
A: Debromination is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions or when using reducing agents. Here’s how to troubleshoot this issue:
-
Palladium-Catalyzed Reactions (e.g., Suzuki, Sonogashira, Heck):
-
Choice of Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For Suzuki couplings, catalysts with bulky, electron-rich phosphine ligands can sometimes promote reductive dehalogenation. Consider screening different ligands to find one that favors cross-coupling over this side reaction.
-
Reaction Temperature: Elevated temperatures can promote debromination. Try running your reaction at the lowest effective temperature. A thorough optimization of reaction conditions is often necessary for complex substrates.[2][3][4]
-
Base Selection: The choice and stoichiometry of the base can influence the rate of debromination. Weaker bases or carefully controlled amounts of a stronger base may be beneficial.
-
Purity of Reagents and Solvents: Ensure all reagents and solvents are pure and free of any potential reducing agents.
-
-
Use of Strong Bases or Nucleophiles:
-
Some strong bases or nucleophiles can promote debromination through various mechanisms. If possible, opt for milder reaction conditions.
-
Experimental Protocol: General Guidance for Suzuki-Miyaura Coupling to Minimize Debromination
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a suitable palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%).
-
Add a degassed solvent (e.g., DME, dioxane, or toluene/water mixture).
-
Add a degassed aqueous solution of a suitable base (e.g., K2CO3 or Cs2CO3, 2-3 eq.).
-
Heat the reaction mixture to the optimized temperature (start with lower temperatures, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, and perform a standard aqueous workup.
Issue 2: Hydrolysis of the 6-Carbonitrile Group
Q: My product analysis shows the presence of the corresponding 6-carboxamide or 6-carboxylic acid. What conditions are causing the hydrolysis of the nitrile group?
A: The carbonitrile group is susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water and at elevated temperatures.
-
Acidic Conditions: Strong acids will protonate the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Basic Conditions: Strong bases, such as hydroxides, can directly attack the nitrile carbon.
Mitigation Strategies:
-
pH Control: Maintain neutral or near-neutral pH throughout your reaction and workup if the desired product contains the nitrile group.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Temperature Management: Avoid prolonged heating, as this accelerates the rate of hydrolysis.
-
Protecting Groups: If harsh acidic or basic conditions are unavoidable for other transformations on the molecule, consider protecting the nitrile group, although this adds extra steps to the synthesis.
Issue 3: Uncontrolled Reactivity at the Pyrrolic N-H
Q: I am attempting a C-H functionalization or another reaction, but I am getting a mixture of N-substituted and C-substituted products. How can I control the regioselectivity?
A: The pyrrolic N-H is the most acidic proton in the molecule and will be the primary site of deprotonation. This can lead to competitive N-alkylation or other reactions at the nitrogen atom.[5][6][7][8]
Solution: N-Protection
Protecting the pyrrole nitrogen is the most effective strategy to direct reactivity to other parts of the molecule. The choice of protecting group is critical and depends on the stability required for your reaction and the ease of removal.
| Protecting Group | Introduction Conditions | Removal Conditions | Stability Notes |
| Boc (tert-Butoxycarbonyl) | Boc2O, DMAP, THF/DCM | TFA in DCM; or thermal | Good stability to a wide range of conditions, but sensitive to strong acids. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH, DMF | TBAF in THF; or acidic conditions | Stable to organolithium reagents and a variety of nucleophilic and basic conditions. |
| PMB (p-Methoxybenzyl) | PMB-Cl, NaH, DMF | Strong acid (e.g., TFA); or oxidative cleavage | Stable to bases, nucleophiles, and catalytic hydrogenation. |
| Sulfonyl (e.g., Tosyl, Phenylsulfonyl) | TsCl or PhSO2Cl, base (e.g., NaH) | Strong reducing agents (e.g., Mg/MeOH) or strong base. | Very stable, but removal can require harsh conditions. |
Experimental Protocol: Boc Protection of the Pyrrole Nitrogen
-
Dissolve this compound (1.0 eq.) in anhydrous THF or DCM.
-
Add di-tert-butyl dicarbonate (Boc2O, 1.2-1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture and purify the residue by column chromatography to obtain the N-Boc protected product.
Issue 4: Side Reactions in Sonogashira Coupling
Q: During a Sonogashira coupling with a terminal alkyne, I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?
A: Homocoupling of terminal acetylenes is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.
Mitigation Strategies:
-
Strictly Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. The presence of oxygen is a primary driver of homocoupling.[9][10]
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed that eliminate the possibility of Glaser coupling. These often require a specific palladium catalyst and ligand combination and may need higher temperatures.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[10]
-
Use of a Reducing Atmosphere: Some protocols suggest using a reducing atmosphere (e.g., a mixture of hydrogen and an inert gas) to scavenge residual oxygen.[9]
Visualizing Reaction Workflows
To aid in experimental design, the following diagrams illustrate key decision-making processes.
Caption: Decision workflow for reactions involving the pyrrolic N-H.
Caption: Troubleshooting debromination in Suzuki coupling reactions.
References
- 1. Luminescence and reactivity of 7-azaindole derivatives and complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Alternative Brominating Agents for the 7-Azaindole Core
Welcome to the technical support center for chemists and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the bromination of the 7-azaindole core. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome challenges in your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for bromination on the 7-azaindole core and why?
The 7-azaindole core, also known as 1H-pyrrolo[2,3-b]pyridine, exhibits distinct regioselectivity in electrophilic aromatic substitution reactions like bromination. The most electron-rich position, and therefore the most susceptible to electrophilic attack, is the C3 position of the pyrrole ring.[1] This is due to the nitrogen atom in the pyrrole ring donating electron density into the ring system, making the C3 position particularly nucleophilic.
Following the C3 position, the C5 position on the pyridine ring is the next most common site for bromination, especially if the C3 position is already substituted or if reaction conditions are modified to favor pyridine ring functionalization. The reactivity of the pyridine ring is generally lower than the pyrrole ring due to the electron-withdrawing nature of the pyridine nitrogen.
Q2: I am seeing significant amounts of di- and tri-brominated products. How can I improve the selectivity for mono-bromination at the C3 position?
This is a classic challenge in 7-azaindole chemistry. Over-bromination occurs when the mono-brominated product is still sufficiently activated to react with the brominating agent. Here are several strategies to enhance mono-selectivity:
-
Choice of Brominating Agent: Switch to a less reactive brominating agent. While N-Bromosuccinimide (NBS) is a common choice, it can be aggressive. Consider alternatives like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which often provides better control and selectivity.[2][3] Copper(II) bromide (CuBr₂) is another mild and efficient option for regioselective C3 bromination.[4]
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is a good starting point. Adding the reagent portion-wise or via syringe pump over a period of time can help maintain a low concentration of the brominating agent in the reaction mixture, thus favoring the initial bromination of the more reactive starting material.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly improve selectivity. Lower temperatures decrease the reaction rate and allow for better discrimination between the more reactive starting material and the less reactive mono-brominated product.
-
Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents can sometimes temper the reactivity of the brominating agent. Experiment with solvents like dichloromethane (DCM), chloroform, or acetonitrile.
Q3: My bromination reaction with NBS is sluggish and gives a low yield. What can I do to improve the reaction efficiency?
Several factors can contribute to a sluggish reaction. Here’s a troubleshooting guide:
-
Purity of NBS: NBS can decompose over time, especially if exposed to light and moisture. Use freshly recrystallized or a newly opened bottle of NBS for best results.[5]
-
Reaction Temperature: While low temperatures are good for selectivity, if the reaction is too slow, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid over-bromination.
-
Activation of NBS: For less reactive substrates, an acid catalyst can be employed to increase the electrophilicity of the bromine. However, this must be done cautiously as it can also lead to side reactions.
-
Alternative, More Reactive Agents: If optimizing conditions for NBS fails, consider a more potent brominating system. However, be mindful that this may come at the cost of selectivity.
Q4: Are there any alternatives to N-Bromosuccinimide (NBS) for the bromination of 7-azaindoles?
Absolutely. Several alternative brominating agents offer different reactivity profiles, handling characteristics, and selectivities. Here is a comparison of some common alternatives:
| Brominating Agent | Key Advantages | Common Conditions | Potential Issues |
| N-Bromosuccinimide (NBS) | Readily available, well-understood reactivity.[5][6] | DCM, MeCN, or DMF, often at 0 °C to RT. | Can lead to over-bromination; purity is critical.[5] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Stable solid, cost-effective, often more selective than NBS.[2][3][7] | DCM or Chloroform at RT. | Can require longer reaction times for less activated substrates. |
| Pyridinium Tribromide (PBPB) | Solid reagent, easier to handle than liquid bromine.[8][9] | Acetic acid or DCM at RT. | Can be highly reactive; may require careful control of stoichiometry. |
| Copper(II) Bromide (CuBr₂) | Mild, high-yielding, and offers excellent regioselectivity for C3 bromination.[4][10] | Acetonitrile at room temperature. | May require longer reaction times; workup involves removal of copper salts. |
| Elemental Bromine (Br₂) | Highly reactive and cost-effective for large-scale synthesis. | Acetic acid or a mixture of t-BuOH and water.[11] | Difficult to handle (corrosive, volatile), often leads to over-bromination and side reactions. |
Q5: I am attempting a bromination on a 7-azaindole with an electron-withdrawing group on the pyridine ring, and the reaction is not proceeding. What is the issue?
Electron-withdrawing groups (EWGs) on the pyridine ring decrease the overall electron density of the 7-azaindole system, making it less nucleophilic and therefore less reactive towards electrophilic bromination. The C3 position of the pyrrole ring is still the most likely site of attack, but the reaction will be significantly slower.
Troubleshooting Steps:
-
Increase Reactivity of Brominating Agent: This is a situation where a more reactive brominating agent or the addition of a catalyst might be necessary. Using elemental bromine in acetic acid or NBS with a catalytic amount of a strong acid could promote the reaction.
-
Elevated Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely for any signs of decomposition.
-
Consider a Different Synthetic Route: If direct bromination is unsuccessful, it may be necessary to consider an alternative strategy, such as a metal-catalyzed C-H activation/bromination or a halogen-dance reaction if a different halo-azaindole is available.
Troubleshooting Guides
Guide 1: Poor Regioselectivity - Bromination at C5 instead of C3
Problem: The major product of your bromination reaction is the 5-bromo-7-azaindole instead of the desired 3-bromo isomer.
Underlying Cause: While the C3 position is electronically favored, certain conditions can promote bromination on the pyridine ring. This can be influenced by the specific substrate, solvent, and the nature of the brominating agent.
Solutions:
-
Reagent Selection: Copper(II) bromide is known to give excellent regioselectivity for the C3 position.[4] Switching to this reagent is a primary recommendation.
-
Solvent Polarity: Highly polar or protic solvents can sometimes favor pyridine ring functionalization. Experiment with less polar, aprotic solvents like DCM or chloroform.
-
Protecting Groups: If the N-H of the pyrrole is unprotected, its acidity can play a role in directing the substitution. N-protection (e.g., with a Boc or SEM group) can sometimes enhance the selectivity for C3 bromination by altering the electronic properties of the pyrrole ring.
Guide 2: Formation of Oxindole Byproducts
Problem: Alongside the desired brominated product, you are observing the formation of a 7-azaoxindole derivative.
Underlying Cause: Some brominating agents, particularly under certain conditions, can act as oxidants. The reaction of 7-azaindole with an excess of a brominating agent like pyridinium tribromide can lead to the formation of an oxindole.[12][13]
Solutions:
-
Strict Stoichiometric Control: Use no more than 1.0-1.1 equivalents of the brominating agent.
-
Change of Reagent: Switch to a less oxidizing brominating agent. DBDMH and CuBr₂ are less prone to causing this side reaction.
-
Temperature Control: Keep the reaction temperature low to disfavor the oxidation pathway.
Experimental Protocols
Protocol 1: C3-Selective Bromination using Copper(II) Bromide
This protocol is adapted from methodologies demonstrating the high regioselectivity of CuBr₂ for the C3 position of azaindoles.[4]
-
To a solution of 7-azaindole (1.0 eq) in acetonitrile (0.1 M), add Copper(II) bromide (1.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Controlled Mono-bromination using DBDMH
This protocol leverages the milder nature of DBDMH to achieve selective mono-bromination.[7][14]
-
Dissolve the 7-azaindole (1.0 eq) in dichloromethane (DCM) or chloroform (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.05 eq) portion-wise over 15-20 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify by flash column chromatography.
Visualizations
Decision Workflow for Selecting a Brominating Agent
Caption: Decision tree for selecting an appropriate brominating agent.
General Mechanism of Electrophilic Bromination at C3
Caption: Simplified mechanism of electrophilic bromination on the 7-azaindole core.
References
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 3. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 8. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 9. Pyridinium Tribromide: an efficient bromination reagent and a precise tool for pharmaceutical synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oxidation of indoles with pyridinium bromide perbromide: a simple and efficient synthesis of 7-azaoxindoles | Semantic Scholar [semanticscholar.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Protection of 7-Azaindole
Welcome to the technical support center for the N-protection of 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and modifying this crucial heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction conditions.
The 7-azaindole core is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents due to its ability to act as a bioisostere of indole and form key hydrogen bond interactions with biological targets.[1][2] However, the presence of two nitrogen atoms—one in the pyrrole ring (N1) and one in the pyridine ring (N7)—presents unique challenges and opportunities in synthesis. Proper N-protection is often the first and most critical step, dictating the success of subsequent functionalizations.[3]
This guide is structured into a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about planning your synthesis.
Q1: Why is N-protection of 7-azaindole essential for my synthetic route?
Answer: The pyrrole N-H in the 7-azaindole scaffold is both acidic and nucleophilic. Leaving it unprotected can lead to a host of complications in subsequent steps:
-
Prevents Unwanted Reactivity: The N-H proton can be readily abstracted by organometallic reagents (e.g., BuLi, Grignard reagents) or strong bases, consuming your reagent and preventing the desired reaction.[3]
-
Directs Regioselectivity: Protection at the N1 position prevents side reactions at this site and electronically modifies the ring, often directing electrophilic substitution or metallation to other positions like C3.[4][5] For example, N-Boc protection is known to direct iridium-catalyzed borylation to the C3 position.[4]
-
Improves Solubility and Stability: N-protected derivatives are often more soluble in common organic solvents and can be more stable to certain reaction conditions, particularly acidic ones, compared to the parent heterocycle.[6]
-
Suppresses Side-Product Formation: In reactions like halogenations, an unprotected N-H can lead to undesired side products or decomposition.[5]
Q2: Which N-protecting group should I choose? (Boc vs. SEM vs. Sulfonyl)
Answer: The choice of protecting group is critical and depends entirely on the planned downstream reaction conditions. This concept, known as "orthogonality," ensures you can selectively remove the protecting group without affecting other functional groups.[7]
-
Boc (tert-Butyloxycarbonyl): This is a workhorse protecting group. It is electron-withdrawing, which deactivates the pyrrole ring towards electrophiles but makes the N-H proton more acidic, facilitating protection.[8]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): A highly robust protecting group, stable to a wide range of conditions.
-
Choose SEM when: You need to perform reactions under strongly basic, nucleophilic, or organometallic conditions where Boc might be labile. It is also useful when subsequent steps involve acidic conditions that would cleave a Boc group.[6][11] Its removal with fluoride ions offers a highly selective deprotection pathway.[12]
-
Considerations: SEM-Cl is moisture-sensitive, and the protection reaction typically requires a strong base like sodium hydride (NaH) in an anhydrous solvent.[12]
-
-
Sulfonyl (e.g., Ts- or Bs-): These are strongly electron-withdrawing and render the 7-azaindole core significantly less reactive towards electrophiles. They are very stable.
-
Choose Sulfonyl when: You require extreme stability to both acidic and oxidative conditions. They are often used to direct metallation.
-
Avoid Sulfonyl when: You need mild deprotection conditions. Cleavage often requires harsh methods like strong base at elevated temperatures or reducing agents, which may not be compatible with other functional groups.[8][13]
-
Data Summary: Comparison of Common N-Protecting Groups for 7-Azaindole
| Protecting Group | Common Protection Reagents | Common Deprotection Conditions | Stability Profile | Impact on Ring Electronics |
| Boc | (Boc)₂O, DMAP, TEA, or K₂CO₃/MeOH | TFA/DCM; 4M HCl in Dioxane; Refluxing in water[9] | Stable to base, nucleophiles, hydrogenolysis. Labile to acid. | Strongly Deactivating (Electron-withdrawing) |
| SEM | SEM-Cl, NaH, DMF | TBAF/THF; HF-Pyridine; Strong Acid (e.g., TFA)[12][14] | Stable to a wide range of bases, nucleophiles, mild acids. | Minimally Affects Electronics (N-Alkyl type) |
| Tosyl (Ts) | Ts-Cl, DMAP, TEA, DCM | Strong Base (NaOH/MeOH, heat); Cs₂CO₃/THF-MeOH[13]; Reductive cleavage | Very stable to acid, oxidation, and many bases at RT. | Very Strongly Deactivating (Electron-withdrawing) |
Q3: What determines regioselectivity between N1 (pyrrole) and N7 (pyridine) protection?
Answer: For most common protecting groups (Boc, SEM, sulfonyl), protection occurs selectively at the N1 position . The primary reason is the difference in basicity and nucleophilicity between the two nitrogen atoms.
-
N1 (Pyrrole-type): The lone pair on this nitrogen is part of the aromatic sextet. While this makes it less basic than the N7 nitrogen, the corresponding anion (azaindole anion) formed upon deprotonation is well-stabilized by resonance. The N-H is more acidic (pKa ≈ 16-17 in DMSO, similar to indole), making it the primary site for reaction with bases and electrophiles.
-
N7 (Pyridine-type): The lone pair on this nitrogen is in an sp²-hybridized orbital, perpendicular to the π-system, and is responsible for the basicity of the pyridine ring (pKa of protonated pyridine ≈ 5.2). It is generally a poorer nucleophile for acylation or sulfonylation compared to the deprotonated N1 anion.
While N1 protection is the norm, N7-alkylation or coordination to a metal can occur under specific conditions, but it is not the typical outcome for standard protection reactions.
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: Low or No Yield of N-Protected Product
Symptom A: Starting material remains largely unreacted.
-
Potential Cause 1 (For Boc): The base is not strong enough or is catalytic. While DMAP is often used, it's a catalyst. A stoichiometric amount of a non-nucleophilic amine base like triethylamine (TEA) or DIPEA is required to neutralize the acid byproduct.
-
Solution: Ensure you are using at least 1.1-1.5 equivalents of a suitable base (e.g., TEA) along with a catalytic amount of DMAP. For sluggish reactions, a stronger base like potassium carbonate in methanol can be effective.[8]
-
-
Potential Cause 2 (For SEM/Sulfonyl): Incomplete deprotonation of the N-H. Reactions with SEM-Cl or Ts-Cl require the formation of the nucleophilic azaindole anion.
-
Solution: Use a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) in an anhydrous polar aprotic solvent like DMF or THF. Ensure the NaH is fresh and the solvent is truly anhydrous. Allow the base to stir with the 7-azaindole for 30-60 minutes at 0 °C or room temperature to ensure complete anion formation before adding the electrophile (SEM-Cl or Ts-Cl).[12]
-
-
Potential Cause 3: Poor quality reagents. Di-tert-butyl dicarbonate ((Boc)₂O) can hydrolyze over time, and SEM-Cl is highly sensitive to moisture.
-
Solution: Use freshly opened or properly stored reagents. Consider titrating organometallic bases or using fresh, high-purity NaH.
-
Symptom B: TLC/LC-MS shows a complex mixture of unidentified products.
-
Potential Cause 1: Reaction temperature is too high. This can lead to decomposition of the starting material or the protected product, especially with reactive reagents.
-
Solution: Perform the reaction at a lower temperature. Start additions at 0 °C and allow the reaction to slowly warm to room temperature. Monitor closely by TLC.
-
-
Potential Cause 2: The protecting group reagent is acting as an electrophile at another position. While less common, highly activated 7-azaindoles could potentially undergo C3-acylation under certain conditions.
-
Solution: Ensure N-deprotonation is complete before adding the electrophile. Adding the base to the azaindole first, followed by the protecting group reagent, minimizes the chance of side reactions.
-
Problem 2: Difficulty Removing the Protecting Group
Symptom A: The Boc group is resistant to cleavage.
-
Potential Cause: Insufficiently strong acid or short reaction time. While TFA in DCM is standard, sometimes it is not enough.
-
Solution 1: Switch to a stronger condition, such as 4M HCl in dioxane. This is often more effective and provides a volatile byproduct (HCl gas).
-
Solution 2: Increase the reaction time or temperature. Monitor the reaction by TLC until all the starting material is consumed. Be cautious of potential side reactions with other acid-sensitive groups.[10]
-
Symptom B: The SEM group will not cleave with TBAF.
-
Potential Cause 1: "Anhydrous" TBAF is not truly anhydrous. The fluoride-mediated deprotection mechanism requires a source of protons, and trace water in the standard 1M TBAF in THF solution is usually sufficient. However, if conditions are too dry, the reaction can stall.
-
Solution: Add a few drops of water to the reaction mixture.
-
-
Potential Cause 2: Steric hindrance. If the molecule is particularly crowded around the SEM ether, cleavage can be slow.
-
Solution 1: Increase the reaction temperature (e.g., to 40-50 °C) and reaction time.
-
Solution 2: Switch to an acidic deprotection method, such as neat TFA or HCl in an alcohol, if the rest of the molecule is stable to these conditions.[12]
-
Symptom C: The Sulfonyl group is difficult to remove.
-
Potential Cause: Sulfonyl groups are notoriously robust. Standard hydrolytic conditions are often insufficient.
-
Solution 1 (Basic Hydrolysis): Use a strong base at elevated temperatures, such as refluxing 2M aqueous NaOH in dioxane or methanol.[15] Cesium carbonate in THF/MeOH has also been reported as a milder alternative.[13]
-
Solution 2 (Reductive Cleavage): Conditions like magnesium in methanol or sodium amalgam can be effective but have limited functional group tolerance.
-
Part 3: Methodologies & Visualizations
Experimental Protocols
Protocol 1: Standard N-Boc Protection of 7-Azaindole
This protocol is a reliable starting point for protecting 7-azaindole with a Boc group.[16]
-
Setup: To a round-bottom flask, add 7-azaindole (1.0 eq), di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Solvent & Base: Dissolve the solids in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration). Add triethylamine (TEA, 1.5 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes), checking for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove TEA and DMAP), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Standard N-SEM Protection of 7-Azaindole
This protocol uses a strong base and is suitable for creating the robust SEM-protected derivative.[12]
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent & Deprotonation: Add anhydrous dimethylformamide (DMF) and cool the suspension to 0 °C. In a separate flask, dissolve 7-azaindole (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Protection: Cool the mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Decision-Making for Protecting Group Selection
Caption: Decision flowchart for selecting an N-protecting group.
General Mechanism of N-Protection
Caption: General two-step mechanism for N-protection.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.org [mdpi.org]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. SEM Protection - Common Conditions [commonorganicchemistry.com]
- 15. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of High-Purity 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, a key intermediate in pharmaceutical development. Achieving high purity is critical for downstream applications, and this document provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to address common challenges encountered during its synthesis. Our focus is on the mechanistic understanding of impurity formation and the rationale behind the proposed solutions.
Understanding the Synthetic Landscape and Impurity Profile
The synthesis of this compound typically involves a multi-step sequence, often starting from a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. The two key transformations are regioselective bromination at the C5 position and the introduction of a nitrile group at the C6 position. Impurities can arise from either of these core steps, as well as from starting materials and subsequent workup procedures.
Commonly Encountered Impurities:
| Impurity Name | Structure (Proposed) | Origin | Identification Method |
| Unreacted Starting Material | Varies | Incomplete reaction | LC-MS, NMR |
| 3-Bromo Isomer | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | Non-selective bromination | LC-MS, NMR |
| Di-brominated Species | e.g., 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine | Over-bromination | LC-MS |
| 6-Carboxamide or 6-Carboxylic Acid | Hydrolyzed nitrile group | Non-anhydrous conditions, workup | LC-MS, IR (C=O stretch) |
| Residual Palladium/Copper | - | Catalyst from cyanation step | ICP-MS, AAS |
| Residual Solvents | e.g., DMF, Dioxane | Inadequate drying/purification | ¹H NMR |
Troubleshooting Guide: A Mechanistic Approach
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Issue 1: Poor Regioselectivity during Bromination (C3 vs. C5)
Question: My NMR analysis shows a significant amount of the 3-bromo isomer alongside my desired 5-bromo product. How can I improve C5 selectivity?
Answer: This is a classic challenge in the functionalization of 7-azaindoles. The pyrrole ring is electron-rich and highly activated towards electrophilic substitution, with the C3 position being the most kinetically favored site. To achieve C5 selectivity, you must modulate the reactivity of the electrophile and the substrate.
-
Causality: Direct bromination with harsh reagents like liquid bromine (Br₂) often leads to poor selectivity and over-bromination due to the high reactivity of the electrophile.[1]
-
Solution 1: Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for controlled bromination of sensitive heterocycles. It provides a slow, constant, low-concentration source of electrophilic bromine, which favors the thermodynamically more stable C5 product.
-
Solution 2: Protect the Pyrrole Nitrogen: Installing a protecting group, such as a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group, on the pyrrole nitrogen can electronically deactivate the pyrrole ring and sterically hinder the C3 position, thereby directing bromination to the pyridine ring.
-
Solution 3: Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can help improve selectivity by favoring the pathway with the higher activation energy, which often leads to the more stable product.
Issue 2: Formation of Di-brominated Byproducts
Question: My LC-MS results show a significant peak with a mass corresponding to a di-brominated product. What causes this and how can I prevent it?
Answer: The formation of di-brominated species is a direct consequence of over-bromination. The initial monobrominated product is still an electron-rich heterocycle and can react further with the brominating agent.
-
Causality: Using more than one equivalent of the brominating agent is the most common cause. However, even with stoichiometric amounts, poor mixing or slow substrate dissolution can create localized areas of high reagent concentration, leading to over-reaction.
-
Solution 1: Precise Stoichiometry: Carefully control the stoichiometry of your brominating agent (e.g., 1.0 to 1.05 equivalents of NBS).
-
Solution 2: Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile throughout the reaction, minimizing the rate of the second bromination.
-
Solution 3: Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further reaction.
Issue 3: Incomplete or Failed Cyanation Reaction
Question: After attempting the cyanation of my 5-bromo-6-halopyridine precursor, I recover mostly unreacted starting material. What are the critical parameters for a successful cyanation?
Answer: The cyanation of heteroaryl halides can be challenging. Success depends heavily on the choice of catalyst, cyanide source, and reaction conditions. Classical methods like the Rosenmund-von Braun reaction use stoichiometric copper(I) cyanide at high temperatures, which can be difficult for complex substrates.[2] Modern palladium-catalyzed methods are generally more efficient and tolerant of various functional groups.[3][4]
-
Causality: Potential causes for failure include an inactive catalyst, poor choice of cyanide source, or insufficiently high reaction temperature. The C-X bond at the 6-position of the pyridine ring can be difficult to activate.
-
Solution 1: Catalyst System Optimization (Palladium-Catalyzed):
-
Catalyst: Use a robust palladium catalyst system. A combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand like Xantphos or dppf is a good starting point.
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over alkali metal cyanides as it is less toxic and can reduce catalyst poisoning.
-
Solvent: A polar, aprotic solvent like DMF, DMAc, or NMP is typically required to facilitate the reaction.
-
-
Solution 2: Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can deactivate the catalyst and react with the cyanide source.
-
Solution 3: Temperature: These reactions often require elevated temperatures (100-150 °C). Ensure your reaction is reaching and maintaining the target temperature. Microwave-assisted heating can sometimes accelerate the reaction and improve yields.
Issue 4: Nitrile Group Hydrolysis to Amide or Carboxylic Acid
Question: My final product is contaminated with impurities corresponding to the 6-carboxamide or 6-carboxylic acid. How does this happen and how can I avoid it?
Answer: Nitriles are susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures during reaction workup or purification.
-
Causality: The presence of water during an aqueous workup, particularly if the pH is not neutral, can lead to hydrolysis of the nitrile group. This is often exacerbated if the purification by chromatography is slow.
-
Solution 1: Non-Aqueous Workup: If possible, perform a non-aqueous workup. This could involve filtering the reaction mixture through a pad of Celite or silica gel to remove the catalyst and inorganic salts, followed by solvent evaporation.
-
Solution 2: Controlled pH During Workup: If an aqueous workup is necessary, ensure the solution is kept neutral or slightly acidic. Avoid strongly basic conditions. Use a buffered wash if needed.
-
Solution 3: Efficient Purification: Do not let the crude product sit in protic solvents for extended periods. Perform chromatographic purification promptly after the workup. Using a gradient elution that quickly elutes the product can minimize on-column degradation.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product? A1: Flash column chromatography on silica gel is the most common and effective method. A gradient elution system, starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing polarity, is recommended. For stubborn impurities, preparative HPLC may be necessary. Recrystallization can be an excellent final step to achieve high purity if a suitable solvent system can be found.[5]
Q2: How can I remove residual palladium catalyst from my final product? A2: Residual palladium can often be removed by treating a solution of the crude product with a metal scavenger (e.g., thiol-functionalized silica gel) before final purification. Alternatively, washing the organic layer with an aqueous solution of a chelating agent like EDTA during workup can be effective.
Q3: My final product has poor solubility. What can I do? A3: The planar, heteroaromatic structure can lead to poor solubility due to strong intermolecular π-π stacking. During purification, you may need to use more polar solvent systems or a co-solvent like dichloromethane (DCM) or a small amount of methanol to ensure solubility for chromatography.[5]
Experimental Protocols & Visual Workflows
Protocol 1: Optimized Flash Column Chromatography
This protocol is a general guideline for purifying the crude product after synthesis.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a silica plate and test various mobile phases (e.g., start with 20% Ethyl Acetate in Hexanes). The ideal system will give the product an Rf value of ~0.3.
-
Column Packing: Dry-pack a silica gel column with an appropriate amount of silica (typically 50-100 times the weight of the crude material).
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a polar solvent (like DCM or acetone), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% Hexanes) and gradually increase the polarity based on your TLC analysis. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Workflow for Troubleshooting Impurity Formation
The following diagram illustrates a logical decision-making process for identifying and resolving common impurity issues during the synthesis.
Caption: A decision tree for troubleshooting common impurities.
References
Validation & Comparative
A Comparative Guide to 5-Halogenated 7-Azaindole-6-carbonitriles: Bromine vs. Iodine in Kinase Inhibitor Design
Introduction: The Power of the 7-Azaindole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to bind to multiple biological targets with high affinity. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a quintessential example of such a scaffold.[1] As a bioisostere of the natural indole nucleus, it offers unique physicochemical properties, including enhanced aqueous solubility and an additional hydrogen bond acceptor, which can translate to improved potency and pharmacokinetic profiles.[2]
The true prominence of the 7-azaindole core lies in its role as an exceptional "hinge-binding" motif in protein kinase inhibitors.[3] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The 7-azaindole structure mimics the adenine fragment of ATP, the natural substrate for kinases, by forming two crucial hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[2][3] This foundational interaction is exemplified in the FDA-approved drug Vemurafenib, a potent BRAF kinase inhibitor built upon a 7-azaindole core.[2]
Given this robust foundation, medicinal chemists focus on modifying the periphery of the scaffold to achieve greater potency and selectivity. The C5 position is a key vector for synthetic elaboration, pointing towards the solvent-exposed region of the ATP pocket.[5][6] This guide provides an in-depth comparison of two closely related analogues: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and its 5-iodo counterpart, focusing on how this single atomic substitution can profoundly impact biological activity through the nuanced power of halogen bonding.
The Halogen Question: A Head-to-Head Comparison of Bromine and Iodine
While often grouped together, the heavier halogens—bromine and iodine—possess distinct properties that can be strategically exploited in drug design. Their influence extends beyond simple steric bulk or lipophilicity to a specific, directional, non-covalent interaction known as halogen bonding (XB).[7][8]
The Science of Halogen Bonding
Contrary to the classical view of halogens as purely electronegative, covalently bonded chlorine, bromine, and iodine atoms exhibit an anisotropic distribution of electron density.[9] This creates a region of positive electrostatic potential, termed a "σ-hole," on the outer surface of the halogen, directly opposite the covalent bond.[8][9] This electropositive cap allows the halogen to act as a Lewis acid and favorably interact with electron-rich Lewis bases such as the backbone carbonyl oxygens found in a protein's active site.[9]
The strength of this interaction is dictated by the halogen's polarizability and size, following the trend: I > Br > Cl .[10] Iodine, being larger and more polarizable than bromine, possesses a more pronounced σ-hole, making it a more potent halogen bond donor.[9] This difference is the central thesis of our comparison.
| Property | Bromine (Br) | Iodine (I) | Significance in Drug Design |
| van der Waals Radius | 1.85 Å[10] | 1.98 Å[10] | Iodine introduces greater steric bulk, which can either improve or hinder binding pocket fit. |
| Polarizability | High | Very High[9] | Higher polarizability enhances dispersion forces and strengthens the σ-hole for more potent halogen bonding. |
| Halogen Bond Strength | Moderate | Strong[10] | The iodo analogue has a significantly higher potential to form a strong, stabilizing interaction with a halogen bond acceptor in the target protein. |
| Lipophilicity (LogP) | Increases LogP | Increases LogP more than Br | Both increase lipophilicity, affecting solubility and cell permeability. The larger effect of iodine must be balanced. |
This comparison underscores a critical design choice: while both halogens can enhance binding, the 5-iodo analogue offers the potential for a much stronger and more specific interaction, which can be the deciding factor in achieving high potency and selectivity.
Caption: Fig 1. Halogen bonding in a kinase active site.
Comparative Synthesis Strategy
The synthesis of 5-halogenated-1H-pyrrolo[2,3-b]pyridine-6-carbonitriles typically involves a multi-step sequence. While traditional indole syntheses like the Fischer method are often low-yielding for azaindoles, modern transition-metal-catalyzed cross-coupling reactions are highly effective.[11] A plausible strategy starts with a commercially available pyridine precursor, building the pyrrole ring, followed by selective halogenation and cyanation.
The key differentiating step is the halogenation at the C5 position. This is generally achieved using an electrophilic halogenating agent.
-
For the 5-Bromo analogue: N-Bromosuccinimide (NBS) is a mild and effective reagent.
-
For the 5-Iodo analogue: N-Iodosuccinimide (NIS) is used analogously.
The reaction conditions for both are often similar, proceeding readily on the electron-rich azaindole ring system. The choice of solvent (e.g., DMF, CH3CN, or halogenated solvents) and temperature can be optimized to maximize yield and minimize side products.
Caption: Fig 2. A generalized synthetic workflow for 5-halogenated analogues.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
The primary differentiator in biological activity is the potential for halogen bonding.
-
When a Halogen Bond is Possible: If the target kinase possesses a suitable halogen bond acceptor (e.g., a backbone carbonyl, a glutamate/aspartate side chain, or even a structured water molecule) oriented correctly relative to the C5 position, the 5-iodo analogue is predicted to be significantly more potent. The stronger, more directional nature of the C-I···O interaction provides an additional affinity gain that the bromo analogue cannot match. A compelling example was seen in the development of selective Janus kinase 1 (JAK1) inhibitors, where molecular docking revealed a key interaction between an iodine atom on a related scaffold and a histidine residue (His-885), which was critical for achieving high selectivity.[14]
-
When a Halogen Bond is Not a Factor: If the C5 position of the inhibitor resides in a purely hydrophobic pocket or faces the solvent with no available acceptors, the activity difference will be governed by secondary factors. In this scenario, differences in potency may be less pronounced and driven by:
-
Lipophilicity: The greater lipophilicity of the iodo analogue might enhance cell permeability or affinity for a hydrophobic pocket, but could also negatively impact solubility.
-
Steric Fit: The larger size of iodine could create a steric clash, making the bromo analogue more active. Conversely, it might provide a better fit in a larger pocket.
-
Illustrative Comparison of Kinase Inhibition
The following table presents hypothetical, yet scientifically plausible, data for the two analogues against a kinase where a C5 halogen bond is possible.
| Compound | Analogue | Target Kinase IC50 (nM) | Rationale |
| 1 | This compound | 85 nM | Potent inhibition due to core hinge-binding and favorable hydrophobic interactions. A weak halogen bond may contribute. |
| 2 | 5-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | 9 nM | ~10-fold increase in potency attributed to the formation of a strong, stabilizing halogen bond with a key acceptor in the active site, as exemplified by similar scaffolds.[14] |
Experimental Protocols
To empower researchers in their investigations, we provide detailed, self-validating protocols for a key synthetic step and a standard biological assay.
Protocol 1: Electrophilic Bromination of a 7-Azaindole Precursor
This protocol describes the C5-bromination of a protected 1H-pyrrolo[2,3-b]pyridine-6-carboxamide, a common intermediate.
Materials:
-
N-protected-1H-pyrrolo[2,3-b]pyridine-6-carboxamide (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Dissolution: Dissolve the N-protected azaindole starting material (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the cooled solution in one portion.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing water and DCM.
-
Workup: Wash the organic layer sequentially with saturated aqueous Na2S2O3 (to quench any remaining bromine), saturated aqueous NaHCO3, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-bromo product.
Note on Causality: DMF is used as a polar aprotic solvent to dissolve the starting material. The reaction is cooled to 0 °C initially to control the rate of the exothermic electrophilic aromatic substitution and minimize potential side reactions. The aqueous workup is critical for removing the DMF solvent and succinimide byproduct.
Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Luminescence-Based)
This protocol provides a universal method for measuring the inhibitory activity (IC50) of the compounds against a target protein kinase.[5][15][16]
Materials:
-
Recombinant kinase enzyme and its specific peptide substrate
-
5-Bromo and 5-Iodo test compounds, dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution at 2x final desired concentration
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque, low-volume 384-well assay plates
-
Luminometer plate reader
Procedure Workflow:
Caption: Fig 3. Workflow for an ADP-Glo™ in vitro kinase assay.
Detailed Steps:
-
Compound Preparation: Prepare 11-point, 3-fold serial dilutions of the test compounds in 100% DMSO. Transfer 50 nL of each dilution into the wells of a 384-well assay plate. Include wells with DMSO only for high (0% inhibition) and no-enzyme for low (100% inhibition) controls.
-
Kinase Reaction:
-
Add 2.5 µL of a 2x kinase solution (prepared in assay buffer) to each well.
-
Initiate the reaction by adding 2.5 µL of a 2x ATP/peptide substrate solution (prepared in assay buffer). The final ATP concentration should be at or near its Km for the kinase.
-
The final assay volume is 5 µL, with a consistent DMSO concentration (e.g., 1%).
-
-
Incubation: Gently mix the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to controls and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data using a four-parameter variable slope model to determine the IC50 value.
Trustworthiness Note: This assay is self-validating. The inclusion of 0% and 100% inhibition controls on every plate allows for the calculation of a Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 indicates a robust and reliable assay.
Final Assessment
The choice between this compound and its 5-iodo analogue is a strategic decision in rational drug design.
-
The 5-Bromo analogue is a potent and synthetically accessible compound that serves as an excellent baseline and a valuable inhibitor in its own right.
-
The 5-Iodo analogue represents a calculated effort to gain a significant potency and/or selectivity advantage through the strategic formation of a halogen bond. Its success is contingent on the specific topology of the target's active site.
For drug discovery programs, synthesizing and testing both compounds is the most logical path. The resulting data not only defines the optimal substitution at the C5 position but also provides invaluable insight into the nature of the target binding pocket, thereby guiding future optimization efforts.
References
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 12. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide: Comparing Suzuki and Stille Coupling Efficiency for 7-Azaindoles
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif, forming the core of numerous FDA-approved drugs and clinical candidates, valued for its ability to act as a bioisostere of indole and engage in critical hydrogen bonding interactions.[1] Consequently, the efficient and regioselective functionalization of the 7-azaindole nucleus is a paramount challenge in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions have become the workhorse for forging carbon-carbon bonds on such scaffolds.[2][3]
Among the myriad of named reactions in the synthetic chemist's toolkit, the Suzuki-Miyaura and Stille couplings are two of the most powerful and frequently employed methods.[4] However, the choice between them is not always straightforward, particularly for nitrogen-rich heterocycles like 7-azaindole, which can present unique challenges such as catalyst inhibition.[5][6]
This guide provides an in-depth, objective comparison of Suzuki and Stille coupling reactions for the functionalization of 7-azaindoles. We will move beyond a simple recitation of procedures to explore the underlying mechanistic principles, discuss practical considerations, and present supporting experimental data to help you, the researcher, make an informed decision for your specific synthetic challenge.
Mechanistic Foundations: A Tale of Two Cycles
Understanding the catalytic cycles is fundamental to troubleshooting reactions and rationally selecting conditions. While both reactions rely on a Pd(0)/Pd(II) cycle, the nature of the organometallic nucleophile—an organoboron species in Suzuki coupling versus an organostannane in Stille coupling—dictates key differences in reaction requirements and outcomes.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction typically requires a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which is crucial for the transmetalation step.[7]
The Stille Catalytic Cycle
The Stille coupling does not formally require a base for activation. The transmetalation step involves the transfer of an organic group from the neutral organostannane reagent to the palladium center. This step can sometimes be the rate-limiting step and can be accelerated by additives.[8][9]
The 7-Azaindole Challenge: Catalyst Inhibition
A critical consideration for coupling reactions on N-heterocycles is the potential for the lone pair of electrons on the ring nitrogen to coordinate with the palladium catalyst. This coordination can sequester the active catalyst, forming off-cycle, inactive complexes, thereby inhibiting or completely shutting down the catalytic cycle.[5][6] The pyridine nitrogen of the 7-azaindole core is a known ligand for transition metals and can be a source of such inhibition.[10][11]
Strategies to overcome this include the use of N-protected azaindoles or employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that sterically disfavor the coordination of the pyridine nitrogen to the palladium center.[6][12]
Suzuki Coupling on 7-Azaindoles: The Popular Choice
The Suzuki-Miyaura reaction is often the first choice for C-C bond formation due to the commercial availability of a vast array of boronic acids and their derivatives, as well as their generally low toxicity.[13]
Performance and Scope
The Suzuki coupling has been successfully applied to functionalize various positions of the 7-azaindole ring. Yields are generally good to excellent, particularly for C3 and C4 functionalization.[12][14] The reaction tolerates a wide range of functional groups on both the azaindole and the boronic acid coupling partner.
| 7-Azaindole Substrate | Coupling Partner | Catalyst/Ligand | Base | Yield | Reference |
| 4-Chloro-7-azaindole | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / P(tert-Bu)₃ | KF | 87% | [14] |
| 2-Iodo-7-azaindole (N-protected) | Phenylboronic acid | Pd(OAc)₂ | KOAc | 60-86% | [14] |
| 3-Iodo-6-chloro-7-azaindole (N-Boc) | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 85% | [12] |
| 3-Iodo-6-chloro-7-azaindole (N-Boc) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 93% | [12] |
| 5-Bromo-1-methyl-7-azaindole | (Homocoupling via borane) | - | - | Good | [14] |
Representative Experimental Protocol: Suzuki Coupling of 3-Iodo-7-azaindole
This protocol is a generalized starting point adapted from literature procedures and should be optimized for specific substrates.[7][15]
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-iodo-7-azaindole derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent & Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, to a concentration of 0.1 M) via syringe. In a separate vial, pre-mix the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 2.5 mol% and SPhos, 5 mol%) and add to the reaction flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude material by flash column chromatography on silica gel.
Stille Coupling on 7-Azaindoles: The Robust Alternative
Despite the toxicity of organotin reagents, the Stille coupling remains an invaluable tool, particularly when Suzuki coupling fails.[4] Its key advantages are its insensitivity to the presence of water and its tolerance for a vast array of functional groups, as the reaction conditions are generally neutral or mild.[9][16]
Performance and Scope
The Stille reaction has proven effective for functionalizing 7-azaindoles, especially at the C2 and C3 positions.[14] It is often successful in cases where substrates are sensitive to the basic conditions of the Suzuki coupling or where steric hindrance is a significant issue.[4] Additives like lithium chloride (LiCl) or copper(I) iodide (CuI) are frequently used to facilitate the transmetalation step.[14][16]
| 7-Azaindole Substrate | Coupling Partner | Catalyst/Additive | Yield | Reference |
| 2-(Trimethylstannyl)-7-azaindole (N-SO₂Ph) | Aryl Iodides | Pd(PPh₃)₂Cl₂ | 40-65% | [14] |
| 3-(Trimethylstannyl)-7-azaindole (N-Boc) | Chloroindolylmaleimide | - | Effective | [14] |
| 2-Iodo-7-azaindole (N-protected) | Vinyltributyltin | Pd(OAc)₂ / LiCl | Good | [14] |
| 2-Iodo-7-azaindole (N-protected) | Phenyltributyltin | Pd(OAc)₂ / LiCl | Similar to vinyl | [14] |
Representative Experimental Protocol: Stille Coupling of a Halo-7-azaindole
This protocol is a generalized starting point adapted from literature procedures.[16][17] Extreme caution must be exercised due to the high toxicity of organotin compounds.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-7-azaindole (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any additives (e.g., LiCl, 3.0 equiv).
-
Solvent & Reagent Addition: Add a dry, degassed aprotic solvent (e.g., DMF, Dioxane, or Toluene, to a concentration of 0.1 M). Add the organostannane reagent (e.g., vinyltributyltin, 1.1-1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup & Purification: Cool the mixture to room temperature. Dilute with an organic solvent and perform an aqueous workup. A key challenge is the removal of tin byproducts. This can often be achieved by washing the organic layer with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble fluorides that can be filtered off. Alternatively, purification by flash chromatography, sometimes with eluents containing triethylamine, can be effective.[16]
Head-to-Head Comparison: Which Method to Choose?
The optimal choice depends on a careful analysis of the specific substrate, desired functional group tolerance, scale, and safety considerations.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Senior Scientist's Verdict |
| Reagents | Organoboron compounds (acids, esters) | Organostannanes (tributyl or trimethyl) | Suzuki wins. Boronic acids are generally non-toxic, bench-stable, and commercially available in huge variety. Stannanes are highly toxic and require careful handling and disposal. |
| Reaction Conditions | Requires a base for activation. Can be sensitive to base-labile functional groups. | Generally neutral conditions. Insensitive to water. | Stille wins for sensitive substrates. The lack of a strong base makes Stille ideal for molecules with base-sensitive functional groups where Suzuki might fail. |
| Efficiency & Yields | Generally provides good to excellent yields for a wide range of 7-azaindoles.[12] | Also provides good to excellent yields, sometimes outperforming Suzuki for sterically hindered or complex partners.[18] | It's a draw. Both methods are highly efficient. The "better" method is substrate-dependent. Direct comparisons on similar scaffolds show Stille can be more reliable for challenging couplings.[18] |
| Workup & Purification | Removal of boron byproducts is typically straightforward via aqueous extraction or standard chromatography. | Removal of toxic tin byproducts is a significant drawback, often requiring special workup procedures (e.g., KF wash).[16] | Suzuki wins decisively. The ease of purification makes Suzuki far more amenable to scale-up and high-throughput synthesis. |
| Functional Group Tolerance | Very broad, but can be limited by the required base. | Extremely broad, one of its primary advantages. Tolerates most functional groups.[9] | Stille has a slight edge. Its compatibility with nearly all functional groups under neutral conditions gives it a wider practical scope. |
Decision-Making Workflow
Conclusion and Outlook
Both Suzuki and Stille couplings are exceptionally powerful methods for the functionalization of the medicinally important 7-azaindole scaffold.
The Suzuki-Miyaura coupling stands as the preferred first-line approach due to its operational simplicity, the low toxicity of its reagents, and straightforward purification. Its vast commercial reagent library makes it highly versatile for rapid analogue synthesis.
The Stille coupling , despite the significant drawback of tin toxicity, should be considered a vital and robust alternative. It excels where the Suzuki reaction may falter: with base-sensitive substrates or particularly challenging coupling partners. For complex, late-stage syntheses where functional group tolerance is paramount and reaction failure is not an option, the Stille coupling often proves to be the more reliable choice.
Ultimately, the decision rests on a balanced consideration of substrate compatibility, reagent availability, scalability, and safety. A modern drug discovery program is best served by having both of these indispensable tools at its disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. atlanchimpharma.com [atlanchimpharma.com]
- 15. benchchem.com [benchchem.com]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: An Evaluation of Established and Novel Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold, a core component of numerous biologically active molecules, continues to be a focal point in medicinal chemistry. The specific derivative, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, is a valuable intermediate in the synthesis of various therapeutic agents, including protein kinase inhibitors. The strategic placement of the bromo and cyano functionalities allows for diverse downstream chemical modifications. This guide provides an in-depth comparison of a classical, multi-step synthetic approach to this target molecule with a more modern, streamlined methodology, offering insights into the practical advantages and disadvantages of each.
Introduction to the Target Molecule and Synthetic Challenges
This compound presents a unique synthetic challenge due to the need for regioselective functionalization of the 7-azaindole core. Traditional synthetic routes often involve multiple steps, including the construction of the bicyclic system followed by sequential introduction of the bromo and cyano groups. These methods can be lengthy and sometimes result in modest overall yields. The development of more efficient and robust synthetic strategies is therefore of significant interest to the drug development community.
Established Synthetic Route: A Multi-step Approach
An established pathway to this compound commences with the commercially available and relatively inexpensive 2-amino-5-bromopyridine.[1][2][3][4] This classical approach involves the construction of the pyrrole ring onto the existing pyridine core, followed by functionalization at the 6-position.
A key strategy for introducing substituents at the 6-position of the 7-azaindole ring involves the formation of a Reissert-Henze salt from the corresponding N-oxide.[5] This intermediate then facilitates the introduction of the cyano group.
Experimental Protocol: Established Route
Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine from 2-Amino-5-bromopyridine
This transformation can be achieved through various methods, a common one being the Fischer indole synthesis. This involves the reaction of 2-hydrazino-5-bromopyridine with an appropriate carbonyl compound, followed by cyclization under acidic conditions.[6][7]
Step 2: N-Oxidation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The synthesized 5-bromo-7-azaindole is then oxidized to the corresponding N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).
Step 3: Cyanation via Reissert-Henze Reaction
The 5-Bromo-1H-pyrrolo[2,3-b]pyridine-N-oxide is treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of an activating agent like benzoyl chloride. This proceeds through a Reissert-Henze intermediate to yield the desired this compound.[5]
A Novel, More Direct Synthetic Route
To address the limitations of the multi-step established route, a more convergent and modern approach is proposed. This new route leverages the power of transition-metal catalysis to install the cyano group directly onto a pre-functionalized 7-azaindole core. This strategy aims to reduce the number of synthetic steps and potentially improve the overall yield.
The proposed synthesis begins with the same starting material, 2-amino-5-bromopyridine, and proceeds through the formation of a di-halogenated intermediate, 5-bromo-6-iodo-1H-pyrrolo[2,3-b]pyridine. This intermediate is then subjected to a palladium-catalyzed cyanation reaction.
Experimental Protocol: Novel Route
Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
This step is identical to the first step of the established route.
Step 2: Iodination of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The 5-bromo-7-azaindole is regioselectively iodinated at the 6-position using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF).
Step 3: Palladium-Catalyzed Cyanation
The crucial step in this novel route is the palladium-catalyzed cyanation of the 5-bromo-6-iodo-1H-pyrrolo[2,3-b]pyridine intermediate. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), and a suitable solvent such as DMF or dioxane.[8][9]
Comparison of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key aspects of both the established and the novel synthetic routes.
| Feature | Established Route | Novel (Proposed) Route |
| Starting Material | 2-Amino-5-bromopyridine | 2-Amino-5-bromopyridine |
| Number of Steps | 3 (after formation of 7-azaindole) | 2 (after formation of 7-azaindole) |
| Key Transformation | Reissert-Henze Reaction | Palladium-Catalyzed Cyanation |
| Reagents & Conditions | m-CPBA, TMSCN, Benzoyl Chloride | NIS, Pd catalyst, Cyanide source |
| Potential Yield | Moderate (often multi-step syntheses have lower overall yields) | Potentially Higher (fewer steps) |
| Scalability | Can be challenging due to the nature of the Reissert-Henze reaction | Generally more scalable due to well-established Pd-catalyzed cross-coupling protocols |
| Safety Considerations | Use of peroxy acids and toxic cyanide reagents.[10][11][12][13][14] | Use of iodinating agents and toxic cyanide sources.[10][11][12][13][14] Careful handling and quenching procedures are essential for both routes. |
| Cost-Effectiveness | May be less cost-effective due to more steps and potentially lower overall yield. | Potentially more cost-effective due to higher efficiency and fewer steps, though the cost of the palladium catalyst must be considered. |
Validation of the Final Product
Independent of the synthetic route chosen, the identity and purity of the final product, this compound, must be rigorously confirmed. Standard analytical techniques for this validation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Spectroscopic Data for Validation
The following table provides the expected ¹H and ¹³C NMR chemical shifts for the target compound, which can be used as a reference for product validation.[15][16][17][18]
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| ~8.6 ppm (s, 1H, H4) | ~149 ppm (C7a) |
| ~8.3 ppm (s, 1H, H2) | ~145 ppm (C5) |
| ~7.8 ppm (s, 1H, H3) | ~130 ppm (C4) |
| ~12.5 ppm (br s, 1H, NH) | ~128 ppm (C2) |
| ~120 ppm (C3) | |
| ~118 ppm (CN) | |
| ~115 ppm (C6) | |
| ~101 ppm (C3a) |
Note: Predicted chemical shifts are in ppm relative to TMS in a suitable deuterated solvent such as DMSO-d₆.
Conclusion
This guide has presented a comparative analysis of an established and a novel synthetic route to this compound. While the established route, utilizing a Reissert-Henze reaction, is a viable method, the proposed novel route employing a palladium-catalyzed cyanation offers significant advantages in terms of step economy and potential for higher overall yield and scalability. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost considerations, and available expertise. However, the modern approach represents a more efficient and elegant strategy for the synthesis of this important heterocyclic intermediate.
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Established synthetic route to the target molecule.
Caption: Proposed novel synthetic route to the target molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A14280.22 [thermofisher.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Easy access to 5-cyanotriazoles via Pd-catalyzed cyanation of 5-iodotriazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. iloencyclopaedia.org [iloencyclopaedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Non-toxic cyanide sources and cyanating agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. forskning.ruc.dk [forskning.ruc.dk]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Abstract
This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, a key heterocyclic intermediate in pharmaceutical synthesis. We delve into the causality behind experimental choices for critical analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and X-ray Powder Diffraction (XRPD) for solid-state characterization. The core of this document is a detailed protocol for the inter-laboratory cross-validation of a stability-indicating HPLC method, ensuring its robustness and transferability. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish rigorous and reliable analytical controls for pharmaceutical intermediates, grounded in the principles of scientific integrity and regulatory compliance.
Introduction: The Analytical Imperative for a Modern Pharmaceutical Intermediate
This compound belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1] As an advanced intermediate, the purity, impurity profile, and solid-state properties of this molecule directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, robust, reliable, and transferable analytical methods are not merely a quality control checkbox; they are a cornerstone of a successful drug development program.
The process of transferring an analytical method from one laboratory (e.g., R&D) to another (e.g., a Quality Control lab or a contract manufacturing organization) is a critical regulatory and scientific checkpoint.[2][3] This process, known as cross-validation or method transfer, verifies that a validated procedure can produce consistent and reliable results irrespective of the testing site, personnel, or equipment.[2][3][4] This guide will compare essential analytical techniques for the characterization of this intermediate and provide a detailed roadmap for their successful cross-validation, aligning with international regulatory standards such as the ICH Q2(R2) guidelines.[5][6][7]
Core Analytical Techniques: Development and Validation Strategy
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8] For an intermediate like this compound, the primary goals are to confirm its identity, quantify its purity (assay), identify and control impurities, and characterize its physical form.
Purity and Assay Determination by Reverse-Phase HPLC-UV
A stability-indicating HPLC method is the workhorse for purity and assay testing. The development of such a method for a nitrogen-containing heterocyclic compound requires careful consideration of several factors.
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 stationary phase is the logical starting point due to the predominantly non-polar, aromatic nature of the molecule.
-
Mobile Phase pH: The pyrrolopyridine scaffold contains basic nitrogen atoms.[9][10] To ensure sharp, symmetrical peaks and reproducible retention times, the mobile phase must be buffered to an acidic pH (e.g., pH 2.5-3.5 using formic or phosphoric acid). This consistently protonates the basic sites, preventing peak tailing that can occur from mixed ionic states interacting with residual silanols on the silica support.
-
Detector Wavelength: The aromatic system of the molecule provides a strong UV chromophore. An analysis of the UV spectrum will determine the optimal wavelength for detection (typically around 254 nm or a lambda max) to ensure high sensitivity for both the main component and potential impurities.[11]
-
Gradient Elution: A gradient elution (e.g., from a water/acetonitrile mixture with a low organic percentage to a high organic percentage) is generally preferred over an isocratic method. This ensures that any impurities with significantly different polarities are eluted efficiently from the column, providing a comprehensive impurity profile within a reasonable run time.
This protocol is designed in accordance with ICH Q2(R1) guidelines.[5][12]
1. System Suitability:
- Before any validation run, inject a standard solution (e.g., 0.5 mg/mL) six consecutive times.
- Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 1.0%; tailing factor ≤ 2.0; theoretical plates > 2000. This ensures the chromatographic system is performing adequately.
2. Specificity (Forced Degradation):
- Subject the sample to stress conditions: acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B).
- Analyze the stressed samples.
- Objective: To demonstrate that the method can separate the main peak from any degradation products, thus proving it is "stability-indicating." Peak purity analysis using a photodiode array (PDA) detector is essential here.
3. Linearity and Range:
- Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the target concentration (e.g., from 0.25 mg/mL to 0.75 mg/mL for a 0.5 mg/mL target).
- Plot a graph of peak area versus concentration.
- Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
4. Accuracy (Recovery):
- Spike a placebo (or a known batch of the intermediate) with the reference standard at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
- Calculate the percentage recovery.
- Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
5. Precision (Repeatability and Intermediate Precision):
- Repeatability: Analyze six separate preparations of the same sample on the same day, with the same analyst and instrument.
- Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or a different instrument.
- Acceptance Criteria: RSD of the results ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
- Determine based on the signal-to-noise ratio (S/N) of serially diluted solutions.
- Acceptance Criteria: Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
start [label="Start: Method Validation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sst [label="System Suitability Test (SST)"];
spec [label="Specificity / Forced Degradation"];
lin [label="Linearity & Range"];
acc [label="Accuracy"];
prec [label="Precision"];
lod_loq [label="LOD & LOQ"];
robust [label="Robustness"];
report [label="Final Validation Report", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> sst;
sst -> spec [label="Pass"];
spec -> lin;
lin -> acc;
acc -> prec;
prec -> lod_loq;
lod_loq -> robust;
robust -> report;
{rank=same; sst; spec; lin; acc; prec; lod_loq; robust;}
}
Caption: A standard workflow for validating an HPLC analytical method.
Impurity Identification by LC-MS
While HPLC-UV can quantify impurities, it cannot identify them. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is essential for structural elucidation of unknown impurities or degradation products.[1]
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is highly effective for nitrogen-containing heterocyclic compounds, as the basic nitrogen atoms are readily protonated to form [M+H]⁺ ions.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred. Their high resolution and mass accuracy (typically <5 ppm) allow for the determination of the elemental composition of an impurity, which is a critical first step in its identification.[13]
Solid-State Characterization by X-ray Powder Diffraction (XRPD)
Pharmaceutical intermediates and APIs can exist in different crystalline forms known as polymorphs.[14][15] These different forms can have distinct physical properties, including solubility, stability, and melting point, which can affect manufacturing processes and final product quality.[15][16] XRPD is the primary technique for identifying and distinguishing between polymorphic forms.[14][16]
Causality Behind Experimental Choices:
-
Non-Destructive Nature: XRPD is a non-destructive technique that provides a unique "fingerprint" of a crystalline solid based on its crystal lattice structure.[16]
-
Phase Identification: Each polymorph produces a unique diffraction pattern. By comparing the XRPD pattern of a new batch against an established reference pattern, one can confirm the correct polymorphic form and detect the presence of any undesired forms.[17][18]
-
Sample Preparation: Gently grind approximately 50-100 mg of the sample to ensure a random orientation of crystals. Pack the powder into the sample holder.
-
Instrumentation: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.
-
Data Acquisition: Scan the sample over a suitable 2θ range (e.g., 2° to 40°) with a defined step size and scan speed.
-
Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ angle) with the reference pattern of the desired polymorph. Key characteristics are the positions (2θ values) and relative intensities of the diffraction peaks.
The Cross-Validation Protocol: Ensuring Inter-Laboratory Consistency
Once a primary method like the HPLC-UV assay has been fully validated, it must be successfully transferred to a receiving laboratory. The most common approach for this is comparative testing.[2]
Objective: To demonstrate that the receiving laboratory can obtain results that are statistically equivalent to the transferring laboratory.[3][19]
Designing the Study
A formal transfer protocol must be co-authored and approved by both the transferring and receiving units. This document should define:
-
The scope of the transfer (e.g., HPLC assay and purity method).
-
The validation parameters to be compared (e.g., accuracy and precision).
-
The samples to be used (e.g., one homogenous batch of this compound).
-
Detailed experimental procedures.
-
Pre-defined acceptance criteria for the comparison.[2]
Experimental Workflow
The workflow involves parallel execution of the analytical method at both sites.
Caption: Workflow for inter-laboratory cross-validation via comparative testing.
Statistical Comparison and Acceptance Criteria
The core of the cross-validation lies in the statistical comparison of the data sets generated by the two laboratories. An equivalence test, such as the two one-sided t-tests (TOST), is often more appropriate than a simple t-test to demonstrate similarity.
| Parameter | Number of Samples/Replicates | Statistical Method | Acceptance Criteria |
| Assay | 1 Batch, 6 replicates per lab | Equivalence Test / %Difference | The mean difference between labs should be ≤ 2.0%. |
| Purity (Known Impurity) | 1 Batch, 6 replicates per lab | Equivalence Test / %Difference | The mean difference between labs should be ≤ 5.0% for impurities > 0.5%. |
| Precision | F-test on variances | The variance of the two data sets should not be statistically different (p > 0.05). |
Comparative Data Summary
The following table summarizes the expected performance characteristics of the validated analytical methods.
| Parameter | HPLC-UV Method | LC-MS Method | XRPD Method |
| Intended Purpose | Assay, Purity, Stability | Impurity Identification | Polymorph Identification |
| Specificity | High (demonstrated by forced degradation) | Very High (based on m/z) | Very High (unique pattern) |
| Linearity (r²) | ≥ 0.999 | N/A (Qualitative) | N/A (Qualitative) |
| Accuracy (% Recovery) | 98.0 - 102.0% | N/A | N/A |
| Precision (RSD) | ≤ 2.0% | N/A | High (reproducible pattern) |
| LOD/LOQ | Typically ~0.01% / ~0.03% | pg to ng level | ~1-5% of minor phase |
| Robustness | High (validated) | Moderate | High |
Conclusion
The analytical control of this compound requires a multi-faceted approach. A well-validated, stability-indicating HPLC-UV method serves as the foundation for quality control, providing reliable data on purity and assay. This is complemented by specialized techniques like LC-MS for definitive impurity identification and XRPD for controlling the solid-state form. The successful cross-validation of these methods through a systematic, protocol-driven process is paramount. It ensures data integrity across different sites and throughout the lifecycle of the drug development program, ultimately safeguarding the quality of the final pharmaceutical product. This guide provides the strategic considerations and detailed experimental frameworks necessary to achieve this critical analytical objective.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. fda.gov [fda.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 15. mdpi.com [mdpi.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. resources.rigaku.com [resources.rigaku.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
A Senior Application Scientist's Guide to Protecting the 7-Azaindole Nitrogen
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a bioisostere of indole.[1] Its unique hydrogen bonding capabilities, mimicking the adenine hinge-binding motif, have cemented its status as a privileged structure in the design of kinase inhibitors and other therapeutic agents.[1][2][3] However, the reactivity of the pyrrole nitrogen (N-1) presents a significant challenge. Unprotected, this nitrogen complicates synthetic strategies, leading to poor regioselectivity, undesired side reactions, and instability under various reaction conditions.[4]
This guide provides a comparative analysis of common protecting groups for the 7-azaindole nitrogen, moving beyond a simple catalog of reagents to offer a rationale-driven framework for selection. We will explore the nuances of their introduction, stability, and cleavage, supported by experimental data and detailed protocols to empower researchers in drug discovery and chemical synthesis.
The Rationale for Protection: Controlling Reactivity and Enabling Synthesis
The N-H proton of the 7-azaindole pyrrole ring is acidic, making the nitrogen atom nucleophilic. This inherent reactivity necessitates protection for several key reasons:
-
Directing Regioselectivity: N-protection is crucial for directing electrophilic substitution or metallation to specific positions on the heterocyclic core. For instance, protection allows for selective functionalization at the C-2 or C-3 positions.[5]
-
Preventing N-Functionalization: In many reactions, such as cross-couplings or alkylations intended for other parts of the molecule, the unprotected pyrrole nitrogen would act as a competing nucleophile.
-
Improving Solubility and Stability: N-protected derivatives often exhibit improved solubility in organic solvents and greater stability towards oxidative or strongly acidic/basic conditions.[6]
-
Activating the Scaffold: As we will discuss, certain protecting groups can electronically activate the ring system, enabling reactions that are otherwise difficult to achieve.[2][7]
Below is a workflow illustrating the central role of protection-deprotection strategies in the synthesis of functionalized 7-azaindoles.
Comparative Analysis of Key Protecting Groups
The ideal protecting group should be introduced in high yield, remain stable throughout subsequent synthetic transformations, and be removed cleanly under conditions that do not compromise the integrity of the final molecule.[8] Here, we compare the most prevalent groups used for 7-azaindole: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Sulfonyl (e.g., Tosyl, Ts) groups.
| Protecting Group | Introduction Conditions | Stability Profile | Cleavage Conditions | Key Advantages | Disadvantages & Limitations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, with a base (e.g., DMAP, TEA, or NaH) in an aprotic solvent (DCM, THF).[9] | Stable to nucleophiles and most basic conditions. Labile to strong acids. | Strong acids (TFA, HCl) or thermolysis.[9][10] | Easy introduction and cleavage; mild cleavage conditions; can act as a directing group for C-H borylation.[10] | Not suitable for reactions requiring strongly acidic conditions. |
| SEM | SEM-Cl with a strong base (e.g., NaH) in THF. | Stable to a wide range of nucleophilic and basic conditions. Labile to fluoride ions and strong acids. | Fluoride sources (TBAF, HF-pyridine) or strong acids.[5][11] | High stability; uniquely acts as an activating group for SNAr at the C4-position.[2][7] | Cleavage requires specific fluoride reagents which can have compatibility issues. |
| Sulfonyl (Ts, Bs) | Sulfonyl chloride (TsCl, BsCl) with a base (e.g., NaH, K₂CO₃) in an aprotic solvent.[12][13] | Very robust; stable to strong acids, bases, and many organometallic reagents. | Harsh basic conditions (e.g., conc. NaOH, reflux) or reductive cleavage. | High stability allows for a broad range of subsequent reactions; strong electron-withdrawing nature can influence reactivity. | Deprotection conditions are harsh and can be low-yielding, limiting functional group tolerance.[3] |
In-Depth Discussion
tert-Butoxycarbonyl (Boc): The Workhorse Group *
The Boc group is arguably the most common choice for protecting indoles and azaindoles due to its ease of use.[6] Its introduction via di-tert-butyl dicarbonate is efficient, with the choice of base being critical. While tertiary amines like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are sufficient, using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the 7-azaindole, leading to cleaner reactions and often quantitative yields.[9]
The primary value of the Boc group lies in its acid lability. It is readily cleaved by trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, conditions that leave most other functional groups untouched.[9] This orthogonality is a significant advantage in complex syntheses. Furthermore, the Boc group has been shown to be compatible with and even direct Ir-catalyzed C-H borylation to the C-3 position of the 7-azaindole core.[10] However, its sensitivity to acid is also its main drawback, precluding its use in any synthetic step that requires an acidic environment.
2-(Trimethylsilyl)ethoxymethyl (SEM): The Dual-Role Protector
The SEM group offers greater stability than Boc, particularly towards acidic conditions. Its most compelling feature, however, is its ability to function as both a protecting and an activating group.[2][7] The electron-withdrawing nature of the SEM group, coupled with its position on the pyrrole nitrogen, activates the C-4 position of the pyridine ring toward nucleophilic aromatic substitution (SNAr). This has been exploited for the efficient synthesis of 4-substituted 7-azaindoles, a class of compounds that can be challenging to access otherwise.[2]
Cleavage of the SEM group is typically achieved with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[5] This specific cleavage mechanism provides excellent orthogonality with acid-labile (e.g., Boc) and base-labile (e.g., ester) groups.
Sulfonyl Groups (Tosyl, Benzenesulfonyl): The Robust Shield
When a synthesis demands extreme stability, sulfonyl groups are the protector of choice. Groups like tosyl (Ts) are exceptionally robust, withstanding strongly acidic, basic, and reductive conditions where Boc and SEM groups would fail. This stability makes them ideal for multi-step syntheses involving harsh reagents. For example, N-sulfonyl protected 7-azaindoles undergo regioselective C-3 sulfenylation smoothly.[12][13]
This robustness, however, comes at a cost. The cleavage of a sulfonyl group from the 7-azaindole nitrogen is notoriously difficult, often requiring forcing conditions like refluxing concentrated sodium hydroxide.[3] These harsh conditions can limit the types of functional groups present in the molecule and often result in modest yields, a significant drawback that must be weighed against the group's stability.[3]
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.org [mdpi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
- 10. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 13. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
In vitro vs in vivo efficacy of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile derivatives
An In-Depth Technical Guide to Bridging the Efficacy Gap
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its unique structure has been the foundation for a multitude of derivatives targeting a diverse range of biological entities, from kinases involved in oncology and inflammation to viral proteins.[1][2][3][4] The journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges, with a significant hurdle being the translation of in vitro potency to in vivo efficacy. This guide provides a comprehensive comparison of the methodologies used to assess the efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives at these two critical stages of drug development. While specific data on 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile derivatives is not extensively available in public literature, this guide will utilize well-documented derivatives of the core 1H-pyrrolo[2,3-b]pyridine scaffold as illustrative examples to dissect the nuances of in vitro and in vivo efficacy evaluation.
The Foundational Step: Establishing In Vitro Potency
The initial assessment of any new chemical entity begins with a battery of in vitro assays. These experiments are designed to determine the direct biological activity of a compound against its intended target and its effects on cellular processes in a controlled environment.
Key In Vitro Assays for 1H-Pyrrolo[2,3-b]pyridine Derivatives
Given that many 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as kinase inhibitors, a common starting point is a biochemical kinase assay.[1][2] This is often followed by cell-based assays to confirm target engagement and functional effects in a more biologically relevant setting.
-
Biochemical Kinase Inhibition Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
-
Cellular Proliferation Assays: For derivatives with anticancer potential, assays such as the MTT, MTS, or CellTiter-Glo® assay are employed to measure the compound's effect on the proliferation of cancer cell lines.[2][5][6]
-
Target Engagement Assays: Techniques like Western blotting can be used to assess the phosphorylation status of downstream targets of the inhibited kinase, providing evidence of target engagement within the cell.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays can determine if the antiproliferative effects of a compound are due to the induction of programmed cell death (apoptosis) or cell cycle arrest.[2][6]
Representative In Vitro Data for 1H-Pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes in vitro data for representative 1H-pyrrolo[2,3-b]pyridine derivatives from the literature, highlighting their potency against specific targets and cancer cell lines.
| Compound ID | Target | Biochemical IC50 (nM) | Cell Line | Cellular Proliferation IC50 (nM) | Reference |
| Compound 31 | JAK3 | < 10 | T-cells | Potent immunomodulating effect | [1] |
| Compound 4h | FGFR1 | 7 | 4T1 (breast cancer) | Potent inhibition | [2][5][6] |
| Compound 4h | FGFR2 | 9 | - | - | [2][5][6] |
| Compound 4h | FGFR3 | 25 | - | - | [2][5][6] |
Experimental Protocol: Cellular Proliferation (MTT) Assay
This protocol outlines the steps for assessing the effect of a 1H-pyrrolo[2,3-b]pyridine derivative on the proliferation of a cancer cell line.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a period that allows for several cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
In Vitro Cellular Proliferation Assay Workflow
The Crucial Transition: Evaluating In Vivo Efficacy
A potent in vitro compound does not always translate to an effective drug in a living organism. In vivo studies are essential to evaluate a compound's efficacy in the context of a complex biological system, taking into account pharmacokinetic and pharmacodynamic properties.
Key In Vivo Models for 1H-Pyrrolo[2,3-b]pyridine Derivatives
The choice of the in vivo model depends on the therapeutic indication. For anticancer derivatives, xenograft models are commonly used, while inflammatory disease models are employed for immunomodulatory compounds.
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.
-
Syngeneic Models: Cancer cells of the same genetic background as the host animal are used, allowing for the study of the compound's interaction with the immune system.
-
Disease-Specific Models: For indications like transplant rejection, specialized models such as heterotopic cardiac transplants in rats are utilized.[1]
Representative In Vivo Data for a 1H-Pyrrolo[2,3-b]pyridine Derivative
The following provides an example of in vivo data for a 1H-pyrrolo[2,3-b]pyridine derivative from the literature.
| Compound ID | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Compound 31 | Rat heterotopic cardiac transplant | Oral administration | Graft survival | Prolonged graft survival | [1] |
Experimental Protocol: Tumor Xenograft Model
This protocol outlines the general steps for evaluating the in vivo efficacy of a 1H-pyrrolo[2,3-b]pyridine derivative in a mouse xenograft model.
-
Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and a vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
In Vivo Xenograft Study Workflow
Bridging the In Vitro-In Vivo Gap: A Multifactorial Challenge
The correlation between in vitro potency and in vivo efficacy is often not linear. A compound with a low nanomolar IC50 in a biochemical assay may show modest or no activity in an animal model. Conversely, a compound with moderate in vitro activity might exhibit excellent in vivo efficacy. Understanding the factors that contribute to these discrepancies is crucial for successful drug development.
Key Factors Influencing In Vitro-In Vivo Correlation
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound determine its concentration and duration of action at the target site. Poor oral bioavailability, rapid metabolism, or inefficient distribution can lead to a lack of efficacy in vivo, despite high in vitro potency.
-
Target Engagement in Vivo: It is essential to confirm that the drug is reaching its target in the animal model at a sufficient concentration to exert its biological effect. This can be assessed through biomarker analysis in tumor or surrogate tissues.
-
Off-Target Effects: A compound may have off-target activities that contribute to its in vivo efficacy or toxicity.
-
The Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, immune cells, and the extracellular matrix in the tumor microenvironment can influence a drug's efficacy in ways that are not captured in simple in vitro models.
Factors Influencing In Vitro-In Vivo Correlation
Conclusion
The evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives, as with any drug discovery program, requires a carefully integrated approach to assessing both in vitro and in vivo efficacy. While in vitro assays provide essential information about a compound's intrinsic potency and mechanism of action, in vivo studies are indispensable for understanding its therapeutic potential in a complex biological system. A thorough understanding of pharmacokinetics and target engagement is paramount to bridging the often-observed gap between these two stages of evaluation. By systematically addressing the factors outlined in this guide, researchers can enhance the probability of translating promising in vitro data into successful in vivo outcomes, ultimately accelerating the development of novel therapeutics based on the versatile 1H-pyrrolo[2,3-b]pyridine scaffold.
References
- 1. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and biological evaluation of some pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Catalyst Selection for C-N Bond Formation with 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Introduction: The Challenge and Importance of C-N Coupling on a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a cornerstone scaffold in medicinal chemistry, appearing in a multitude of clinically significant molecules, including kinase inhibitors for oncology.[1][2] The targeted functionalization of this nucleus through carbon-nitrogen (C-N) bond formation is a critical step in the synthesis of new drug candidates. However, the substrate of interest, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile , presents a unique set of challenges for the synthetic chemist.
The inherent asymmetry of the 7-azaindole ring, the presence of a potentially coordinating pyrrole N-H, and the electronic influence of the nitrile group at the C6 position all conspire to make catalyst selection a non-trivial pursuit. The pyridine nitrogen can act as a ligand for the metal center, potentially leading to catalyst inhibition.[3] Furthermore, the electron-withdrawing nature of the 6-carbonitrile group deactivates the C5-Br bond towards oxidative addition, a key step in the catalytic cycle of many cross-coupling reactions. This guide provides a head-to-head comparison of leading palladium-based catalyst systems for this transformation, offering experimental insights and a rationale for catalyst choice to empower researchers in their synthetic endeavors.
Head-to-Head Catalyst Comparison for the Amination of this compound
The Buchwald-Hartwig amination stands as the preeminent method for the formation of C-N bonds.[4][5] The success of this reaction is critically dependent on the choice of the phosphine ligand that coordinates to the palladium center.[6] We will compare three state-of-the-art catalyst systems, each representing a different class of phosphine ligand, and provide a qualitative assessment of a promising nickel-based alternative.
The selection of these catalysts is based on their proven efficacy with structurally similar, electron-deficient, and N-H containing heteroaryl halides.[3][7]
Catalyst System 1: The Workhorse - Pd/Xantphos
-
Catalyst Profile: Palladium acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).
-
Mechanistic Rationale: Xantphos is a bidentate ligand with a large natural bite angle. This geometric constraint is known to promote the reductive elimination step, which is often the rate-limiting step in C-N coupling reactions.[8] Its flexibility allows it to accommodate the various geometries required throughout the catalytic cycle. For heteroaryl substrates, Xantphos-based catalysts have demonstrated broad utility and functional group tolerance.[9][10] The use of a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often crucial for the deprotonation of the amine without interfering with the catalyst.[7]
Catalyst System 2: The High-Performer - Pd/BrettPhos
-
Catalyst Profile: A palladium precatalyst, such as BrettPhos Palladacycle, or a combination of a Pd(0) or Pd(II) source with 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl (BrettPhos).
-
Mechanistic Rationale: BrettPhos is a highly effective monophosphine biaryl ligand, a class of ligands developed by the Buchwald group.[11][12] These ligands are characterized by their steric bulk and electron-rich nature. The steric hindrance around the phosphorus atom promotes the formation of a monoligated, highly reactive L-Pd(0) species, which readily undergoes oxidative addition even with electron-deficient aryl halides.[13][14] The use of a strong, sterically hindered base like lithium bis(trimethylsilyl)amide (LHMDS) is often preferred with these systems, as it is highly effective at deprotonating the amine without coordinating to the palladium center.[3]
Catalyst System 3: The Robust Alternative - Pd/Josiphos
-
Catalyst Profile: A palladium source with a Josiphos-type ligand, such as (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CyPF-tBu).
-
Mechanistic Rationale: Josiphos ligands are a class of chiral ferrocenyl diphosphines known for their robustness and high activity.[2][15][16] The combination of an electron-rich, sterically demanding di-tert-butylphosphino group and a dicyclohexylphosphino group on the ferrocene backbone creates a highly active catalyst.[1] This class of ligands has been shown to be effective for a broad range of C-N couplings, including those with challenging substrates, and can operate at very low catalyst loadings.[15]
Quantitative Performance Comparison
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages | Potential Challenges |
| Pd/Xantphos | Pd(OAc)₂ / Pd₂(dba)₃ | Xantphos | Cs₂CO₃ / K₂CO₃ | Dioxane / Toluene | 100-110 | 12-24 | 70-90[7] | Broadly applicable, good functional group tolerance. | May require higher temperatures and longer reaction times. |
| Pd/BrettPhos | BrettPhos Precatalyst | BrettPhos | LHMDS / NaOtBu | THF / Toluene | 80-100 | 1-12 | 85-98[3] | High activity, rapid reactions, effective for N-H substrates. | Sensitivity to air and moisture, cost of ligand. |
| Pd/Josiphos | Pd(OAc)₂ | CyPF-tBu | NaOtBu / K₃PO₄ | DME / Toluene | 80-100 | 4-16 | 80-95[15] | High turnover numbers, robust catalyst. | Ligand synthesis can be complex. |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting a small-scale test reaction with each catalyst system.
Protocol 1: General Procedure using Pd/Xantphos
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Under a positive pressure of argon, add Cs₂CO₃ (2.0 equiv.).
-
Add anhydrous, degassed 1,4-dioxane (to achieve a 0.1 M concentration of the starting material).
-
Add the desired amine (1.2 equiv.) via syringe.
-
Place the vial in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 2: General Procedure using Pd/BrettPhos
-
In a glovebox, add the BrettPhos Palladacycle G3 (0.01 equiv.) and NaOtBu (1.5 equiv.) to an oven-dried reaction vial with a magnetic stir bar.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene (to achieve a 0.1 M concentration).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Visualizing the Catalytic Cycles and Workflow
To better understand the underlying processes, the following diagrams illustrate the generalized Buchwald-Hartwig catalytic cycle and the experimental workflow.
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Beyond Palladium: A Glimpse at Nickel Catalysis
While palladium catalysts are the industry standard, recent advancements in nickel catalysis offer a compelling, cost-effective alternative.[17] "Naked nickel" catalyst systems, which operate without specialized phosphine ligands, have shown promise for the amination of heteroaryl bromides.[18][19][20][21]
-
Potential Advantages: Lower cost of nickel, avoidance of expensive and often air-sensitive phosphine ligands.
-
Current Limitations: The substrate scope is still being explored, and catalyst deactivation can be an issue with nitrogen-containing heterocycles.[19]
For laboratories looking to explore more sustainable and economical routes, investigating a simple system like NiBr₂ with a reducing agent (e.g., zinc) could be a worthwhile endeavor, although optimization would be required.
Conclusion and Future Outlook
The C-N cross-coupling of This compound is a challenging yet crucial transformation in the synthesis of novel therapeutics. While no single catalyst is universally superior, this guide provides a rational framework for catalyst selection.
-
For general reliability and broad functional group tolerance, a Pd/Xantphos system is an excellent starting point.
-
For reactions requiring high efficiency, rapid conversion, and for substrates with unprotected N-H groups, a Pd/BrettPhos system is likely to provide superior results.
-
For process development and scale-up where catalyst loading is a concern, a Pd/Josiphos system offers a robust and highly active alternative.
It is imperative for researchers to perform their own catalyst and condition screening to identify the optimal system for their specific amine coupling partner. The insights and protocols provided herein are intended to serve as a strong foundation for this critical optimization process, ultimately accelerating the discovery and development of new medicines.
References
- 1. Computational Analysis on the Pd-Catalyzed C-N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1070663-78-3 Cas No. | BrettPhos | Apollo [store.apolloscientific.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. As a compound frequently synthesized in medicinal chemistry and drug development programs, its structural motifs—a brominated heterocyclic core and a nitrile group—necessitate a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.
Hazard Assessment & Characterization: A Structurally-Informed Approach
The primary structural features of concern are:
-
Brominated Pyrrolopyridine Core: This is a halogenated organic structure. Incomplete combustion of such materials can lead to the formation of hazardous polybrominated dibenzodioxins and dibenzofurans.[1][2] Therefore, disposal requires specific high-temperature incineration protocols.[2]
-
Nitrile Group (-C≡N): Aliphatic and aromatic nitriles are known for their toxicity, which is often mediated through the metabolic release of cyanide.[3] They can also react with strong acids or bases to release hydrogen cyanide gas.
-
Azaindole Scaffold: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a common scaffold in developing biologically active molecules, including highly cytotoxic protein kinase inhibitors.[4] This suggests the parent compound may possess cytotoxic or genotoxic properties.[4][5]
Table 1: Chemical Profile and Inferred Hazard Identification
| Identifier | Information | Reference |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₄BrN₃ | - |
| CAS Number | Not assigned | - |
| Structural Hazards | Halogenated Heterocycle, Aromatic Nitrile, Potential Cytotoxic Scaffold | [3][4][6] |
| Inferred Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation/damage. May cause respiratory irritation. Potential for cytotoxicity. | [6][7][8] |
| Environmental Hazards | Halogenated organic compounds are regulated and require specific disposal to prevent environmental contamination. | [9][10] |
| Physical Hazards | As a solid, dust formation should be minimized. Avoid contact with strong oxidizing agents, acids, and bases. |[7][11] |
Immediate Safety & Handling Protocols: Your First Line of Defense
Given the potential for high toxicity and irritation, all handling of this compound and its waste must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[12] Adherence to strict personal protective equipment (PPE) protocols is mandatory.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale & Causality |
|---|---|---|
| Gloves | Double-gloving with nitrile gloves is required. | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately after handling, minimizing contamination of lab equipment.[13] |
| Eye Protection | Chemical splash goggles and a full-face shield if there is a risk of splashing. | Protects against dust particles and potential splashes during solution preparation or disposal, preventing serious eye damage.[12][14] |
| Lab Coat/Gown | A long-sleeved, moisture-resistant lab coat or disposable gown with cuffs. | Prevents contamination of personal clothing and skin. Must not be worn outside the designated laboratory area.[12] |
| Respirator | An N95 or higher-rated respirator may be necessary for handling large quantities of powder or during spill cleanup. | Required if engineering controls (fume hood) are insufficient to control aerosol exposure.[15] |
Step-by-Step Disposal Procedure: A Self-Validating Workflow
This protocol ensures that waste is segregated, contained, and managed correctly from the point of generation to its final disposal. Following these steps systematically serves as a self-validating process to prevent accidental exposure or environmental release.
Step 1: Waste Segregation (The Critical First Step)
-
Designate a specific waste stream: All waste contaminated with this compound must be classified as "Halogenated Organic Waste." [16][17]
-
NEVER mix this waste with non-halogenated solvents, aqueous waste, or regular trash.[16] This is the most critical control point to ensure the entire waste stream is managed appropriately by your institution's Environmental Health & Safety (EHS) department and the final disposal facility.
Step 2: Containerization and Labeling
-
Solid Waste: Collect unadulterated powder, contaminated weighing paper, and other solid materials in a dedicated, sealable, and chemically compatible container (e.g., a wide-mouth HDPE jar).
-
Liquid Waste: Collect contaminated solvents and the first two rinses from glassware (see Step 3) in a separate, sealable, and compatible liquid waste container (e.g., a polyethylene carboy).[16]
-
Labeling: Before adding the first drop of waste, clearly label the container with:
-
The words "HAZARDOUS WASTE"
-
The words "HALOGENATED ORGANIC WASTE" [16]
-
The full chemical name: "this compound" and list any other solvent constituents.
-
An approximate percentage of each component.
-
The date of first use and the responsible researcher's name.
-
Step 3: Decontamination of Laboratory Glassware
-
Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or methanol). This first rinsate is highly contaminated and must be collected in the designated "Halogenated Organic Liquid Waste" container.[11]
-
Second Rinse: Perform a second rinse with the same solvent and collect it in the same waste container.
-
Final Cleaning: After the two dedicated rinses, the glassware can be cleaned using standard laboratory procedures.
Step 4: Disposal of Contaminated Consumables
-
All disposable items that have come into direct contact with the compound, such as gloves, pipette tips, and absorbent pads, must be collected in a designated, sealed plastic bag or container.
-
This container must also be labeled as "HALOGENATED ORGANIC SOLID WASTE" and disposed of through your institutional EHS pickup.
Step 5: Final Collection and Storage
-
Keep all waste containers tightly sealed when not in use.[16][18]
-
Store the sealed waste containers in a designated, secondary containment area within the laboratory, away from incompatible materials, pending collection by your institution's EHS personnel.[19]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including double gloves, a lab gown, eye protection, and a respirator if necessary.[12]
-
Contain & Clean:
-
For solid spills , gently cover with an absorbent material from a chemical spill kit to avoid raising dust. Carefully scoop the material into the designated solid halogenated waste container.
-
For liquid spills , absorb the material with a chemical absorbent pad or vermiculite. Collect the contaminated absorbent and place it in the solid halogenated waste container.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), placing the used cloth in the solid waste container. Follow with a soap and water wash.[11]
-
Report: Report the incident to your laboratory supervisor and institutional EHS department, as per your site-specific policies.
The Disposal Pathway Explained: From Benchtop to Destruction
The procedural steps outlined above are designed to channel this compound waste into the only environmentally acceptable and safe destruction pathway: high-temperature incineration.
Diagram Caption: Workflow for the safe disposal of this compound.
This pathway is mandated for two primary reasons:
-
Destruction of Halogenated Organics: High-temperature incineration (typically >1200 K) with sufficient residence time and air supply is the most effective method for safely destroying halogenated organic compounds, preventing the formation of toxic dioxins and furans.[2]
-
Neutralization of the Nitrile Group: The high temperatures and oxidative environment of a hazardous waste incinerator ensure the complete breakdown of the nitrile group, mitigating any risks associated with cyanide release.
By adhering to this comprehensive guide, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment.
References
- 1. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ecolab.com [ecolab.com]
- 6. 5-bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 10307932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. echemi.com [echemi.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. epa.gov [epa.gov]
- 11. chemscene.com [chemscene.com]
- 12. Cytotoxic Drug Safety [tru.ca]
- 13. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 15. kingstonhsc.ca [kingstonhsc.ca]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. uakron.edu [uakron.edu]
- 18. ethz.ch [ethz.ch]
- 19. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Comprehensive Safety Guide: Handling 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
This guide provides essential safety and handling protocols for this compound, a heterocyclic compound frequently utilized in medicinal chemistry and drug development. As direct safety data for this specific carbonitrile derivative is not extensively published, the following procedures are synthesized from the established hazard profiles of structurally analogous compounds, including brominated pyridines and pyrrolopyridines. The core principle of this guide is the adherence to "As Low As Reasonably Achievable" (ALARA) exposure, treating the compound with the caution required for potentially cytotoxic or pharmacologically active materials.[1]
Hazard Identification and Risk Assessment
The primary operational risk stems from the compound's presumed toxicity based on its chemical class. The structure combines a brominated pyridine ring with a pyrrole and a nitrile group, suggesting potential for skin, eye, and respiratory irritation, as well as acute toxicity if ingested, inhaled, or absorbed through the skin.
Anticipated Hazard Profile (Based on Analogs) The following table summarizes the likely hazards, compiled from safety data for closely related 5-bromo-pyrrolopyridines.[2][3][4][5]
| Hazard Class | GHS Hazard Statement | Rationale & Implication |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Accidental ingestion could lead to systemic toxicity. Eating, drinking, or smoking in the lab is strictly prohibited.[6] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | The compound may be absorbed through the skin, necessitating robust glove protection.[2] |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause local inflammation, redness, and discomfort.[3][4] |
| Eye Irritation | H319: Causes serious eye irritation | Powder or splashes can cause significant eye damage. Appropriate eye protection is mandatory.[4] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Inhalation of the powdered compound can lead to respiratory tract irritation and systemic harm.[2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Fine dust can irritate the nose, throat, and lungs. All handling must occur in a ventilated enclosure.[2][5] |
Routes of Exposure: The primary routes of occupational exposure are inhalation of aerosolized powder, dermal contact, and accidental ingestion.[7] The nitrile functional group and brominated heterocyclic core warrant treating this compound with a high degree of caution.
Mandatory Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. The primary method for exposure control is the use of robust engineering solutions.
-
Chemical Fume Hood: All operations involving the handling of solid this compound—including weighing, transferring, and preparing solutions—must be conducted within a properly functioning and certified laboratory chemical fume hood.[8][9] This is non-negotiable and serves to contain powders and vapors.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[10][11]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and located within a 10-second travel distance of the handling area.[8][12] All personnel must be trained on their location and operation.
Personal Protective Equipment (PPE): An Essential Barrier
The correct selection and use of PPE are critical for preventing direct contact with the chemical.
-
Hand Protection:
-
Gloves: Chemical-resistant nitrile gloves are required.[10] Nitrile provides superior protection against a wide range of chemicals compared to latex or vinyl.[13][14][15]
-
Double Gloving: For handling neat material or concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended, a standard practice for potent or cytotoxic compounds.[16] This provides an additional layer of protection against tears and contamination during glove removal.
-
Glove Removal: Gloves must be removed without touching the outer surface with bare skin. Dispose of contaminated gloves as hazardous waste immediately after use. Always wash hands thoroughly with soap and water after removing gloves.[17]
-
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and liquid splashes.[9] Standard safety glasses do not offer sufficient protection.
-
Face Shield: A face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when handling larger quantities or during initial solution preparation.[12]
-
-
Body Protection:
-
Respiratory Protection:
-
When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required.
-
In the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges would be necessary. All personnel requiring a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.[8]
-
Operational Plan: A Step-by-Step Handling Workflow
This section provides a procedural workflow for safely managing this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for toxic chemicals.[8][10]
-
Ensure the storage area is separate from incompatible materials such as strong oxidizing agents.[8]
Step 2: Preparation and Handling (Inside a Chemical Fume Hood)
-
Assemble Materials: Before starting, gather all necessary equipment, including glassware, spatulas, solvents, and waste containers.
-
Don PPE: Put on all required PPE (lab coat, double nitrile gloves, chemical splash goggles).
-
Weighing: Carefully weigh the solid compound on weigh paper or in a tared container. Avoid any actions that could generate dust, such as scraping or vigorous scooping.
-
Transfer and Solubilization: Gently add the weighed solid to the solvent. If creating a solution, add the solid to the solvent slowly to prevent splashing.
Step 3: Decontamination
-
Wipe down all surfaces inside the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous solid waste.
-
Glassware should be rinsed with a suitable solvent to remove residual compound, with the rinsate collected as hazardous liquid waste, before being cleaned through standard laboratory procedures.
Step 4: Waste Disposal
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste.
-
Solid Waste: Includes contaminated gloves, weigh paper, bench paper, and any other disposable materials that came into contact with the chemical.
-
Liquid Waste: Includes all solutions containing the compound and solvent rinses from decontamination.
-
Regulatory Compliance: Brominated compounds may be subject to specific disposal regulations.[18] All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal environmental regulations.[8][10] Never pour this chemical or its solutions down the drain.[10]
Emergency Procedures
Immediate and correct action during an emergency is vital.
-
Skin Exposure: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][10]
-
Eye Exposure: Immediately flush eyes with tepid, gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][19]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[20]
-
Spill Cleanup:
-
Small Spill (inside fume hood): Absorb with an inert, dry material (e.g., vermiculite, sand) and place it into a sealed container for hazardous waste disposal.[8] Clean the area as described in the decontamination section.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and notify your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up without appropriate training and respiratory protection.[8]
-
References
- 1. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 2. 5-bromo-1H-pyrrolo[2,3-c]pyridine | C7H5BrN2 | CID 53443442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. kingstonhsc.ca [kingstonhsc.ca]
- 13. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 14. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 15. business.medtecs.com [business.medtecs.com]
- 16. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemscene.com [chemscene.com]
- 18. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemicalbook.com [chemicalbook.com]
- 20. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
